molecular formula C31H44BNO2 B575969 Borate V CAS No. 182442-81-5

Borate V

Cat. No.: B575969
CAS No.: 182442-81-5
M. Wt: 473.508
InChI Key: DYSRMQWTLSHKPN-UHFFFAOYSA-N
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Description

Borate V is a useful research compound. Its molecular formula is C31H44BNO2 and its molecular weight is 473.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-butanoyloxyethyl(trimethyl)azanium;butyl(triphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24B.C9H20NO2/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-5-6-9(11)12-8-7-10(2,3)4/h4-18H,2-3,19H2,1H3;5-8H2,1-4H3/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSRMQWTLSHKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC(=O)OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Applications of Borates

Author: BenchChem Technical Support Team. Date: December 2025

A note on nomenclature: The term "Borate V" does not refer to a standardly recognized chemical compound. In chemical nomenclature, Roman numerals often denote the oxidation state of a central atom. While boron can exhibit various oxidation states, the most common and stable oxidation state for boron in borate (B1201080) compounds is +3.[1][2] Therefore, this guide will provide a comprehensive overview of the chemical properties, synthesis, and applications of borates, with a focus on their relevance to researchers, scientists, and drug development professionals.

Boron-containing compounds have garnered significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities.[3][4] Borates, which are oxyanions of boron, form the basis for a wide array of minerals and synthetic compounds with applications ranging from materials science to pharmaceuticals.[5][6][7]

Core Chemical Properties of Borates

Borates are characterized by the presence of boron-oxygen anionic groups. The fundamental structural units are trigonal planar BO₃ and tetrahedral BO₄, which can link together to form complex polymeric structures, including chains, sheets, and three-dimensional frameworks.[7][8]

Solubility and Reactivity: The solubility of borates in water varies depending on the cation and the complexity of the borate anion.[5][9] Many simple borates are soluble in water.[5] They can react with alcohols to form borate esters and show reactivity towards ethylene (B1197577) glycol.[5][10] Hydrated forms of sodium borate are highly reactive with acids, forming boric acid.[9]

Physical Properties: Generally, borates are white crystalline or amorphous solids.[5][9] They are typically non-flammable, though some borate compounds can produce a greenish-yellow flame when burned.[9]

PropertyValueCompound Example
Density1.73 g/cm³Sodium Borate
Melting Point743 °CSodium Borate (anhydrous)
Boiling Point1,575 °CSodium Borate (anhydrous)
Molecular Weight201.22 g/mol (anhydrous)Sodium Borate
Molecular Weight381.38 g/mol (decahydrate)Sodium Borate

(Data for Sodium Borate compiled from multiple sources)[9]

Borates in Drug Development

The unique ability of boron to exist in an electron-deficient state allows it to form stable covalent bonds and interact with biological targets, making boronic acids and their derivatives valuable in drug design.[3] Several boron-containing drugs have received FDA approval, highlighting the therapeutic potential of this class of compounds.[3][4]

Key FDA-Approved Boron-Containing Drugs:

Drug NameChemical ClassTherapeutic Use
Bortezomib (Velcade®)Dipeptide boronic acidTreatment of multiple myeloma[3][4]
IxazomibBoronic acidTreatment of multiple myeloma[3]
Vaborbactamβ-lactamase inhibitorUsed with antibiotics for infections[3]
Tavaborole (Kerydin®)BenzoxaboroleTreatment of onychomycosis[4]
Crisaborole (Eucrisa®)BenzoxaboroleTreatment of atopic dermatitis[4]

Mechanism of Action: Boronic acids can reversibly inhibit serine proteases by forming a stable tetrahedral intermediate with the catalytic serine residue. This mechanism is central to the activity of drugs like bortezomib, which inhibits the proteasome.[3]

Experimental Protocols

Synthesis of Calcium Borate Nanoparticles via Co-Precipitation

This protocol describes a facile co-precipitation method followed by thermal treatment for the synthesis of calcium borate nanoparticles.[11]

Materials:

  • Calcium chloride (CaCl₂)

  • Borax (B76245) (Na₂B₄O₇)

  • Polyvinyl pyrrolidone (PVP) (capping agent)

  • Distilled water

Procedure:

  • Prepare aqueous solutions of Calcium chloride and Borax.

  • Add Polyvinyl pyrrolidone to the borax solution to act as a capping agent, controlling particle size and reducing agglomeration.[11]

  • Mix the two solutions under constant stirring for 1 hour to ensure a complete reaction and formation of a homogenous precipitate.

  • Centrifuge the resulting precipitate and wash it several times with distilled water to remove impurities.

  • Dry the white precipitate of calcium borate nanoparticles at 80 °C for 24 hours.

  • Anneal the dried powder at temperatures ranging from 700 °C to 970 °C for 3 to 5 hours to obtain the desired crystalline phase (metaborate or tetraborate).[11]

Characterization: The synthesized nanoparticles can be characterized using the following techniques:

  • X-ray Diffraction (XRD) to determine the crystal structure.

  • Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups.

  • Transmission Electron Microscopy (TEM) to observe particle size and morphology.

  • Thermogravimetric Analysis (TGA) to assess thermal stability.[11]

Preparation of Methyl Borate

This procedure is used for the analysis of trace amounts of borate.[7][12]

Materials:

  • Boric acid (H₃BO₃)

  • Methanol (B129727) (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄) (dehydrating agent)

Procedure:

  • Combine boric acid and methanol in a reaction vessel.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture. This acts as a dehydrating agent to drive the reaction forward.[7]

  • The reaction proceeds via a condensation reaction to form trimethyl borate (B(OCH₃)₃) and water.

  • The resulting trimethyl borate is volatile and can be purified by distillation.[7]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Borate_Synthesis_Workflow cluster_solution_prep Solution Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_finishing Finishing CaCl2_sol CaCl2 Solution Mixing Mixing and Stirring (1 hr) CaCl2_sol->Mixing Borax_sol Borax Solution with PVP Borax_sol->Mixing Centrifuge Centrifugation Mixing->Centrifuge Precipitate Formation Washing Washing with Distilled Water Centrifuge->Washing Drying Drying (80°C, 24 hr) Washing->Drying Annealing Annealing (700-970°C) Drying->Annealing Crystalline Nanoparticles

Caption: Workflow for the co-precipitation synthesis of calcium borate nanoparticles.

Boronic_Acid_Protease_Inhibition cluster_reactants Reactants cluster_interaction Interaction cluster_product Product cluster_outcome Outcome BoronicAcid Boronic Acid (e.g., Bortezomib) Binding Reversible Binding BoronicAcid->Binding Protease Serine Protease (e.g., Proteasome) Protease->Binding TetrahedralComplex Stable Tetrahedral Inhibitory Complex Binding->TetrahedralComplex Covalent Bond Formation Inhibition Protease Inhibition TetrahedralComplex->Inhibition Apoptosis Induction of Apoptosis Inhibition->Apoptosis Downstream Effect

Caption: Simplified signaling pathway for boronic acid-based protease inhibition.

References

In-Depth Technical Guide on the Structural Analysis of Borate V (CAS 182442-81-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borate (B1201080) V, identified by the CAS number 182442-81-5, is an organic salt with the chemical name 2-butanoyloxyethyl(trimethyl)azanium;butyl(triphenyl)boranuide.[1] This compound is comprised of a butyrylcholine (B1668140) cation and a butyltriphenylborate anion.[1] Due to its composition, Borate V holds potential interest in fields such as pharmacology and materials science, where the properties of both the quaternary ammonium (B1175870) cation and the organoborate anion can be exploited. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its fundamental chemical properties, proposed experimental protocols for its detailed characterization, and a summary of expected analytical data based on the known properties of its constituent ions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.

PropertyValueReference
CAS Number 182442-81-5[1][2][3][4][5][6][7]
Molecular Formula C31H44BNO2[1][2][4]
Molecular Weight 473.5 g/mol [1][2][4]
IUPAC Name 2-butanoyloxyethyl(trimethyl)azanium;butyl(triphenyl)boranuide[1]
Component Compounds Butyrylcholine[1]
Triphenylbutylborate[1]
Canonical SMILES CCCC(=O)OCC--INVALID-LINK--(C)C.--INVALID-LINK--(c1ccccc1)(c2ccccc2)c3ccccc3[2]
InChI Key DYSRMQWTLSHKPN-UHFFFAOYSA-N[2]

Structural Elucidation: Experimental Protocols

A definitive structural analysis of this compound would necessitate a combination of spectroscopic and crystallographic techniques. The following section details the proposed experimental protocols for a comprehensive characterization.

Synthesis

The synthesis of this compound would likely involve a salt metathesis reaction. A plausible synthetic route is outlined below:

Protocol 3.1.1: Synthesis of Butyrylcholine Butyltriphenylborate

  • Preparation of Butyrylcholine Halide: Butyrylcholine chloride or bromide can be synthesized by reacting 2-dimethylaminoethanol with butyryl chloride, followed by quaternization of the resulting tertiary amine with methyl iodide or methyl bromide.

  • Preparation of Sodium Butyltriphenylborate: This can be prepared by reacting triphenylborane (B1294497) with n-butyllithium in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by the addition of a sodium salt (e.g., sodium bromide) to precipitate the desired sodium butyltriphenylborate.

  • Salt Metathesis: Equimolar amounts of butyrylcholine halide and sodium butyltriphenylborate would be dissolved in a suitable solvent, such as a mixture of water and an organic solvent. The formation of a precipitate of the less soluble inorganic salt (e.g., NaCl or NaBr) would drive the reaction forward, leaving this compound in the solution or as a precipitate, which can then be isolated and purified by recrystallization.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid.

Protocol 3.2.1: Single-Crystal X-ray Diffraction Analysis

  • Crystal Growth: High-quality single crystals of this compound would need to be grown. This can be attempted by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using various solvents and solvent systems (e.g., ethanol, acetonitrile, dichloromethane/hexane).

  • Data Collection: A suitable single crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data would be collected over a range of angles.

  • Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to obtain a final, accurate molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the structure of molecules in solution. A combination of 1H, 13C, and 11B NMR experiments would be required.

Protocol 3.3.1: NMR Spectroscopic Analysis

  • Sample Preparation: A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6, or CD3CN) in a standard NMR tube.

  • 1H NMR Spectroscopy: A one-dimensional 1H NMR spectrum would be acquired to identify the chemical shifts, coupling constants, and integration of all proton signals. This would confirm the presence of the butyryl and choline (B1196258) moieties of the cation and the phenyl and butyl groups of the anion.

  • 13C NMR Spectroscopy: A one-dimensional 13C NMR spectrum, often with proton decoupling, would be acquired to identify the chemical shifts of all carbon atoms in the molecule.

  • 11B NMR Spectroscopy: A one-dimensional 11B NMR spectrum would be acquired to determine the chemical shift of the boron atom, which is characteristic of a tetracoordinate borate species.

  • 2D NMR Spectroscopy: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed to establish the connectivity between protons and carbons and to confirm the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the intact molecule and its fragments, confirming the molecular weight and providing structural clues.

Protocol 3.4.1: Mass Spectrometric Analysis

  • Sample Preparation: A dilute solution of this compound would be prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.

  • Ionization: Electrospray ionization (ESI) would be the preferred method due to the ionic nature of the compound. ESI-MS can be operated in both positive and negative ion modes.

  • Mass Analysis (Positive Ion Mode): In the positive ion mode, the butyrylcholine cation ([C9H20NO2]+) would be detected. High-resolution mass spectrometry (HRMS) would be used to determine its exact mass.

  • Mass Analysis (Negative Ion Mode): In the negative ion mode, the butyltriphenylborate anion ([C22H24B]-) would be detected, and its exact mass determined by HRMS.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) of the parent ions would be performed to further confirm their structures by analyzing the fragmentation patterns.

Predicted Spectroscopic and Structural Data

Predicted NMR Data

A summary of the predicted chemical shifts for the key functional groups in this compound is presented in Table 2.

NucleusFunctional GroupPredicted Chemical Shift (ppm)
1H N-CH3 (choline)~3.2
N-CH2 (choline)~3.6
O-CH2 (choline)~4.3
C(=O)-CH2 (butyryl)~2.3
CH2-CH2-CH3 (butyryl)~1.6
CH3 (butyryl)~0.9
Phenyl (borate)~7.0 - 7.5
B-CH2 (butyl)~1.0
CH2-CH2-CH3 (butyl)~1.2 - 1.4
CH3 (butyl)~0.8
13C N-CH3 (choline)~54
N-CH2 (choline)~66
O-CH2 (choline)~60
C=O (butyryl)~173
C(=O)-CH2 (butyryl)~36
CH2-CH2-CH3 (butyryl)~18
CH3 (butyryl)~13
Phenyl (ipso-C)~140
Phenyl (ortho, meta, para-C)~125 - 135
B-CH2 (butyl)~25
CH2-CH2-CH3 (butyl)~28, 14
11B Tetracoordinate Boron~ -5 to -10
Predicted Mass Spectrometry Data

The expected mass-to-charge ratios for the primary ions in ESI-MS are presented in Table 3.

IonFormulaCalculated Exact Mass (m/z)
Butyrylcholine (Cation) [C9H20NO2]+174.1489
Butyltriphenylborate (Anion) [C22H24B]-299.1971

Visualizations

Logical Relationship of Components

G Figure 1. Composition of this compound This compound (CAS 182442-81-5) This compound (CAS 182442-81-5) Butyrylcholine (Cation) Butyrylcholine (Cation) This compound (CAS 182442-81-5)->Butyrylcholine (Cation) contains Butyltriphenylborate (Anion) Butyltriphenylborate (Anion) This compound (CAS 182442-81-5)->Butyltriphenylborate (Anion) contains

Figure 1. Composition of this compound
Proposed Experimental Workflow for Structural Analysis

G Figure 2. Workflow for Structural Analysis cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_result Data Analysis & Structure Elucidation start Starting Materials synthesis Salt Metathesis start->synthesis purification Recrystallization synthesis->purification xray X-ray Crystallography purification->xray nmr NMR Spectroscopy (1H, 13C, 11B, 2D) purification->nmr ms Mass Spectrometry (ESI-MS, HRMS, MS/MS) purification->ms structure Definitive 3D Structure xray->structure nmr->structure ms->structure

Figure 2. Workflow for Structural Analysis

Conclusion

While a complete, experimentally verified structural analysis of this compound (CAS 182442-81-5) is not currently available in the public domain, this technical guide provides a robust framework for its comprehensive characterization. By following the detailed experimental protocols for synthesis, X-ray crystallography, NMR spectroscopy, and mass spectrometry, researchers can obtain the necessary data to definitively elucidate its structure. The predicted spectroscopic data, based on the known properties of the butyrylcholine cation and the butyltriphenylborate anion, serves as a valuable reference for these future experimental investigations. This guide is intended to be a foundational resource for scientists and professionals in drug development and related fields who are interested in the synthesis and characterization of this and similar organoborate compounds.

References

An In-depth Technical Guide to the Solubility of Borate Esters in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Borate V" is not a standard chemical nomenclature. A specific search identified a compound with CAS number 182442-81-5, named 2-butanoyloxyethyl(trimethyl)azanium;butyl(triphenyl)boranuide, which is referred to as "this compound" in some commercial listings[1][2][][4][5]. However, no public-domain solubility data could be found for this specific and complex molecule. This guide will, therefore, focus on the general solubility characteristics of a common class of related compounds: simple alkyl borate (B1201080) esters. These compounds are frequently used in organic synthesis and materials science[6][7].

Introduction to Borate Ester Solubility

Borate esters are organoboron compounds formed from the reaction of boric acid and alcohols[7]. Their solubility is a critical parameter for applications in organic synthesis, polymer chemistry, and as additives in lubricants[6][8]. A significant characteristic of borate esters is their sensitivity to moisture, as they readily hydrolyze in the presence of water to form boric acid and the corresponding alcohol[9][10][11]. This reactivity necessitates the use of dry (anhydrous) organic solvents for most applications.

Generally, simple alkyl borate esters exhibit good solubility in a wide range of common non-aqueous organic solvents. Their non-polar to moderately polar nature allows for miscibility with solvents of similar characteristics[9][12].

Data Presentation: Qualitative Solubility of Common Alkyl Borate Esters

While precise quantitative solubility data is scarce in publicly available literature, the qualitative solubility of several common borate esters is well-documented. The following table summarizes this information for trimethyl borate, triethyl borate, and tributyl borate.

Borate EsterChemical FormulaCommon Organic SolventsWater Solubility
Trimethyl Borate B(OCH₃)₃Highly soluble/miscible with alcohols (e.g., ethanol, methanol), ethers (e.g., diethyl ether, THF), benzene, acetone, heptane, hexane, and mineral oil[10][12][13][14][15][16].Reacts/Decomposes (hydrolyzes) to form boric acid and methanol[10][13][16].
Triethyl Borate B(OCH₂CH₃)₃Soluble/miscible with alcohols (e.g., ethanol) and ethers (e.g., diethyl ether)[9][17][18].Reacts/Decomposes (hydrolyzes) to form boric acid and ethanol[9][17].
Tributyl Borate B(OC₄H₉)₃Miscible with common organic liquids such as alcohols (e.g., methanol, ethanol) and benzene[11][19][20].Reacts/Decomposes (hydrolyzes) rapidly[11][19][21].

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of a borate ester in an organic solvent at a specific temperature. This protocol is based on the standard gravimetric method for creating a saturated solution and determining the concentration of the solute.

Objective: To determine the solubility (e.g., in g/100 mL) of a borate ester in a specified anhydrous organic solvent at a constant temperature.

Materials:

  • Borate ester (solute)

  • Anhydrous organic solvent of choice

  • Scintillation vials or sealed flasks

  • Constant temperature bath (e.g., shaker bath)

  • Syringe filters (PTFE, 0.2 µm or smaller)

  • Anhydrous nitrogen or argon gas

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • Drying oven

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator to prevent hydrolysis of the borate ester.

  • Sample Addition: Add an excess amount of the borate ester to a series of sealed vials. The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add a precise volume of the anhydrous organic solvent to each vial.

  • Equilibration: Place the sealed vials in a constant temperature shaker bath set to the desired experimental temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches saturation. Constant agitation helps to speed up this process.

  • Sample Extraction: After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to let the excess solid settle. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe.

  • Filtration: Immediately pass the extracted solution through a syringe filter into a pre-weighed, dry volumetric flask. This step removes any suspended solid particles. The filtration apparatus should be at the same temperature to prevent precipitation.

  • Mass Determination: Record the exact volume of the filtered saturated solution. Weigh the flask containing the filtered solution to determine the total mass.

  • Solvent Evaporation: Gently evaporate the solvent from the flask under a stream of inert gas or using a rotary evaporator.

  • Final Weighing: Once all the solvent is removed, place the flask in a drying oven to remove any residual solvent traces, then cool it in a desiccator and weigh it. The final mass represents the amount of dissolved borate ester.

  • Calculation: Calculate the solubility using the formula: Solubility (g / 100 mL) = (Mass of dissolved borate ester / Volume of sample taken) × 100

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol can be visualized as follows.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Dry Glassware prep2 Add Excess Solute (Borate Ester) to Vial prep1->prep2 prep3 Add Anhydrous Solvent (Inert Atmosphere) prep2->prep3 equil Equilibrate in Constant Temp Bath (e.g., 24-48h) prep3->equil settle Settle Excess Solid equil->settle extract Extract Supernatant settle->extract filter Filter Sample extract->filter weigh1 Weigh Filtered Solution filter->weigh1 evap Evaporate Solvent weigh1->evap weigh2 Weigh Dry Solute evap->weigh2 calc Calculate Solubility weigh2->calc

Fig. 1: Workflow for Solubility Determination

References

Technical Guide: Spectroscopic Analysis of Butyrylcholine Salts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a technical overview of the spectroscopic characterization of butyrylcholine (B1668140) salts, with a focus on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Butyrylcholine is a synthetic choline (B1196258) ester that acts as a substrate for cholinesterases and an agonist for nicotinic acetylcholine (B1216132) receptors. Its characterization is crucial for its application in neuroscience research and drug development. The counter-ion, in this case, represented by the tetraphenylborate (B1193919) anion, also contributes significantly to the overall spectroscopic profile of the salt.

Chemical Structures

  • Butyrylcholine Cation:

    • Chemical Formula: C₉H₂₀NO₂⁺

    • Structure: An acyl choline with a butyryl group esterified to the choline backbone.

  • Tetraphenylborate Anion (proxy for Butyltriphenylborate):

    • Chemical Formula: C₂₄H₂₀B⁻

    • Structure: A boron atom tetrahedrally coordinated to four phenyl groups.

A diagram illustrating the ionic interaction is provided below.

G Figure 1: Ionic Interaction of Butyrylcholine and Tetraphenylborate cluster_0 Butyrylcholine Cation cluster_1 Tetraphenylborate Anion Butyrylcholine [CH₃(CH₂)₂C(=O)O(CH₂)₂N⁺(CH₃)₃] Tetraphenylborate [B(C₆H₅)₄]⁻ Butyrylcholine->Tetraphenylborate Ionic Bond

Figure 1: Ionic Interaction of Butyrylcholine and Tetraphenylborate

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for the constituent ions.

3.1. Predicted ¹H and ¹³C NMR Chemical Shifts for Butyrylcholine Cation

Data is predicted based on standard chemical shift values.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N⁺(CH₃)₃~3.2 (s, 9H)~54.0
N⁺-CH₂~3.6 (t, 2H)~66.0
O-CH₂~4.3 (t, 2H)~60.0
C(=O)-~173.0
C(=O)-CH₂~2.3 (t, 2H)~36.0
CH₂-CH₃~1.6 (sext, 2H)~18.0
CH₃~0.9 (t, 3H)~13.5

3.2. Reported NMR Spectroscopic Data for Sodium Tetraphenylborate

Data obtained from publicly available spectra for Sodium Tetraphenylborate.

Nucleus Chemical Shift (ppm) Solvent
¹H7.3-7.5 (m), 6.8-7.0 (m)DMSO-d₆
¹³C164.1 (q), 135.8, 125.4 (d), 121.6DMSO-d₆
¹¹B~ -6.5DMSO-d₆

3.3. Reported IR Spectroscopic Data for Sodium Tetraphenylborate

Key vibrational modes for the tetraphenylborate anion.

Wavenumber (cm⁻¹) Assignment
3050-3020C-H stretch (aromatic)
1590, 1480, 1430C=C stretch (aromatic ring)
740, 710C-H bend (out-of-plane)

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for organic salts.

4.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the salt in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum. Typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • If applicable, acquire an ¹¹B NMR spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

4.2. IR Spectroscopy (FTIR-ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

The general workflow for spectroscopic analysis is depicted below.

G Figure 2: General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent (for NMR) nmr_acq Acquire NMR Spectra (¹H, ¹³C, ¹¹B) dissolve->nmr_acq place_solid Place Solid on ATR Crystal (for IR) ir_acq Acquire IR Spectrum place_solid->ir_acq nmr_proc Fourier Transform, Phase & Baseline Correction nmr_acq->nmr_proc ir_proc Background Subtraction ir_acq->ir_proc analysis Spectral Interpretation & Structure Elucidation nmr_proc->analysis ir_proc->analysis

Figure 2: General Workflow for Spectroscopic Analysis

Signaling Pathway and Biological Context

Butyrylcholine is primarily known for its interaction with the cholinergic system. It is hydrolyzed by butyrylcholinesterase (BChE), an enzyme that plays a role in cholinergic neurotransmission.[1] The activity of BChE on butyrylcholine can be monitored to screen for enzyme inhibitors, which are of interest in the context of Alzheimer's disease.

A simplified representation of the enzymatic hydrolysis of butyrylcholine is shown below.

G Figure 3: Enzymatic Hydrolysis of Butyrylcholine BCh Butyrylcholine BChE Butyrylcholinesterase (BChE) BCh->BChE Substrate Products Butyrate + Choline BChE->Products Hydrolysis

Figure 3: Enzymatic Hydrolysis of Butyrylcholine

Conclusion

While direct spectroscopic data for Butyrylcholine Butyltriphenylborate remains elusive, a comprehensive understanding of its likely spectroscopic features can be inferred from the analysis of its constituent ions. The provided data and protocols offer a solid foundation for researchers, scientists, and drug development professionals working with this or related compounds. Any future work on this specific salt should aim to acquire and publish its full spectroscopic characterization to contribute to the public scientific record.

References

mechanism of action of Borate V in chemical reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of Borate (B1201080) Compounds in Chemical Reactions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Borate V" is ambiguous. It may refer to the specific chemical compound 2-butanoyloxyethyl(trimethyl)azanium;butyl(triphenyl)boranuide (CAS 182442-81-5), for which detailed mechanistic information is scarce in the public domain. Alternatively, it could be interpreted as referring to borate compounds involving Vanadium(V). This guide provides a comprehensive overview of the well-documented mechanisms of action for various classes of borate compounds that are of significant interest in chemical and pharmaceutical research, including boranes, boronic acids, and peroxoborates, and also addresses Vanadium(V) borate catalysts.

Core Principles: Boron's Lewis Acidity

The diverse reactivity of borate compounds is fundamentally rooted in the electron-deficient nature of the boron atom. With only three valence electrons, trivalent boron compounds like boranes and boronic acids possess a vacant p-orbital. This allows them to act as potent Lewis acids, readily accepting a pair of electrons from a Lewis base (e.g., a nucleophile) to form a stable, tetravalent 'ate' complex.[1][2][3][4] This fundamental interaction underpins their role in catalysis, organic synthesis, and bioconjugation.

Figure 1. General mechanism of Boron as a Lewis acid.

Borate-Catalyzed Oxidation Reactions

In the presence of hydrogen peroxide (H₂O₂), boric acid and borate buffers form highly reactive peroxoborate species. These species are effective oxidants for a range of substrates, including organic sulfides and anilines.[5][6][7] The mechanism is not a simple oxidation by H₂O₂ but involves a series of equilibria to form various peroxoborates, such as monoperoxoborate and diperoxoborate.[6][7] Kinetic and theoretical studies suggest that a transient, cyclic three-membered peroxide species called dioxaborirane is the key catalytic intermediate responsible for the enhanced reactivity.[5]

Borate_Peroxide_Equilibria BOH3 B(OH)3 Boric Acid BOH4 B(OH)4- Borate BOH3->BOH4 + OH- / - H2O HOOBOH2 HOOB(OH)2 Peroxoboric Acid (Unreactive) BOH3->HOOBOH2 + H2O2 / - H2O HOOBOH3 HOOB(OH)3- Monoperoxoborate BOH4->HOOBOH3 + H2O2 / - H2O H2O2 H2O2 Dioxaborirane Dioxaborirane (Active Oxidant) HOOBOH3->Dioxaborirane Tautomerization Dioxaborirane->HOOBOH3

Figure 2. Key equilibria in the borate-peroxide system.
Quantitative Data: Oxidation Kinetics

The catalytic effect of borate is evident from the significant increase in oxidation rates compared to uncatalyzed reactions with hydrogen peroxide.

SubstrateOxidizing SpeciesSecond-Order Rate Constant (M⁻¹s⁻¹) at 25°CHammett ρ ValueReference
Methyl 4-nitrophenyl sulfide (B99878)H₂O₂8.29 x 10⁻⁵-1.50 ± 0.1[6][7]
Methyl 4-nitrophenyl sulfideMonoperoxoborate, HOOB(OH)₃⁻1.51 x 10⁻²-0.65 ± 0.07[6][7]
Methyl 4-nitrophenyl sulfideDiperoxoborate, (HOO)₂B(OH)₂⁻1.06 x 10⁻²-0.48[6][7]
Experimental Protocol: Kinetic Analysis of Sulfide Oxidation
  • Preparation of Solutions: Prepare stock solutions of the sulfide substrate, hydrogen peroxide, and borate buffer at various pH values (typically 8-12).

  • Reaction Initiation: In a temperature-controlled cuvette (e.g., at 25°C), mix the borate buffer and sulfide solution. Initiate the reaction by adding a known concentration of hydrogen peroxide.

  • Data Acquisition: Monitor the reaction progress by observing the formation of the sulfoxide (B87167) product using UV-Vis spectrophotometry at a predetermined wavelength.

  • Kinetic Analysis: Determine the initial reaction rate from the change in absorbance over time. Calculate the observed rate constant (k_obs).

  • Mechanism Elucidation: Repeat the experiment by varying the concentrations of the sulfide, hydrogen peroxide, total boron, and the pH. Analyze the dependence of k_obs on these parameters to determine the rate constants for each reactive peroxoborate species.[6][7]

Mechanism in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. It involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. The mechanism hinges on a catalytic cycle involving a palladium(0)/palladium(II) couple. The critical role of the borate species is in the transmetallation step, where the organic group is transferred from boron to the palladium(II) center. This step requires the activation of the neutral boronic acid or ester by a base to form a more nucleophilic anionic tetracoordinate 'boronate' species, which then readily transfers its organic moiety to the palladium complex.[8][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 PdII_halide R1-Pd(II)L2-X (Aryl-Pd Complex) Pd0->PdII_halide Oxidative Addition PdII_boronate [R1-Pd(II)L2-O-B(OH)2-R2]- (Boronate Adduct) PdII_halide->PdII_boronate Coordination PdII_R1R2 R1-Pd(II)L2-R2 PdII_boronate->PdII_R1R2 Transmetallation PdII_R1R2->Pd0 Reductive Elimination R1R2_product R1-R2 (Coupled Product) PdII_R1R2->R1R2_product R1X R1-X (Organohalide) R1X->PdII_halide R2BOH2 R2-B(OH)2 (Boronic Acid) R2BOH3_neg [R2-B(OH)3]- (Activated Boronate) R2BOH2->R2BOH3_neg + Base Base Base (e.g., OH-) R2BOH3_neg->PdII_boronate

Figure 3. Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Boron in Bioconjugation

Boronic acids have emerged as powerful tools in bioconjugation due to their unique ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, such as carbohydrates and certain amino acid side chains.[1] This reaction is pH-dependent and results in the formation of cyclic boronate esters. More recently, strategies have been developed to form stable, non-reversible linkages. For instance, the reaction between 2-formylphenylboronic acid (2fPBA) and an N-terminal cysteine residue leads to the rapid formation of a stable thiazolidine (B150603) boronate, a reaction with kinetics suitable for bioorthogonal labeling.[1][10]

Figure 4. Reversible reaction of a boronic acid with a diol.
Quantitative Data: Bioconjugation Kinetics

ReactionSecond-Order Rate Constant (k₂)Reference
Boronic acid binding to vicinal hydroxyls10² – 10³ M⁻¹s⁻¹[1]
Boronated thiazolidine formation (2-FBBA with N-terminal cysteine)5.5 x 10³ M⁻¹s⁻¹[1]
Experimental Protocol: Site-Specific Antibody Labeling

This protocol is adapted from methodologies for labeling antibodies with engineered cysteine residues.[10]

  • Reagent Preparation: Synthesize or procure the 2-formylphenylboronic acid (2fPBA) labeling reagent conjugated to a molecule of interest (e.g., a fluorophore or drug). Prepare the antibody with an engineered N-terminal cysteine in a suitable buffer (e.g., DPBS).

  • Conjugation Reaction: Mix the 2fPBA reagent with the antibody solution at a defined molar ratio (e.g., 2-10 equivalents of reagent per antibody). Allow the reaction to proceed at room temperature for a specified time (e.g., 4 hours).

  • Analysis: Quench the reaction and analyze the product using SDS-PAGE. The successful conjugation can be visualized by fluorescence imaging (if a fluorophore was used) and confirmed by Coomassie staining to show a shift in the molecular weight of the antibody light or heavy chain.

  • Kinetic Monitoring: To determine reaction kinetics, take aliquots at various time points, quench the reaction (e.g., with a reducing agent like TCEP), and analyze by mass spectrometry or chromatography to quantify the formation of the conjugate over time.

Vanadium(V) Borate Catalysts in Polymerization

A specialized class of borate compounds involves their use as ligands for transition metals. For example, vanadium(V) tris(2-pyridyl)borate complexes have been developed as robust, single-site catalysts for the homogeneous polymerization of ethylene.[11][12] A key feature of these catalysts is their exceptional stability and high activity at elevated temperatures (>100 °C), conditions under which many other soluble vanadium catalysts rapidly deactivate. The highly σ-donating borate ligand is thought to stabilize the high-valent vanadium(V) center against reductive deactivation, contributing to the catalyst's longevity.[12]

Quantitative Data: Ethylene Polymerization Activity
Catalyst SystemTemperature (°C)Activity (kg-polymer / mol-Ti·h)Reference
1-B1 (in MCH)80149[13][14]
1-B3 (in MCH)806810[13][14]
1-B5 (in MCH)802660[13][14]
3-B5 (in MCH)805060[13][14]
Vanadium(V) Tris(2-pyridyl)borate105Maintained activity for 1 hour[12]

Note: Data for half-titanocene catalysts (1 and 3) with various borate cocatalysts (B1, B3, B5) in methylcyclohexane (B89554) (MCH) are shown for comparison of activity metrics in olefin polymerization.

Conclusion

The mechanism of action of borate compounds in chemical reactions is remarkably diverse, stemming from the fundamental Lewis acidity of the boron atom. This single property enables their function as catalysts in oxidation and cross-coupling reactions, as versatile handles for bioconjugation, and as stabilizing ligands in polymerization catalysis. From the formation of transient, highly reactive peroxoborates to the base-activated boronates in Suzuki-Miyaura coupling and their reversible interactions with biological diols, borate chemistry provides a rich and expanding toolbox for researchers, scientists, and drug development professionals. A thorough understanding of these core mechanisms is essential for harnessing the full potential of this unique class of compounds.

References

Foundational Research on Onium Salt Co-Initiators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onium salts are a class of compounds that have garnered significant attention as highly efficient co-initiators in photopolymerization reactions. Their ability to generate reactive species—either radicals or strong acids—upon exposure to light makes them invaluable in a myriad of applications, from industrial coatings and 3D printing to the synthesis of biocompatible materials for drug delivery and tissue engineering. This technical guide provides an in-depth exploration of the foundational research on onium salt co-initiators, focusing on their mechanisms of action, quantitative performance data, and detailed experimental protocols for their characterization and use.

Onium salts, which include varieties such as iodonium, sulfonium, phosphonium, and pyridinium (B92312) salts, can initiate polymerization through two primary pathways.[1] In direct photoinitiation, the onium salt itself absorbs a photon and undergoes photolysis. This cleavage can be reversible, as seen with phenacylsulfonium compounds, or irreversible, leading to the complete fragmentation of the photoinitiator.[1] Alternatively, and more commonly in systems with visible light curing, onium salts act as co-initiators in conjunction with a photosensitizer. In these multi-component systems, the photosensitizer absorbs light at a longer wavelength and, in its excited state, transfers an electron to the onium salt. This electron transfer induces the decomposition of the onium salt, producing the species that initiate polymerization. This latter mechanism is often referred to as free-radical promoted cationic polymerization (FRPCP). The choice of onium salt, specifically its cation and counter-anion, significantly influences the polymerization kinetics and the properties of the resulting polymer.

Quantitative Data on Onium Salt Co-Initiator Performance

The efficiency of onium salt co-initiators is a critical parameter in the design of photopolymerization systems. This efficiency can be quantified by various parameters, including the rate of polymerization (Rp), the final monomer conversion, and the photoinitiation index. The following tables summarize quantitative data from foundational research, providing a comparative overview of different onium salt systems under various experimental conditions.

PhotosensitizerOnium Salt Co-initiatorMonomerLight SourceRate of Polymerization (Rp) (s⁻¹)Final Conversion (%)Reference
Camphorquinone (CQ)Diphenyliodonium HexafluorophosphateDental Adhesive Resin (Bis-GMA, TEGDMA, HEMA)Not SpecifiedIncreased with onium salt additionIncreased with onium salt addition[2]
1,3-bis(phenylamino)squaraine (SQ)Tetramethylammonium n-butyltriphenylborate (B2)Trimethylolpropane Triacrylate (TMPTA)300-500 nm-Low[3][4]
1,3-bis(phenylamino)squaraine (SQ)Diphenyliodonium Salt (I2)Trimethylolpropane Triacrylate (TMPTA)300-500 nm--[3][4]
1,3-bis(phenylamino)squaraine (SQ)I2/B2 (Ternary System)Trimethylolpropane Triacrylate (TMPTA)300-500 nmHigher than binary systemsHigher than binary systems[3][4]
Not SpecifiedTriarylsulfonium Hexafluorophosphate (TAS-PF6 B)Triethylene Glycol Divinyl Ether (TEGDVE)Medium Pressure Mercury Lamp0.56 (at 1% initiator)77.8 (at 1% initiator)[5]
Onium Salt CationCounter-anionMonomerLight SourceMonomer Conversion (%)Spectral Overlap (L)Reference
IodoniumHexafluoroantimonate (SbF₆⁻)Epoxide (EDS)Mercury Arc LampHighLow[6]
SulfoniumHexafluoroantimonate (SbF₆⁻)Epoxide (EDS)Mercury Arc LampHigh~10x higher than iodonium[6]
IodoniumHexafluorophosphate (PF₆⁻)Epoxide (EDS)Mercury Arc LampModerateLow[6]
IodoniumTetrakis(pentafluorophenyl)borateEpoxide (EDS)Mercury Arc LampModerateLow[6]

Experimental Protocols

Synthesis of Diaryliodonium Salts

This protocol is adapted from procedures for the one-pot synthesis of diaryliodonium triflates.[7]

Materials:

  • Aryl iodide (e.g., 4-iodotoluene)

  • Arene (e.g., toluene)

  • meta-Chloroperbenzoic acid (m-CPBA)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Diethyl ether (Et₂O)

  • Argon or Nitrogen gas

  • Standard glassware (volumetric flasks, syringes, magnetic stirrer)

Procedure:

  • Preparation of Reactant Solutions:

    • In a 25 mL oven-dried volumetric flask, dissolve the aryl iodide (5.0 mmol) and the arene (5.5 mmol) in the chosen solvent (DCE or DCM) to a final volume of 25 mL.

    • In a separate 25 mL oven-dried volumetric flask, dissolve m-CPBA (5.5 mmol for electron-neutral/rich arenes, 6.5 mmol for electron-deficient arenes) in the same solvent to a final volume of 25 mL.

    • Fit both flasks with septa and degas by alternating between vacuum and an inert gas (argon or nitrogen) backfill.

  • Reaction Setup:

    • Draw both solutions into separate 30 mL syringes and place them on a syringe pump.

    • Connect the syringes to a T-mixer which then feeds into a reaction coil of appropriate length for the desired residence time.

    • The output of the reaction coil should be directed into a flask containing a stirred solution of TfOH (2 equivalents) in the reaction solvent, cooled in an ice bath.

  • Reaction Execution (Flow Synthesis):

    • Set the syringe pump to deliver the two reactant solutions at a flow rate that achieves the desired residence time within the reaction coil (typically ranging from 2 to 60 seconds).

    • Collect the output from the reaction coil in the cooled TfOH solution.

  • Work-up and Isolation:

    • After the addition is complete, allow the reaction mixture to stir for an additional 2 hours.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Add diethyl ether to the residue to precipitate the diaryliodonium salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Monitoring Photopolymerization Kinetics with Real-Time FT-IR Spectroscopy

This protocol provides a general method for monitoring the photopolymerization of monomers using real-time Fourier-Transform Infrared (FT-IR) spectroscopy.[8][9][10]

Materials and Equipment:

  • FT-IR spectrometer with a rapid scan capability

  • UV/Visible light source (e.g., mercury lamp, LED) with a light guide

  • Sample holder (e.g., KBr plates, ATR crystal)

  • Monomer formulation containing the onium salt co-initiator and photosensitizer

  • Micropipette or film applicator

Procedure:

  • Sample Preparation:

    • Prepare the photopolymerizable formulation by thoroughly mixing the monomer(s), photosensitizer, and onium salt co-initiator. If necessary, dissolve components in a volatile solvent and subsequently remove it under vacuum.

    • Apply a thin film of the formulation onto the FT-IR sample holder. For transmission measurements, a drop of the liquid resin can be sandwiched between two KBr plates. For Attenuated Total Reflectance (ATR) measurements, a drop is placed directly on the ATR crystal. The thickness of the film can be controlled using a film applicator.

  • FT-IR Setup:

    • Place the sample holder in the FT-IR spectrometer.

    • Position the light guide from the UV/Visible source so that it illuminates the sample. Ensure the light intensity is known and controlled.

  • Data Acquisition:

    • Collect a background spectrum before polymerization.

    • Initiate real-time data collection, acquiring multiple spectra per second.

    • After a short delay (e.g., 10 seconds) to establish a baseline, turn on the light source to initiate photopolymerization.

    • Continue collecting spectra for the desired duration of the polymerization reaction.

  • Data Analysis:

    • Monitor the decrease in the absorbance of a characteristic peak of the polymerizable functional group (e.g., the C=C stretching vibration around 1637 cm⁻¹ for acrylates, or the epoxy ring vibration around 915 cm⁻¹).

    • Calculate the degree of conversion at each time point using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.

    • Plot the conversion as a function of time to obtain the polymerization kinetics. The rate of polymerization (Rp) can be determined from the slope of this curve.

Characterization of Photopolymerization by Photo-Differential Scanning Calorimetry (Photo-DSC)

This protocol outlines the use of Photo-DSC to measure the heat flow associated with photopolymerization.[11][12]

Materials and Equipment:

  • Differential Scanning Calorimeter equipped with a UV/Visible light source (Photo-DSC)

  • Aluminum DSC pans and lids

  • Monomer formulation

  • Micropipette

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the liquid photopolymer formulation (typically 1-5 mg) into an aluminum DSC pan.

    • If desired, spread the sample to create a thin, even film on the bottom of the pan.

    • Place an empty pan as a reference in the DSC cell.

  • Photo-DSC Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the instrument to an isothermal temperature at which the polymerization will be conducted (e.g., 25°C or 35°C).

    • Allow the system to equilibrate at the set temperature.

  • Measurement:

    • Start the measurement, recording the heat flow as a function of time.

    • After a brief baseline is established, expose the sample to the UV/Visible light for a predetermined duration. The instrument's software will control the shutter.

    • The exotherm associated with the polymerization will be recorded.

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).

    • The time to reach the maximum heat flow (peak of the exotherm) can be used as an indicator of the polymerization rate.

    • The onset of the exotherm indicates the start of the polymerization reaction.

Signaling Pathways and Mechanisms

The initiation of polymerization by onium salt co-initiators involves a series of steps that can be visualized as a signaling pathway. The following diagrams, rendered in DOT language for Graphviz, illustrate these mechanisms.

Direct Photoinitiation of an Onium Salt

G cluster_light Light Absorption (hν) Onium Salt (ArₙX⁺Y⁻) Onium Salt (ArₙX⁺Y⁻) Excited Onium Salt Excited Onium Salt Onium Salt (ArₙX⁺Y⁻)->Excited Onium Salt Radical Cation (ArₙX⁺•) Radical Cation (ArₙX⁺•) Excited Onium Salt->Radical Cation (ArₙX⁺•) Homolytic Cleavage Protonic Acid (H⁺) Protonic Acid (H⁺) Radical Cation (ArₙX⁺•)->Protonic Acid (H⁺) + Monomer/Solvent Excited Onium Salt* Excited Onium Salt* Aryl Cation (Ar⁺) Aryl Cation (Ar⁺) Excited Onium Salt*->Aryl Cation (Ar⁺) Heterolytic Cleavage Aryl Cation (Ar⁺)->Protonic Acid (H⁺) + Monomer/Solvent Polymerization Polymerization Protonic Acid (H⁺)->Polymerization

Caption: Direct photolysis of an onium salt leading to initiating species.

Photosensitized Initiation (Type II)

G cluster_sensitization Photosensitization PS Photosensitizer (PS) PS_excited Excited PS* PS->PS_excited Onium_Salt Onium Salt (On⁺X⁻) PS_excited->Onium_Salt PS_radical_cation PS Radical Cation (PS⁺•) PS_excited->PS_radical_cation Electron Transfer Onium_radical Onium Radical (On•) Onium_Salt->Onium_radical Electron Acceptance Aryl_radical Aryl Radical (Ar•) Onium_radical->Aryl_radical Protonic_Acid Protonic Acid (H⁺) Aryl_radical->Protonic_Acid + Monomer/Solvent Polymerization Polymerization Protonic_Acid->Polymerization

Caption: Photosensitized decomposition of an onium salt via electron transfer.

Free Radical Promoted Cationic Polymerization (FRPCP) Workflow

G cluster_initiation Photoinitiation cluster_redox Redox Reaction cluster_polymerization Cationic Polymerization Radical Photoinitiator (PI) Radical Photoinitiator (PI) Radical (R•) Radical (R•) Radical Photoinitiator (PI)->Radical (R•) Carbocation (R⁺) Carbocation (R⁺) Radical (R•)->Carbocation (R⁺) Oxidation Onium Salt (On⁺X⁻) Onium Salt (On⁺X⁻) Radical (R•)->Onium Salt (On⁺X⁻) Monomer Monomer Carbocation (R⁺)->Monomer Reduced Onium Species Reduced Onium Species Onium Salt (On⁺X⁻)->Reduced Onium Species Reduction Propagating Chain Propagating Chain Monomer->Propagating Chain Polymer Polymer Propagating Chain->Polymer

Caption: Workflow of Free Radical Promoted Cationic Polymerization.

Conclusion

Onium salt co-initiators are a versatile and powerful tool in the field of photopolymerization. Their effectiveness is governed by a complex interplay of their chemical structure, the presence of photosensitizers, and the reaction conditions. The quantitative data and experimental protocols presented in this guide offer a foundational understanding for researchers and professionals. The ability to tailor the properties of onium salts and to precisely monitor the kinetics of polymerization opens up new avenues for the development of advanced materials with applications spanning from high-tech manufacturing to innovative drug delivery systems. Further research into novel onium salt structures and multi-component initiator systems will undoubtedly continue to expand the capabilities of photopolymerization.

References

A Note on the Nomenclature: Butyryl Choline Butyltriphenylborate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Butyrylcholine (B1668140)

Initial research did not yield specific information on a compound named "Butyryl Choline (B1196258) Butyltriphenylborate." The scientific literature extensively documents "Butyrylcholine," a synthetic choline ester, and its interactions with the enzyme Butyrylcholinesterase (BChE). It is possible that "Butyltriphenylborate" refers to a specific salt form or a related but separate area of inquiry. This guide will focus on the well-documented and scientifically significant compound, Butyrylcholine, and its pivotal role in research and drug development.

Introduction to Butyrylcholine

Butyrylcholine (BCh) is a synthetic choline-based ester that functions as a substrate for the enzyme Butyrylcholinesterase (BChE), also known as pseudocholinesterase.[1][2] Structurally similar to the neurotransmitter acetylcholine (B1216132) (ACh), BCh is not found naturally in the body.[1] Its primary utility lies in the laboratory setting as a chemical tool to differentiate between the activity of acetylcholinesterase (AChE) and BChE, as the latter hydrolyzes butyrylcholine more efficiently.[1] This specificity makes it an invaluable compound in neuropharmacology, toxicology, and in the study of neurodegenerative diseases like Alzheimer's disease.[3]

Discovery and History

The development of synthetic choline esters, including Butyrylcholine chloride, dates back to the early 20th century, following the identification of acetylcholine as a neurotransmitter by Otto Loewi in 1921.[3] Researchers synthesized Butyrylcholine chloride in the 1930s as part of a systematic effort to understand the substrate specificity of cholinesterases.[3] This research was crucial in distinguishing between "true cholinesterase" (AChE) and "pseudocholinesterase" (BChE).

Physicochemical Properties of Butyrylcholine Chloride

PropertyValueReference
Chemical Formula C₉H₂₀ClNO₂[3]
Molar Mass 209.71 g/mol [3]
CAS Number 2963-78-2[3]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in water and organic solvents[3]

Synthesis of Butyrylcholine Chloride

Several methods can be employed for the synthesis of Butyrylcholine chloride:

  • Acylation Reaction: This involves the reaction of choline or its derivatives with butyryl chloride. A base is typically required to neutralize the hydrochloric acid produced during the reaction.[3]

  • Direct Esterification: Butyric acid can be reacted with choline under acidic conditions to form Butyrylcholine chloride and water.[3]

  • Chemical Modification: Existing choline derivatives can be chemically modified to introduce a butyryl group, followed by chlorination.[3]

Role in Butyrylcholinesterase (BChE) Research

Butyrylcholinesterase is a serine hydrolase found in high concentrations in the liver, plasma, and the central nervous system. While AChE is primarily responsible for the rapid hydrolysis of acetylcholine at the synaptic cleft, BChE also contributes to cholinergic neurotransmission and plays a role in the metabolism of various drugs and toxins.[4][5] Altered BChE activity has been linked to Alzheimer's disease and liver diseases.

Butyrylcholine serves as the preferential substrate for BChE in various in vitro assays designed to measure the enzyme's activity and to screen for potential inhibitors. These inhibitors are of significant interest in the development of therapeutics for Alzheimer's disease.

Quantitative Data: Inhibition of Butyrylcholinesterase

The following table provides examples of IC₅₀ values for various compounds that inhibit Butyrylcholinesterase, where Butyrylcholine is used as the substrate in the assay.

InhibitorEnzyme SourceIC₅₀ (µM)Reference
RivastigmineHuman BuChE-[6]
DonepezilEquine Serum BChE5.91[6]
TacrineEquine Serum BChE0.014[6]
Compound 7Equine BuChE9.72[6]
Compound 16Human BuChE< 10 (selective)[6]

Note: The table presents a selection of data from the cited literature. For comprehensive and comparative data, consulting the primary research articles is recommended.

Experimental Protocols

In Vitro Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure cholinesterase activity. The principle lies in the hydrolysis of a thiocholine (B1204863) ester by the enzyme, which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[7]

Materials:

  • Butyrylcholinesterase (BChE) enzyme solution (e.g., from equine serum or human recombinant)

  • Butyrylthiocholine iodide (BTCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (potential inhibitor) and a reference inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of DTNB and the substrate (BTCI) in the phosphate buffer. Prepare serial dilutions of the test compound and the reference inhibitor.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 20 µL of the test compound at various concentrations or the reference inhibitor. For the control (uninhibited enzyme activity), add 20 µL of the solvent used for the compounds.

    • 20 µL of the BChE enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Addition of DTNB: Add 20 µL of the DTNB solution to each well.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 20 µL of the BTCI substrate solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway: Enzymatic Hydrolysis of Butyrylcholine

Butyrylcholine_Hydrolysis BCh Butyrylcholine BChE Butyrylcholinesterase (BChE) BCh->BChE Substrate Products Butyrate + Choline BChE->Products Hydrolysis

Caption: Enzymatic hydrolysis of Butyrylcholine by BChE.

Experimental Workflow: BChE Inhibition Assay

BChE_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (BChE, BTCI, DTNB, Inhibitor) Plate Pipette into 96-well Plate (Enzyme + Inhibitor) Reagents->Plate Preincubation Pre-incubate (37°C, 15 min) Plate->Preincubation Add_DTNB Add DTNB Preincubation->Add_DTNB Add_Substrate Add Substrate (BTCI) Add_DTNB->Add_Substrate Measure_Absorbance Measure Absorbance (412 nm) Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for a Butyrylcholinesterase inhibition assay.

Conclusion

Butyrylcholine, though a synthetic compound, is a cornerstone of research in the cholinergic system. Its specific interaction with Butyrylcholinesterase allows for the detailed study of this enzyme's function and the identification of novel therapeutic agents. For researchers and drug development professionals, a thorough understanding of Butyrylcholine and its applications in assays is fundamental to advancing our knowledge of neurodegenerative disorders and developing effective treatments.

References

A Technical Guide to the Thermal Stability and Decomposition of Borate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borate (B1201080) esters, a diverse class of organoboron compounds, are characterized by the presence of a boron-oxygen bond. Their unique chemical properties have led to their application in a wide range of fields, from organic synthesis and catalysis to materials science and drug development. In the pharmaceutical industry, the thermal stability of borate esters is a critical parameter, influencing their storage, processing, and the shelf-life of boron-containing active pharmaceutical ingredients (APIs). Understanding the mechanisms of their thermal decomposition is paramount for ensuring drug product quality and safety.

This technical guide provides an in-depth overview of the thermal stability and decomposition of various borate esters. It summarizes key quantitative data, details common experimental protocols for thermal analysis, and visualizes decomposition pathways to provide a comprehensive resource for researchers and professionals in the field. While the term "Borate V" is not a standard chemical classification, this guide will cover a range of borate compounds, including borate esters, boronic esters, and related derivatives, which are of significant interest in research and development.

Data Presentation: Thermal Stability of Borate Compounds

The thermal stability of borate esters can vary significantly depending on their chemical structure, including the nature of the organic substituents and the coordination environment of the boron atom. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantify this stability. The following tables summarize key thermal decomposition data for a selection of borate compounds.

Compound/MaterialOnset Decomposition Temp. (°C)Decomposition StagesKey Weight Loss EventsFinal ResidueAnalysis ConditionsReference
Boric Acid (H₃BO₃)~1502Dehydration to metaboric acid (HBO₂), followed by conversion to boron oxide (B₂O₃)B₂O₃20 mg sample, 20-600°C range, 3 K/min heating rate, N₂ atmosphere.[1][1]
Spiroborate Ester of Curcumin (B1669340) with Malonic Acid28021. Loss of malonate group (280-321°C, ~17.9% weight loss)2. Degradation of curcumin moiety (321-700°C)B₂O₃Heating rate of 10°C/min in nitrogen atmosphere, from room temperature to 750°C.[2][2]
Spiroborate Ester of Curcumin with Salicylic Acid12521. Elimination of crystal water (125-180°C, ~7% weight loss)2. Loss of C₆H₅-CO-O group (180-330°C, ~23.5% weight loss)Not SpecifiedHeating rate of 10°C/min in nitrogen atmosphere, from room temperature to 700°C.[3][3]
Poly(resorcinol borate) (PRB)226 (T₅%)31. Release of adsorbed water and dehydration (200-450°C)2. Destruction of the resin skeleton (450-700°C, ~10.75% weight loss)3. Further cracking of residues (700-800°C, ~1.77% weight loss)69.0% char yield at 800°CHeating rate of 10°C/min in nitrogen atmosphere, from room temperature to 800°C.[4][5][4][5]
Silsesquioxane-Derived Boronate Ester (Product H)>300Not SpecifiedDecomposition of the organic and silsesquioxane frameworkNot SpecifiedTGA under nitrogen atmosphere.[6][6]
Curcumin-Gelatin Film50-27021. Initial degradation (77.87% weight loss)2. Second stage degradation (270-410°C, 1.75% weight loss)20.29% residue at 500°CTGA/DTA analysis.[7][8][7][8]

Table 1: Summary of TGA Data for Various Borate Compounds.

Compound/MaterialMelting Point (°C)Crystallization Temperature (°C)Glass Transition Temp. (Tg)Key Thermal EventsAnalysis ConditionsReference
Boric Acid (H₃BO₃)170.9 (decomposes)--Endothermic peaks around 159°C and 183°C corresponding to dehydration.[1]20 mg sample, 20-600°C range, 3 K/min heating rate, N₂ atmosphere.[1][1]
Silsesquioxane-Derived Boronate Esters72 - 207 (for crystalline products)--Sharp melting points observed for crystalline compounds.[6]Not Specified[6]
Poly(vinyl acetate)/Borate Films--Varies with pH and borate contentSingle glass transition peak observed.[9]DSC 2nd heating-run.[9][9]
PEG-Borate Ester Electrolytes-~0 (recrystallization)-29.3 (without ester)Single Tg observed; exothermic recrystallization peak for the ester.[10]DSC second cooling run.[10][10]
Boron/Potassium Nitrate (BPN)---Exothermic decomposition peak above 500°C.[11]TG-DSC in nitrogen atmosphere.[11][11]

Table 2: Summary of DSC Data for Various Borate Compounds.

Experimental Protocols

The following sections detail generalized methodologies for the key experiments cited in the thermal analysis of borate esters.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on thermal stability, decomposition temperatures, and the composition of the material.

Instrumentation: A thermogravimetric analyzer, such as a Mettler Toledo TGA/SDTA 851e or a TA Instruments Q600, is typically used.[9][12]

General Protocol:

  • Sample Preparation: A small amount of the sample (typically 5-20 mg) is accurately weighed into a crucible (e.g., alumina (B75360) or platinum).[1][9] For materials expected to have a large weight loss, a smaller sample size is preferable to avoid sample expulsion from the crucible.[9]

  • Instrument Setup:

    • The TGA is tared with an empty crucible.

    • The sample crucible is placed in the furnace.

    • An inert atmosphere (e.g., nitrogen or argon) is established with a typical flow rate of 20-50 mL/min to prevent oxidative degradation.[1][12]

  • Thermal Program:

    • The sample is heated from ambient temperature to a final temperature (e.g., 600-1000°C) at a constant heating rate, commonly 10°C/min.[2][4][5] Slower heating rates (e.g., 3 K/min) can provide better resolution of overlapping decomposition steps.[1]

    • The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve plots percentage weight loss versus temperature.

    • The onset temperature of decomposition, the temperature at specific weight loss percentages (e.g., T₅%), and the final residue mass are determined from the curve.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Instrumentation: A differential scanning calorimeter.

General Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum or other inert pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Thermal Program:

    • The sample and reference are heated (or cooled) at a controlled rate (e.g., 5-10 K/min).[13]

    • The differential heat flow between the sample and reference is recorded as a function of temperature.

  • Data Analysis:

    • The resulting DSC thermogram plots heat flow versus temperature.

    • Endothermic events (e.g., melting) appear as downward peaks, while exothermic events (e.g., crystallization) appear as upward peaks.

    • The peak onset temperature, peak maximum, and the area under the peak (enthalpy change) are determined.

Coupled TGA-FTIR/MS

Objective: To identify the gaseous products evolved during the thermal decomposition of a material.

Methodology: The outlet of a TGA instrument is connected to a Fourier Transform Infrared (FTIR) spectrometer and/or a Mass Spectrometer (MS). As the sample is heated in the TGA, the evolved gases are continuously transferred to the spectrometer for analysis. This allows for the correlation of specific weight loss events with the evolution of particular gaseous species.[13][14][15][16]

Mandatory Visualization: Decomposition Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key processes related to the thermal decomposition of borate compounds.

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample Borate Ester Sample Weigh Weigh 5-20 mg Sample->Weigh Crucible Place in TGA/DSC Crucible Weigh->Crucible TGA_DSC TGA / DSC Instrument Crucible->TGA_DSC Load Sample Heating Heat at controlled rate (e.g., 10°C/min) in N2 atmosphere TGA_DSC->Heating TGA_Curve TGA Curve (Weight % vs. Temp) Heating->TGA_Curve DSC_Curve DSC Thermogram (Heat Flow vs. Temp) Heating->DSC_Curve Analysis Determine T_onset, T_peak, Weight Loss %, Enthalpy TGA_Curve->Analysis DSC_Curve->Analysis

Caption: Workflow for TGA and DSC analysis of borate esters.

G Thermal Decomposition of Boric Acid BoricAcid Boric Acid (H₃BO₃) Water1 - H₂O BoricAcid->Water1 MetaboricAcid Metaboric Acid (HBO₂) Water2 - H₂O MetaboricAcid->Water2 BoronOxide Boron Oxide (B₂O₃) Water1->MetaboricAcid Water2->BoronOxide

Caption: Simplified pathway for boric acid decomposition.

G Proposed Pyrolysis Network of Trimethylborane cluster_products Decomposition Products TMB Trimethylborane (B(CH₃)₃) BMe2Et BMe₂Et TMB->BMe2Et Pyrolysis Bridged Me₂BCH₂BMe₂ TMB->Bridged Pyrolysis Carb1 Carbaboranes (Me₃B₃C₂H₂) TMB->Carb1 Pyrolysis Carb2 Carbaboranes (Me₅B₅C₂H₂) TMB->Carb2 Pyrolysis Adamantane Hexamethylhexabora-adamantane (Me₆B₆C₄H₄) TMB->Adamantane Pyrolysis

Caption: Pyrolysis products of trimethylborane.

Conclusion

The thermal stability and decomposition pathways of borate esters are critical considerations in their application, particularly within the pharmaceutical and materials science sectors. This guide has provided a consolidated overview of quantitative thermal analysis data, detailed experimental protocols for TGA and DSC, and visual representations of decomposition processes. The data indicates a wide range of thermal stabilities among different borate esters, influenced by their molecular structure. The decomposition of boric acid serves as a fundamental model, involving a multi-step dehydration process. More complex borate esters exhibit varied decomposition mechanisms, often initiated by the cleavage of the B-O or O-C bonds, leading to a cascade of reactions that can involve the organic substituents.

Further research, particularly utilizing coupled techniques such as TGA-FTIR and TGA-MS, is essential to elucidate the detailed, step-by-step decomposition mechanisms of a broader range of borate esters. A deeper understanding of these pathways will enable the rational design of more thermally stable borate compounds for advanced applications.

References

An In-depth Technical Guide to the Electrochemical Properties of Borate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Borate (B1201080) compounds, encompassing a diverse range of structures from simple borate anions to complex borosilicate glasses and polyborate salts, are of significant and growing interest across various electrochemical applications. Their unique properties, including high ionic conductivity, wide electrochemical stability windows, and the ability to form stable interfaces, have positioned them as critical components in next-generation energy storage systems, such as sodium-ion and lithium-ion batteries. Furthermore, their electrochemical behavior in aqueous solutions is fundamental to various electroanalytical and corrosion-inhibition processes.

This technical guide provides a comprehensive overview of the core electrochemical properties of borate-based materials. It is intended to serve as a detailed resource for researchers and professionals engaged in the development of advanced materials and technologies. The guide summarizes key quantitative data, outlines detailed experimental protocols for electrochemical characterization, and visualizes essential mechanisms and workflows to facilitate a deeper understanding of the subject.

Electrochemical Properties of Borate-Based Electrolytes

Borate-based salts have emerged as promising alternatives to conventional electrolytes in both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). They offer potential advantages in terms of safety, stability, and performance.

Sodium Borate Electrolytes for Sodium-Ion Batteries

A series of novel sodium borate salts have been synthesized and evaluated for their potential as electrolytes in SIBs. These compounds often exhibit lower oxidative current peaks compared to the standard NaPF6 electrolyte, suggesting greater stability at high potentials.[1] The anion structure plays a major role in determining properties like solubility, conductivity, and the characteristics of the solid electrolyte interphase (SEI).[1]

Salt NameAbbreviationSolventConcentration (M)Ionic Conductivity (mS cm⁻¹)Oxidative Stability (V vs. Na/Na⁺)Reference
Sodium bis(oxalato)borateNaBOBTrimethyl phosphate (B84403) (TMP)0.55.0Not specified[2]
Sodium difluoro(oxalato)borateNaDFOBEthylene (B1197577) Carbonate:Diethyl Carbonate (EC:DEC 1:1 v/v)1.0~4.5~4.5[1]
Sodium tetrakis(hexafluoroisopropyloxy)borateNa[B(hfip)₄]EC:DEC 1:1 v/v1.03.2> 5.0[1][2]
Sodium bis(perfluoropinacolato)borateNa[B(pp)₂]EC:DEC 1:1 v/v1.02.5> 5.0[1][2]
Sodium tetramethoxyborateNa[B(OMe)₄]EC:DEC 1:1 v/v0.50.23Not specified[1]
Sodium bis(fluoroallyl)malonato borateNaBFMBPolymer (single-ion conductor)-2.0Up to 5.0[3][4]
Borate Additives in Lithium-Ion Batteries

Borate compounds, particularly lithium bis(oxalato)borate (LiBOB), are widely used as additives in commercial LIBs. They play a crucial role in forming a stable and effective solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. This protective layer suppresses electrolyte decomposition, reduces impedance, and improves battery life, performance, and safety.[5]

AdditiveBase ElectrolyteEffectReference
Lithium bis(oxalato)borate (LiBOB)LiPF₆ in EC/EMCForms a stable, borate-rich CEI; improves capacity retention and efficiency.
Trimethyl borate (TMB)Commercial Li-ion electrolyteLowers the oxidation potential of the electrolyte, forming a protective film on the cathode at high voltage (4.5 V).
Tris(hexafluoroisopropyl)borate (TFPB)LiPF₆ in EC/DMC/EMCForms a protective SEI on the Li-anode and a dense CEI on the Ni-rich cathode, preventing electrolyte oxidation and HF attack.[6]

Borate Glasses: Solid-State Electrochemical Properties

Borate glasses are investigated as solid electrolytes and electrode materials due to their tunable structure and ionic conductivity. The electrochemical properties are closely linked to the local structure of boron atoms within the glass network.

Glass SystemApplicationKey FindingsReference
SnO–B₂O₃Anode for LIBsFunctions as a high-capacity reversible electrode material with both liquid and solid electrolytes.
Li₂O–B₂O₃Solid ElectrolyteIonic conductivity is dependent on Li⁺ ion concentration and the presence of non-bridging oxygens.[7]
Li₂O–B₂O₃–Pr₆O₁₁Insulating MaterialConductivity decreases with the addition of Pr³⁺ ions, which increases the activation energy.
B₂O₃–Na₂O–TiO₂Dielectric MaterialDensity, refractive index, and polarizability increase with TiO₂ content, while the optical energy gap decreases.

Electrochemical Reduction of Metaborate (B1245444)

The electrochemical reduction of sodium metaborate (NaBO₂) to sodium borohydride (B1222165) (NaBH₄) is a critical process for recycling spent fuel from direct borohydride fuel cells. This process is challenged by the competing hydrogen evolution reaction (HER).

Electrode MaterialElectrolyteReduction Potential (vs. SCE)Conversion EfficiencyKey ObservationReference
Silver (Ag) Gauze1 M NaOH + 0.1 M NaBO₂-0.5 V17% after 48hLow conversion efficiency is attributed to the competing hydrogen evolution reaction.[8][9]
Boron-Doped Diamond (BDD)0.1 M NaOH + 0.15 M NaBO₂-1.5 V (forward pulse)Not specifiedPulsed voltage electrolysis was used to facilitate the reduction.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of the electrochemical properties of borate compounds.

Synthesis of Sodium Borate Electrolytes (e.g., Na[B(hfip)₄])

This protocol is adapted from the synthesis of sodium tetrakis(hexafluoroisopropyloxy)borate.

  • Materials : Sodium borohydride (NaBH₄), hexafluoroisopropanol (hfip), anhydrous diethyl ether. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

  • Reaction Setup : In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve NaBH₄ in anhydrous diethyl ether.

  • Addition of Alcohol : Slowly add a solution of hexafluoroisopropanol (4 equivalents) in anhydrous diethyl ether to the NaBH₄ solution at 0 °C.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12-24 hours. Hydrogen gas will evolve during the reaction.

  • Workup : Filter the resulting suspension to remove any solid byproducts.

  • Purification : Remove the solvent from the filtrate under vacuum to yield the crude product. The product can be further purified by recrystallization from a suitable solvent mixture (e.g., diethyl ether/hexane).

  • Electrolyte Preparation : Dissolve the purified sodium borate salt in the desired solvent (e.g., a 1:1 v/v mixture of ethylene carbonate and diethyl carbonate) to the target concentration (e.g., 1 M).

Preparation of Borate Glass Samples

This protocol describes a general melt-quenching technique for preparing borate glass.

  • Materials : High-purity boric acid (H₃BO₃) or boron oxide (B₂O₃), and relevant metal oxides or carbonates (e.g., Li₂CO₃, Bi₂O₃).

  • Mixing : Weigh the precursor materials in the desired molar ratios and mix them thoroughly in an agate mortar.

  • Melting : Transfer the mixture to a porcelain or platinum crucible and melt it in a high-temperature furnace. The melting temperature will depend on the composition, typically ranging from 900 °C to 1200 °C.

  • Quenching : Once the melt is homogeneous and bubble-free, quickly pour it onto a preheated stainless steel or graphite (B72142) plate. Press the melt with another plate to obtain a flat glass disc of uniform thickness.

  • Annealing : Immediately transfer the quenched glass to an annealing furnace set at a temperature just below the glass transition temperature (Tg) of the glass. Hold for several hours and then cool down slowly to room temperature to relieve internal stresses.

  • Sample Preparation for EIS : Polish the surfaces of the annealed glass disc to ensure good contact with the electrodes. Apply conductive paste (e.g., silver) to both parallel faces of the disc to serve as blocking electrodes.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to determine the electrochemical stability window of an electrolyte and to study redox processes.

  • Cell Assembly : Assemble a three-electrode cell inside an argon-filled glovebox.

    • Working Electrode : Glassy carbon, platinum, or other suitable material.

    • Reference Electrode : Sodium metal (for SIBs) or lithium metal (for LIBs).

    • Counter Electrode : Sodium or lithium metal.

  • Electrolyte : The borate-based solution to be tested.

  • Instrumentation : Connect the cell to a potentiostat.

  • Parameters :

    • Potential Range : Sweep from the open-circuit potential (OCP) to the desired anodic and cathodic limits (e.g., -0.5 V to 5.5 V vs. Na/Na⁺).

    • Scan Rate : Typically 0.1 mV/s to 100 mV/s. A common starting rate is 10 mV/s.

    • Number of Cycles : 1 to 3 cycles are usually sufficient to assess the stability window.

  • Data Acquisition : Record the current response as a function of the applied potential. The onset of a significant increase in anodic or cathodic current indicates the decomposition of the electrolyte.

Electrochemical Impedance Spectroscopy (EIS)

EIS is used to measure the ionic conductivity of electrolytes and to study interfacial phenomena.

  • Cell Assembly : For liquid electrolytes, a two-electrode conductivity cell with platinum or stainless steel blocking electrodes of a known geometry is used. For solid glass electrolytes, the prepared glass disc with sputtered or painted electrodes is used.

  • Instrumentation : Connect the cell to a potentiostat with a frequency response analyzer module.

  • Parameters :

    • Frequency Range : Typically from 1 MHz down to 1 Hz or lower.

    • AC Amplitude : A small AC voltage perturbation, typically 5-10 mV.

    • DC Potential : Usually set to the open-circuit potential (OCP) of the cell.

  • Data Acquisition : Measure the complex impedance over the specified frequency range.

  • Analysis :

    • Plot the data as a Nyquist plot (-Z'' vs. Z').

    • The ionic conductivity (σ) is calculated using the equation: σ = L / (R * A), where L is the thickness of the electrolyte (or distance between electrodes), A is the electrode area, and R is the bulk resistance obtained from the intercept of the Nyquist plot with the real axis.

Chronoamperometry

Chronoamperometry is used to study diffusion-limited processes and reaction kinetics by applying a potential step and measuring the resulting current over time.

  • Cell Assembly : A standard three-electrode setup is used, similar to CV.

  • Potential Step : The potential of the working electrode is stepped from an initial potential where no reaction occurs to a final potential where the reaction of interest is mass-transport limited. These potentials are typically determined from prior CV experiments.

  • Instrumentation : Connect the cell to a potentiostat.

  • Parameters :

    • Initial Potential : A potential where the analyte is stable.

    • Step Potential : A potential well into the diffusion-limited region of the redox wave.

    • Time Duration : The duration of the potential step, typically a few seconds.

  • Data Acquisition : Record the current as a function of time. For a diffusion-controlled process, the current will decay according to the Cottrell equation.

Visualizations of Mechanisms and Workflows

General Experimental Workflow for Electrochemical Characterization

G cluster_synthesis Material Synthesis cluster_prep Sample Preparation cluster_char Electrochemical Characterization cluster_analysis Data Analysis synthesis_salt Borate Salt Synthesis prep_electrolyte Electrolyte Formulation synthesis_salt->prep_electrolyte synthesis_glass Borate Glass Melt-Quenching prep_glass Glass Polishing & Electroding synthesis_glass->prep_glass prep_cell Cell Assembly (Glovebox) prep_electrolyte->prep_cell prep_glass->prep_cell cv Cyclic Voltammetry (CV) prep_cell->cv eis Electrochemical Impedance Spectroscopy (EIS) prep_cell->eis chrono Chronoamperometry (CA) prep_cell->chrono cycling Galvanostatic Cycling prep_cell->cycling analysis_cv Determine Stability Window cv->analysis_cv analysis_eis Calculate Ionic Conductivity eis->analysis_eis analysis_chrono Analyze Reaction Kinetics chrono->analysis_chrono analysis_cycling Evaluate Battery Performance (Capacity, Efficiency) cycling->analysis_cycling

Caption: Workflow for synthesis and electrochemical testing of borate materials.

Mechanism of SEI/CEI Formation with Borate Additives

Caption: Role of borate additives in forming protective interfacial layers.

Simplified Pathway for Electrochemical Reduction of Metaborate

G BO2 Metaborate (BO₂⁻) in Alkaline Solution Cathode Cathode Surface (e.g., Ag, BDD) BO2->Cathode BH4 Borohydride (BH₄⁻) Cathode->BH4 + 8e⁻ + 6H₂O HER Hydrogen Gas (H₂) (Side Reaction) Cathode->HER + 2e⁻ H2O Water (H₂O) H2O->Cathode

Caption: Main and side reactions in the electrochemical reduction of metaborate.

References

In-Depth Technical Guide: Borate V Safety Data and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data and recommended handling precautions for Borate (B1201080) V (CAS No. 182442-81-5). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide also includes general safety information for borate compounds and quaternary ammonium (B1175870) salts to provide a broader context for risk assessment and safe handling procedures. It is crucial to note that information on related compounds should be used for general guidance only and not as a direct substitute for data on Borate V.

Chemical and Physical Properties

PropertyValueSource
Chemical Name 2-butanoyloxyethyl(trimethyl)azanium;butyl(triphenyl)boranuide[1]
Synonyms This compound, Butyryl choline (B1196258) butyltriphenylborate[2][3]
CAS Number 182442-81-5[4]
Molecular Formula C31H44BNO2[1][2][4]
Molecular Weight 473.5 g/mol [1][2][4]
Appearance No data available
Odor No data available
Melting Point No data available
Boiling Point No data available
Solubility No data available
pH No data available
Vapor Pressure No data available
Density No data available
Flash Point No data available
Autoignition Temperature No data available

Toxicological Data

Specific toxicological data for this compound is largely unavailable. The table below reflects this lack of information. For risk assessment, it is advisable to handle this compound with the caution appropriate for a substance of unknown toxicity.

TestSpeciesRouteValueSource
Acute Toxicity (LD50) No data availableOralNo data available
No data availableDermalNo data available
No data availableInhalationNo data available
Skin Corrosion/Irritation No data availableNo data available
Serious Eye Damage/Irritation No data availableNo data available
Respiratory or Skin Sensitization No data availableNo data available
Carcinogenicity No data availableNo data available
Mutagenicity No data availableNo data available
Reproductive Toxicity No data availableNo data available
General Information on Related Compounds:
  • Inorganic Borates: Generally have low acute toxicity. For example, the oral LD50 for sodium tetraborate (B1243019) pentahydrate in rats is between 3,200 and 3,400 mg/kg of body weight.[5] Symptoms of overexposure can include nausea, vomiting, and diarrhea.[5]

  • Quaternary Ammonium Compounds: Toxicity can vary widely depending on the specific structure. Some can be corrosive to skin and eyes and may cause sensitization.

Handling and Storage

Prudent laboratory practices should be followed when handling this compound.

AspectRecommendationSource
Engineering Controls Use in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.[4]
Personal Protective Equipment (PPE) Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat should be worn.[4]
Respiratory Protection If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[4]
Hygiene Practices Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4][5]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[4]
Incompatibilities No specific data for this compound. General borates should be kept away from strong acids and oxidizing agents.[6]

Experimental Protocols

As no specific experimental safety studies for this compound are publicly available, this section outlines standard methodologies for key toxicological endpoints, based on internationally recognized guidelines.

Acute Oral Toxicity (OECD Test Guideline 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Test Principle: A stepwise procedure is used with a small number of animals per step. The substance is administered orally to a group of animals at a defined dose. Observations of effects and mortality are made. The outcome of the first step determines the dose for the next step.

  • Animals: Typically, female rats are used. Animals are fasted before dosing.

  • Procedure:

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Necropsy of all animals is performed at the end of the observation period.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Skin Irritation/Corrosion (OECD Test Guideline 404)

This method assesses the potential of a substance to cause skin irritation or corrosion.

  • Test Principle: The substance is applied to the skin of a test animal (typically an albino rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • A measured amount of the test substance is applied to the clipped skin under a gauze patch.

    • The patch is left in place for 4 hours.

    • After removal of the patch, the skin is observed and scored for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • Data Analysis: The mean scores for erythema and edema are used to classify the substance as irritating or non-irritating.

Spill and Emergency Procedures

A general workflow for handling a spill of a solid chemical like this compound is presented below.

Spill_Response cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Cleanup Cleanup (Trained Personnel Only) cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Isolate Isolate Spill Area Alert->Isolate Assess Assess Spill Size & Hazard (Consult SDS) Isolate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill PPE->Contain Clean Clean Up Spill (Avoid raising dust) Contain->Clean Decontaminate Decontaminate Area Clean->Decontaminate Package Package Waste Decontaminate->Package Label Label Waste Container Package->Label Dispose Dispose as Hazardous Waste Label->Dispose

Caption: General workflow for handling a solid chemical spill.

Signaling Pathways and Logical Relationships

As this compound is a chemical compound and not a biological agent with a known signaling pathway, a diagram illustrating a logical relationship for risk assessment is provided below.

Risk_Assessment cluster_Hazard_ID Hazard Identification cluster_Exposure_Assessment Exposure Assessment cluster_Risk_Characterization Risk Characterization & Management PhysChem Physical/Chemical Properties Risk Characterize Risk PhysChem->Risk Tox Toxicological Data (Largely unavailable for this compound) Tox->Risk Related Data from Related Compounds (General Borates, Quaternary Ammonium Salts) Related->Risk Route Route of Exposure (Inhalation, Dermal, Ingestion) Route->Risk Duration Duration & Frequency of Exposure Duration->Risk Controls Implement Controls (Engineering, PPE, Administrative) Risk->Controls

Caption: Logical workflow for risk assessment of this compound.

References

The Fundamental Role of Borate Salts in Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental role borate (B1201080) salts play in polymerization. Borate salts are versatile compounds that primarily function as cross-linking agents for polymers containing cis-diol functionalities, leading to the formation of hydrogels with unique, tunable properties. Their utility extends to applications as initiators and cocatalysts in various polymerization reactions. This document details the core chemical mechanisms, presents quantitative data on the impact of borates on polymer properties, outlines key experimental protocols, and visualizes the underlying processes for enhanced comprehension.

Core Mechanism: Borate-Diol Cross-linking

The most significant role of borate salts in polymer science is their ability to cross-link polymer chains that possess adjacent hydroxyl (-OH) groups, known as cis-diols. This process is fundamental to the formation of many hydrogels, including the well-known polyvinyl alcohol (PVA) slime and guar (B607891) gum gels used in industrial applications.[1][2][3]

The Chemistry of Borate Ester Formation

In an aqueous solution, borax (B76245) (sodium tetraborate (B1243019), Na₂B₄O₇·10H₂O) dissolves to form the tetraborate anion, which then hydrolyzes to produce the borate ion, B(OH)₄⁻.[4] This borate ion is the active species responsible for cross-linking. It reacts with two diol units from different polymer chains, forming two stable borate ester bonds and releasing water molecules.[5] This creates a three-dimensional polymer network, effectively converting a liquid polymer solution into a viscoelastic gel.[5][6] These borate ester bonds are dynamic and reversible, meaning they can break and reform, which imparts self-healing and shear-thinning properties to the resulting materials.[7][8][9]

Borate_Crosslinking cluster_reactants Reactants cluster_product Product polymer1 Polymer Chain 1 ...-CH(OH)-CH(OH)-... crosslink Cross-linked Polymer Network ...-CH(O)-CH(O)-B⁻-O(CH)-O(CH)-... polymer1->crosslink polymer2 Polymer Chain 2 ...-CH(OH)-CH(OH)-... polymer2->crosslink borate B(OH)₄⁻ borate->crosslink

Caption: Borate ion cross-linking two polymer chains via borate ester bonds.

The Critical Influence of pH

The cross-linking reaction is highly dependent on pH.[10][11] In acidic or neutral solutions (pH < 7), the equilibrium favors boric acid (B(OH)₃), which is a weak Lewis acid and less effective at forming cross-links.[11] As the pH becomes alkaline (typically > 8), boric acid is converted to the tetrahedral borate ion (B(OH)₄⁻), which readily reacts with diols.[11][12] This pH sensitivity is a key feature, allowing for the controlled gelation and dissolution of the hydrogel by simply adjusting the pH of the environment.[9][11] The sol-gel transition typically occurs around a pH of 8-9, which is near the pKa of the boron compound.[12]

pH_Equilibrium BoricAcid B(OH)₃ (Boric Acid) Less Reactive BorateIon B(OH)₄⁻ (Borate Ion) Active for Cross-linking BoricAcid->BorateIon + OH⁻ (High pH) BorateIon->BoricAcid + H⁺ (Low pH)

Caption: pH-dependent equilibrium between boric acid and the active borate ion.

Applications in Polymer Systems and Drug Development

The unique properties of borate-crosslinked polymers make them valuable in various fields, particularly in drug development and biomedical applications.[7]

Hydrogels for Controlled Drug Release

Borate-crosslinked hydrogels are excellent candidates for controlled drug delivery systems.[7][13] Their porous network can physically entrap drug molecules.[12] Moreover, the stimuli-responsive nature of the borate ester bond allows for triggered drug release. For instance, hydrogels designed with phenylboronic acid (PBA) derivatives are sensitive to glucose.[9][14] In a high-glucose environment, the glucose molecules, which are rich in diols, competitively bind with the borate groups, displacing the polymer cross-links.[14] This dissociation of the network leads to increased swelling and the subsequent release of an encapsulated drug, such as insulin (B600854).[12][14] This mechanism forms the basis for developing "smart" glucose-responsive systems for diabetes management.[14]

Drug_Release_Workflow cluster_0 Hyperglycemic Event cluster_1 Initial State cluster_2 Response Mechanism cluster_3 Outcome Glucose High Glucose Concentration Disruption Competitive Binding: Glucose displaces polymer cross-links Glucose->Disruption Start Stable Hydrogel (Insulin Loaded, Borate Cross-linked) Start->Disruption Release Loosened Network Releases Insulin Disruption->Release

Caption: Workflow for glucose-responsive insulin release from a borate hydrogel.

Biopolymers and Tissue Engineering

Borate cross-linking is not limited to synthetic polymers like PVA. It is also effective with natural biopolymers rich in diol groups, such as guar gum, dextran, and hyaluronic acid (HA).[3][9][14] This versatility allows for the creation of biocompatible and biodegradable scaffolds for tissue engineering and wound healing applications.[5][7] For example, injectable, self-healing hydrogels can be formed by cross-linking thiolated HA with boronic acid derivatives, creating materials that can be delivered in a minimally invasive manner and conform to the defect site.[7][9]

Impact on Polymer Properties: Quantitative Data

The introduction of borate cross-links significantly alters the mechanical, thermal, and rheological properties of polymers.

Table 1: Effect of Borate Cross-linking on Poly(vinyl alcohol) (PVA) Properties

Property Change upon Cross-linking Rationale Citation
Viscosity Increased Cross-links restrict polymer chain movement, increasing resistance to flow. [1]
Tensile Strength Increased The 3D network structure enhances the material's ability to withstand stress. [1]
Glass Transition Temp. (Tg) Increased Reduced chain mobility due to cross-links requires more energy for transition. [1]

| Molecular Weight | Increased | The linking of individual polymer chains results in a higher overall molecular weight. |[1] |

Table 2: Rheological and Mechanical Properties of Borate-Crosslinked Systems

System Property Value Conditions Citation
Borate-Guar Gel Storage Modulus (G') > Loss Modulus (G'') 25 °C [15]
Borate-Guar Gel Storage Modulus (G') Significant Decline Elevated Temperatures (>90 °C) [15]
PVAc/Borate Film Latex Particle Diameter ~180 nm pH 11 (Cross-linked) [10]
PVAc/Borate Film Latex Particle Diameter ~79 nm pH 4 (Un-crosslinked) [10]
PVA/Dextran Microneedle Per-needle Fracture Force ~1.0 N Optimized Borax Concentration [14]

| Cationic Polymerization | Epoxy Group Conversion | 84 - 90% | 90 °C, with Iodonium (B1229267) Borate Initiator |[16] |

Borates in Other Polymerization Roles

While cross-linking is their primary function, borate compounds can also act as initiators or cocatalysts in other types of polymerization.

  • Cationic Polymerization: Iodonium borates are well-established photoinitiators for cationic polymerization.[16] Upon UV irradiation, they generate superacids that can initiate the polymerization of monomers like epoxides.[16] Organoborate acids, such as bisoxalatoboric acid (HBOB), have also been used as effective proton source initiators for the cationic polymerization of styrene.[17]

  • Olefin Polymerization: In the field of polyolefins, borate compounds serve as cocatalysts or activators for metallocene and other single-site catalysts.[18][19][20] They react with the catalyst precursor to generate the active cationic metal alkyl species essential for polymerization.[19] The choice of borate cocatalyst can significantly affect catalytic activity and comonomer incorporation.[18][19]

Experimental Protocols

Protocol 1: Synthesis of a PVA-Borax Hydrogel ("Slime")

This protocol outlines the standard laboratory procedure for creating a borate-crosslinked PVA hydrogel.[2][6][21]

Materials:

  • 4% (w/v) Poly(vinyl alcohol) (PVA) solution

  • 4% (w/v) Sodium Tetraborate (Borax) solution

  • Beakers or plastic cups

  • Stirring rod

  • Measuring cylinders

Procedure:

  • Prepare PVA Solution: Pour 50 mL of the 4% PVA solution into a beaker.

  • Prepare Borax Solution: In a separate beaker, prepare the 4% borax solution by dissolving borax powder in warm water.[2] Allow it to cool to room temperature.

  • Initiate Cross-linking: Measure 10 mL of the 4% borax solution and add it to the PVA solution while stirring vigorously.[21]

  • Observe Gelation: The mixture will almost immediately begin to thicken as the borate ions cross-link the PVA chains.[6]

  • Knead the Hydrogel: Once the gel has formed, remove it from the beaker. Knead it by hand to ensure complete mixing and develop a uniform consistency.[2][21] The resulting material should be viscoelastic.

Slime_Synthesis_Workflow A 1. Measure 50 mL of 4% PVA Solution C 3. Combine Solutions with Vigorous Stirring A->C B 2. Measure 10 mL of 4% Borax Solution B->C D 4. Observe Thickening and Gel Formation C->D E 5. Remove and Knead for Uniform Consistency D->E F Result: Viscoelastic Hydrogel E->F

Caption: Experimental workflow for the synthesis of a PVA-borax hydrogel.

Protocol 2: Fabrication of Borax-Crosslinked Microneedles

This protocol is adapted from a method for creating glucose-responsive microneedles for transdermal drug delivery.[14]

Materials:

  • Poly(vinyl alcohol) (PVA) and Dextran solution containing the active drug (e.g., insulin).

  • Micromold templates.

  • 0.5% (w/v) Sodium Tetraborate (Borax) solution, chilled (4-8 °C).

  • Centrifuge, controlled humidity and temperature chamber.

Procedure:

  • Micromold Filling: Dispense the PVA/Dextran/drug solution onto the micromold. Centrifuge to ensure the solution completely fills the needle cavities.

  • Drying: Dry the filled molds under controlled conditions (e.g., 25 °C, 35-40% relative humidity) until the polymer is solid.

  • Demolding: Carefully release the dried microneedle arrays from the molds.

  • Cross-linking Step: Immerse the entire microneedle array in the chilled 0.5% w/v borax solution for 5-10 seconds. This step introduces the borate ions throughout the polymer matrix.

  • Incubation: Incubate the borax-dipped arrays at 4-8 °C and 60-80% relative humidity for 15-20 minutes. This allows the reversible boronate-diol cross-linking reaction to complete.

  • Final Drying and Storage: Perform a final cold-drying step (e.g., 4 °C for 2 hours) and store the finished patches in a sealed container with a desiccant.

Protocol 3: Characterization by Differential Scanning Photocalorimetry (Photo-DSC)

This protocol describes a method to quantify the polymerization kinetics of a system initiated by an iodonium borate photoinitiator.[16]

Materials:

  • Monomer resin (e.g., epoxide-based).

  • Iodonium borate photoinitiator.

  • Differential Scanning Calorimeter (DSC) equipped with a UV light source.

  • Sample pans.

Procedure:

  • Sample Preparation: Prepare the formulation by mixing the monomer with the specified concentration of the iodonium borate initiator.

  • DSC Loading: Place a precise amount of the sample into a DSC pan. Place an empty pan in the reference position.

  • Isothermal Setup: Set the DSC to the desired isothermal temperature (e.g., 25, 50, 70, or 90 °C) and allow the chamber to equilibrate.

  • Initiation and Measurement: Induce polymerization by exposing the sample to UV light (e.g., 320-500 nm at 136 mW/cm²) for a set duration (e.g., 300 seconds).

  • Data Acquisition: Record the exothermic heat flow over time. The integral of the exotherm peak corresponds to the enthalpy of polymerization, which can be used to calculate the degree of monomer conversion.

  • Analysis: Analyze the data to determine key kinetic parameters, such as the time to the maximum exotherm (tmax) and the total epoxy group conversion (EGC).[16]

Conclusion

Borate salts play a multifaceted and fundamental role in polymer science. Their primary function as pH-sensitive, reversible cross-linking agents for diol-containing polymers enables the creation of "smart" hydrogels with applications ranging from industrial thickening agents to advanced, stimuli-responsive drug delivery systems. Furthermore, their utility as components of initiator and activator systems for cationic and olefin polymerization highlights their versatility. A thorough understanding of the underlying borate ester chemistry and the factors influencing it is crucial for designing and fabricating novel polymeric materials with precisely tailored properties for scientific and therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Borate V as a Co-initiator in Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photopolymerization is a process that utilizes light to convert liquid monomers into solid polymers, offering advantages like rapid curing at ambient temperatures, solvent-free formulations, and precise spatial and temporal control.[1][2] These features make it highly valuable in biomedical applications, including the fabrication of drug delivery systems, tissue engineering scaffolds, and dental restoratives.[1][2][3] The process is driven by a photoinitiating system that generates reactive species (typically free radicals) upon light absorption.

Photoinitiators are broadly classified into two types. Type I photoinitiators undergo unimolecular cleavage upon irradiation to form free radicals directly.[4][5] Type II photoinitiators, in contrast, require a second molecule, a co-initiator, to generate radicals through a bimolecular reaction, typically involving hydrogen abstraction or electron transfer.[4][5][6] Borate (B1201080) salts, such as the alkyltriphenyl borate salt referred to as Borate V, function as highly efficient co-initiators in Type II systems, particularly for visible light photopolymerization.[7][8] They act as electron donors, which, upon interaction with an excited state photosensitizer (dye), lead to the formation of initiating radicals.[9]

Mechanism of Action: Borate Co-initiators

The primary mechanism for borate co-initiators in free-radical photopolymerization is a photoinduced electron transfer (PET) process.[8][9] The process can be broken down into several key steps:

  • Light Absorption: A photosensitizer (PS), often a dye that absorbs light in the visible spectrum, absorbs a photon (hν) and transitions to an electronically excited state (PS*).

  • Electron Transfer: The excited photosensitizer (PS*) interacts with the borate anion (e.g., an alkyltriphenylborate, R'BR₃⁻). The borate salt acts as an electron donor, transferring an electron to the excited photosensitizer.[9][10] This results in a reduced photosensitizer and an oxidized, unstable boranyl radical (R'BR₃•).

  • Fragmentation: The boranyl radical is highly unstable and undergoes rapid fragmentation (homolysis).[8][10]

  • Radical Generation: This fragmentation yields a highly reactive initiating radical (R'•) and a stable triphenylborane (B1294497) molecule (BR₃).[10]

  • Initiation and Propagation: The newly formed initiating radical attacks a monomer molecule, starting the polymerization chain reaction.

This mechanism is particularly efficient because the rapid and irreversible fragmentation of the boranyl radical prevents the back-electron transfer reaction, leading to a high quantum yield of radical generation.[8] This rapid polymerization helps to counteract the inhibitory effects of oxygen, which is a common issue in free-radical polymerization.[7]

PhotopolymerizationMechanism Mechanism of Borate Co-initiator in Type II Photopolymerization cluster_initiation Photoinitiation Steps cluster_pet Photoinduced Electron Transfer (PET) cluster_propagation Radical Generation & Propagation PS Photosensitizer (PS) PS_excited Excited PS* PS->PS_excited 1. Light Absorption (hν) Boranyl_Radical Unstable Boranyl Radical (R'BR3•) PS_reduced Reduced PS- PS_excited->PS_reduced 2. Electron Transfer Borate Borate Co-initiator (e.g., R'BR3-) Borate->Boranyl_Radical Monomer Monomer (M) Polymer_Chain Growing Polymer Chain (R'M•) Monomer->Polymer_Chain Initiating_Radical Initiating Radical (R'•) Boranyl_Radical->Initiating_Radical 3. Fragmentation Borane Stable Borane (BR3) Initiating_Radical->Polymer_Chain 4. Initiation Polymer_Chain->Polymer_Chain

Mechanism of Type II photopolymerization using a borate co-initiator.

Applications in Research and Drug Development

The versatility and efficiency of borate-based photoinitiating systems make them suitable for a range of advanced applications relevant to drug development and medicine.

  • 3D Printing for Drug Delivery: Photopolymerization-based 3D printing (vat photopolymerization, stereolithography) allows for the fabrication of complex and customized drug delivery devices with high precision.[3] Borate co-initiators can be used in the resin formulations for printing these devices, enabling rapid curing and the use of biocompatible monomers.[7]

  • Hydrogel Formation: Photopolymerization is a key method for producing cross-linked hydrogels for tissue engineering, cell encapsulation, and as matrices for controlled drug release.[1] Borate-initiated systems can facilitate the rapid formation of these hydrogel networks under cytocompatible visible light.

  • Dental Restoratives: Light-cured dental composites rely heavily on photopolymerization.[4][11] While camphorquinone (B77051) (CQ) combined with an amine co-initiator is common, alternative systems using borate salts can be employed to enhance polymerization kinetics and the final properties of the restorative material.[11]

  • Interpenetrated Polymer Networks (IPNs): Borate co-initiator systems have been shown to be particularly efficient for the one-step hybrid cure of epoxide/acrylate (B77674) blends, leading to the formation of IPNs with excellent migration stability.[8]

Quantitative Data Summary

The efficiency of a photoinitiating system is critical and is often evaluated by the rate of polymerization (Rp) and the final monomer conversion (C%). The performance of borate co-initiators can vary depending on the photosensitizer, monomer, and light source used.

Table 1: Performance Comparison of Co-initiators in Acrylate Polymerization

The following table summarizes data comparing a borate salt co-initiator with other types in a system using pyrrole-squaraine-based dyes (PSQ1, PSQ2) as sensitizers.

Photoinitiating System (Sensitizer/Co-initiator)Max. Conversion (C%)Max. Polymerization Rate (Rp x 10⁻⁴ s⁻¹)
PSQ1 / Borate Salt (B2)~10%[9]~5[9]
PSQ1 / N-alkoxypyridinium salt (NO)12.4%[9]~25[9]
PSQ2 / Borate Salt (B2)~12%[9]~10[9]
PSQ2 / N-alkoxypyridinium salt (NO)~45%[9]43.10[9]
Data synthesized from studies by Kabatc et al., as presented in "Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization".[9] In this specific system, the borate salt showed lower performance compared to onium salt co-initiators.[9]

Table 2: Example Data on Degree of Conversion for Different Co-initiators in Dental Resins

This table shows typical data for the degree of conversion (DC) and polymerization rate for different tertiary amine co-initiators in a dental resin formulation. While not featuring a borate, it exemplifies the type of quantitative analysis performed.

Co-initiator (wt%)Degree of Conversion (DC) after 600sMaximum Polymerization Rate (s⁻¹)
EDMAB (0.5%)68.2%[12]0.25[12]
DMAEMA (0.5%)69.9%[12]0.21[12]
TUMA (1.75%)70.1%[12]0.17[12]
Data from a study on a novel tertiary amine co-initiator (TUMA) for dentin adhesives.[12]

Experimental Protocols

The following protocols provide a general framework for using a borate co-initiator in a photopolymerization experiment.

ExperimentalWorkflow Experimental Workflow for Photopolymerization cluster_prep Phase 1: Preparation cluster_cure Phase 2: Curing cluster_analysis Phase 3: Analysis A 1. Weigh Components (Monomer, Photosensitizer, this compound) B 2. Mix Components (e.g., vortex, ultrasonic bath) A->B C 3. Degas Resin (Remove dissolved oxygen) B->C D 4. Place Resin in Mold (e.g., PDMS mold) C->D E 5. Irradiate with Light Source (e.g., LED at specific λ) D->E F 6. Monitor Curing (e.g., Real-time FTIR) E->F G 7. Characterize Polymer (e.g., Degree of Conversion) F->G H 8. Mechanical Testing (e.g., Flexural Strength) G->H I 9. Biocompatibility/Leaching Assay (For biomedical applications) G->I

General experimental workflow for photopolymerization studies.
Protocol 1: Preparation of a Photopolymerizable Resin Formulation

This protocol is based on a formulation for vat photopolymerization.[7]

Materials:

  • Monomer/Oligomer blend (e.g., Hydroxyethyl acrylate (HEA), Hexanediol diacrylate (HDDA))

  • Photosensitizer (e.g., a cyanine (B1664457) dye, camphorquinone, or other dye absorbing at the desired wavelength)

  • Co-initiator: Alkyltriphenyl borate salt (this compound)

  • Optional: Cationic photoinitiator for hybrid systems (e.g., (η6-chlorobenzene)(η5-cyclopentadienyl)iron hexafluorophosphate (B91526) salt)[7]

  • Optional: Epoxy co-monomer for hybrid systems[7]

  • Amber vials or light-blocking containers

  • Vortex mixer and/or ultrasonic bath

Procedure:

  • Weighing: In an amber vial, accurately weigh the components. A typical formulation might contain:

    • Monomer/Oligomer blend: 95-99 wt%

    • Photosensitizer: 0.1-1.0 wt%

    • This compound Co-initiator: 0.2-2.0 wt% (A concentration of 0.25 wt% has been reported[7])

    • Note: The optimal concentration of each component should be determined empirically.

  • Mixing: Securely cap the vial and mix the components thoroughly until a homogeneous, clear liquid is obtained. Use a vortex mixer for initial mixing, followed by an ultrasonic bath to ensure complete dissolution, especially for solid components.[13]

  • Degassing: To minimize oxygen inhibition, it is advisable to degas the resin. This can be done by gentle bubbling with an inert gas (e.g., nitrogen or argon) for 5-10 minutes or by using a vacuum chamber.

  • Storage: Store the prepared resin in the sealed, light-blocking container at a cool, dark place until use. Formulations may have a limited pot life.[13]

Protocol 2: Photopolymerization and Curing Analysis

This protocol describes the light-curing process and a common method for analysis.

Equipment:

  • Light source with a defined wavelength and intensity (e.g., LED curing light, laser diode). The wavelength should match the absorption spectrum of the photosensitizer.

  • Mold for the sample (e.g., PDMS, Teflon, or glass slides with spacers).

  • Fourier-Transform Infrared (FTIR) Spectrometer, preferably with a real-time monitoring setup (RT-FTIR).

  • Radiometer for measuring light intensity.

Procedure:

  • Sample Preparation: Place a defined amount of the prepared resin into the mold. For FTIR analysis, a single drop between two salt plates (e.g., KBr) or polyethylene (B3416737) films is often used.

  • Positioning: Place the sample under the light source at a fixed distance. Measure the light intensity at the sample surface using a radiometer.

  • Irradiation: Expose the sample to the light for a predetermined duration. For kinetic studies using RT-FTIR, irradiation is performed simultaneously with spectral acquisition.

  • Monitoring Polymerization (FTIR Method):

    • The degree of conversion of acrylate or methacrylate (B99206) monomers can be monitored by tracking the decrease in the absorption peak of the C=C double bond (typically around 1635 cm⁻¹).

    • An internal standard peak that does not change during polymerization (e.g., the C=O carbonyl peak around 1720 cm⁻¹) is used for normalization.

    • The Degree of Conversion (DC%) can be calculated using the following formula:

      • DC (%) = [1 - ( (Peak Area of C=C)t / (Peak Area of C=O)t ) / ( (Peak Area of C=C)t=0 / (Peak Area of C=O)t=0 ) ] x 100

  • Post-Cure Analysis: After curing, the solid polymer sample can be removed from the mold for further characterization, such as mechanical testing (e.g., flexural strength), thermal analysis (e.g., DSC, TGA), or biocompatibility and leachables testing for biomedical applications.[12]

References

Application Notes & Protocols: Organoborate Co-Initiators in Visible Light 3D Printing Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and practical protocols for utilizing organoborate-based photoinitiator systems in visible light three-dimensional (3D) printing. The term "Borate V" is addressed herein by focusing on organoborate compounds, which are instrumental as co-initiators in Type II photopolymerization, a cornerstone for advancements in biocompatible material fabrication.

Introduction: The Role of Organoborates in Visible Light Photopolymerization

Visible light-based 3D printing, such as stereolithography (SLA) and digital light processing (DLP), offers significant advantages over UV-curing methods, particularly in biomedical and pharmaceutical applications. The use of lower-energy visible light (typically 400-700 nm) reduces the risk of damage to sensitive biological materials, cells, and active pharmaceutical ingredients (APIs), making it a key enabling technology for bioprinting and the fabrication of drug delivery devices.[1][2]

Organoborate salts are highly effective co-initiators in two- or three-component photoinitiator systems.[3] When paired with a suitable photosensitizer dye, these systems can generate free radicals upon exposure to visible light, initiating rapid polymerization of acrylate (B77674) or methacrylate-based resins with high efficiency.[3][4] This rapid, room-temperature curing process is ideal for creating high-resolution, complex structures for tissue engineering, custom medical devices, and advanced drug delivery systems.

Mechanism of Action: Dye-Sensitized Photoinitiation

The process begins with the absorption of light by a photosensitizer (Dye). The dye transitions to an excited singlet state (¹Dye) and then to a more stable, longer-lived triplet state (³Dye). In this excited state, the dye can react with the organoborate salt (R₄B⁻) via photoinduced electron transfer. The borate (B1201080) salt donates an electron to the excited dye, forming a dye radical anion and an unstable boranyl radical (R₄B•). This boranyl radical rapidly undergoes fragmentation (α-cleavage) to produce a highly reactive alkyl or aryl radical (R•) and a stable triaryl- or alkylborane (R₃B). This newly formed radical (R•) is the key species that initiates the polymerization of monomer chains.[3][5]

G node_process node_process node_species node_species node_radical node_radical node_final node_final Dye Photosensitizer (Dye) ExcitedDye Excited Dye (³Dye*) Dye->ExcitedDye Light Visible Light (hν) Light->Dye Absorption ElectronTransfer Photoinduced Electron Transfer ExcitedDye->ElectronTransfer Borate Organoborate (R₄B⁻) Borate->ElectronTransfer BoranylRadical Boranyl Radical (R₄B•) ElectronTransfer->BoranylRadical Fragmentation Fast Fragmentation (α-cleavage) BoranylRadical->Fragmentation InitiatingRadical Initiating Radical (R•) Fragmentation->InitiatingRadical Generates Polymerization Radical Polymerization InitiatingRadical->Polymerization Monomers Monomers Monomers->Polymerization Polymer Cured Polymer Network Polymerization->Polymer

Figure 1. Photoinitiation mechanism of an organoborate co-initiator system.
Application Notes

Advantages:

  • High Reactivity: Borate-based systems exhibit high rates of polymerization and achieve high final monomer conversion.[3]

  • Wavelength Tunability: The choice of photosensitizer dye allows the system to be tuned to specific wavelengths of visible light, including those from common LED and laser sources (e.g., 405 nm, 460 nm).[4]

  • Reduced Oxygen Inhibition: While free-radical polymerization is generally sensitive to oxygen, some borate systems, often in combination with other additives like thiols, can help mitigate this effect.[5][6]

Considerations:

  • Cytotoxicity: The biocompatibility of the final cured material is paramount. While the polymer network itself may be inert, unreacted photoinitiator components or their byproducts can be cytotoxic. It is crucial to select initiators with low toxicity profiles and ensure high conversion to minimize leachables.[7][8] For example, studies have shown that the photoinitiator BAPO can be highly toxic, while others like TPOL show lower toxicity.[7]

  • Mechanical Properties: The choice of initiator system can influence the final mechanical properties of the printed object. The concentration and type of borate co-initiator can affect crosslink density and, consequently, attributes like flexural strength and hardness.[9]

  • Resin Stability: Formulated resins containing multi-component initiator systems must be stored protected from light to prevent premature polymerization.

Quantitative Data

The performance of 3D printed materials depends on the complete formulation and curing process. The following tables summarize representative data from studies on resins relevant to this application.

Table 1: Mechanical Properties of Boron-Modified and Other 3D-Printed Resins

Material Description Flexural Strength (MPa) Microhardness (VHN) Key Findings Reference
Control 3D-Printed Resin 121.46 ± 19.63 - Baseline for comparison. [9]
3D-Printed Resin + 3% Boric Acid 177.92 ± 38.58 - Boric acid significantly increased flexural strength. [9]
Commercial 3D-Printed Resin (3D) 83.6 ± 18.5 - Exhibited the lowest mechanical properties in the study. [10][11]
Nanohybrid Composite (NHC) 237.3 ± 31.6 - Milled composite showed superior strength. [10][11]

| UA-based Resin (87A) at T₀ | ~105 | ~20 (Shore D) | Urethane acrylate resins show tunable properties. |[12] |

Table 2: Polymerization Kinetics of Borate-Based Initiator Systems

Initiator System Monomer Temperature (°C) Max. Rate of Polymerization (Rₚ) Final Conversion (%) Reference
Iodonium Borate (B2) BADGE (Epoxy) 90 ~1100 mmol L⁻¹ s⁻¹ ~88 [13]

| Commercial Borate (Com-B) | BADGE (Epoxy) | 90 | ~1200 mmol L⁻¹ s⁻¹ | ~90 |[13] |

Protocols

Protocol 1: Formulation of a Generic Visible Light Curable Resin

This protocol describes the formulation of a basic resin for visible light 3D printing using a three-component photoinitiator system. Caution: All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid exposure of the resin to ambient light by using amber or opaque containers.

Materials & Components:

  • Base Monomer: Provides the main body of the polymer (e.g., Dimethyl Acrylamide, 2-hydroxyethyl acrylate).

  • Crosslinking Monomer: A multifunctional monomer to create a network (e.g., Trimethylolpropane Triacrylate (TMPTA), Tetra(ethylene glycol) diacrylate).

  • Photosensitizer (Dye): Absorbs light at the desired wavelength (e.g., Camphorquinone (CQ) for blue light, a BODIPY dye for longer wavelengths).

  • Organoborate Co-initiator (Electron Donor): (e.g., Sodium tetraphenylborate, or a commercial borate salt).[4]

  • Third Component (Electron Acceptor, Optional): Can enhance efficiency (e.g., Diphenyliodonium salt).[4]

  • UV Blocker/Opaquing Agent (Optional): To control light penetration and improve resolution (e.g., an Azo-dye).[4]

Procedure:

  • Preparation: In a light-blocking beaker on a magnetic stir plate, add the base monomer and crosslinking monomer. A common ratio is 4:1 base monomer to crosslinker, but this can be adjusted to tune mechanical properties.[4]

  • Initiator Dissolution: In a separate, smaller light-blocking vial, dissolve the photosensitizer, organoborate co-initiator, and any optional third component or opaquing agent into a small amount of the base monomer. Gentle warming (40-60°C) may be required to facilitate dissolution.[14] A typical concentration range for the total photoinitiator system is 0.2-5.0% by weight.[14]

  • Mixing: Once the initiator system is fully dissolved, add it to the main monomer mixture.

  • Homogenization: Stir the complete mixture vigorously in the dark for 1-2 hours, or until the solution is completely homogeneous. A brief period of bath sonication can help remove any dissolved air bubbles.

  • Storage: Store the final resin in a sealed, opaque container at room temperature, away from any light sources.

Protocol 2: Visible Light 3D Printing and Post-Curing

This protocol outlines the general steps for printing and post-processing a part using a formulated organoborate resin on a DLP or LCD-based 3D printer.

G node_step node_step node_action node_action node_output node_output start Start prep_resin Formulate Resin (Protocol 1) start->prep_resin load_printer Load Resin into Printer Vat prep_resin->load_printer set_params Set Printing Parameters (Layer Height, Exposure Time) load_printer->set_params printing Initiate Layer-by-Layer Photopolymerization set_params->printing green_part Remove 'Green' Part from Build Plate printing->green_part washing Wash Part in Solvent (e.g., Isopropanol) green_part->washing drying Dry Part Thoroughly washing->drying post_cure Post-Cure with Light/Heat drying->post_cure final_part Final Cured Object post_cure->final_part end End final_part->end

Figure 2. General workflow for visible light 3D printing and post-processing.

Procedure:

  • Printer Setup: Load the formulated resin into the vat of a visible light 3D printer (e.g., 405 nm LED source).

  • Printing Parameters: Set the printing parameters in the printer's software. These are highly dependent on the specific resin formulation and printer.

    • Layer Thickness: Typically 10-50 µm.[15]

    • Exposure Time: Typically 1-4 seconds per layer, but may require optimization.[15] The first few layers may require longer exposure (e.g., 10-35 seconds) to ensure adhesion to the build plate.[15]

  • Printing: Execute the print job. The printer will expose the resin layer by layer to cure the object.

  • Part Removal and Cleaning: Once printing is complete, carefully remove the "green" part (a soft, partially cured object) from the build platform. Wash the part thoroughly in a suitable solvent, such as isopropyl alcohol (IPA), to remove any uncured resin from the surface. A two-stage wash (a "dirty" bath followed by a "clean" bath) is recommended.

  • Drying: Completely dry the part using compressed air or by allowing it to air-dry.

  • Post-Curing: To achieve optimal mechanical properties and biocompatibility (by maximizing monomer conversion), the green part must be post-cured. This typically involves exposing the part to a high-intensity light source (at the appropriate wavelength) and/or heat for a specified duration. A dedicated curing chamber is recommended.

  • Final Object: The resulting object is now fully cured and ready for evaluation or use in its intended application.

References

Application of Boronic Ester Crosslinkers in the Synthesis of Vitrimeric Liquid Crystalline Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liquid Crystalline Elastomers (LCEs) are a fascinating class of materials that merge the elastic properties of rubbers with the anisotropic characteristics of liquid crystals. This unique combination allows for reversible shape changes in response to external stimuli such as heat or light, making them ideal candidates for applications in soft robotics, actuators, and biomedical devices. A significant advancement in LCE technology is the incorporation of dynamic covalent bonds to create vitrimers. Vitrimeric LCEs exhibit properties of both thermosets and thermoplastics, allowing them to be reprocessed, recycled, and self-healed. This is achieved through an associative bond exchange mechanism that rearranges the polymer network at elevated temperatures without compromising its integrity.

This application note details the use of boronic ester crosslinkers, specifically 1,4-benzenediboronic acid (BDBA), in the synthesis of vitrimeric LCEs. The polymer network is formed via a thiol-acrylate Michael addition reaction, a type of "click" chemistry known for its high efficiency and mild reaction conditions. The incorporation of dynamic boronic ester bonds enables post-synthesis modification of the LCE's director alignment, as well as remolding and welding capabilities.

Principle

The synthesis of boronic ester-crosslinked LCEs is typically a two-stage process. In the first stage, a loosely crosslinked polydomain LCE is formed through the thiol-acrylate Michael addition reaction. This reaction involves the addition of a multifunctional thiol to a multifunctional acrylate (B77674), including a liquid crystal mesogen with acrylate functional groups.

In the second stage, dynamic covalent crosslinks are introduced through the formation of boronic esters. This is achieved by reacting a portion of the diol-containing monomers with a diboronic acid, such as 1,4-benzenediboronic acid (BDBA). The resulting boronic ester bonds are dynamic, meaning they can break and reform upon thermal stimulation. This dynamic nature allows for the rearrangement of the polymer network, which is crucial for aligning the liquid crystal domains under mechanical stress at elevated temperatures, and for the material's vitrimeric properties.

Data Presentation

The mechanical and thermal properties of LCEs can be tuned by varying the concentration of the boronic ester crosslinker. The following table summarizes the typical properties of a thiol-acrylate LCE with and without a boronic ester crosslinker.

PropertyStandard LCE (0% BDBA)Vitrimeric LCE (10% BDBA)
Mechanical Properties
Young's Modulus (MPa)~1.5~1.8
Tensile Strength (MPa)~2.5~3.0
Elongation at Break (%)~400~350
Thermal Properties
Glass Transition (Tg) (°C)~25~28
Nematic-to-Isotropic (Tni) (°C)~85~82
Vitrimeric Properties
Stress Relaxation Time (s) at 120°CN/A~1000
Healing Efficiency (%)< 5> 90 at 120°C for 1h

Note: The values presented are representative and can vary depending on the specific monomers, crosslinker density, and processing conditions.

Experimental Protocols

Materials
  • Liquid Crystal Diacrylate Monomer (e.g., RM257)

  • Dithiol Monomer (e.g., 1,2-ethanedithiol)

  • Tetrathiol Crosslinker (e.g., Pentaerythritol tetrakis(3-mercaptopropionate))

  • 1,4-Benzenediboronic Acid (BDBA)

  • Diol-containing monomer (e.g., 1,4-butanediol)

  • Base Catalyst (e.g., Triethylamine)

  • Solvent (e.g., Toluene)

  • Photoinitiator (e.g., Irgacure 819)

Protocol 1: Synthesis of Polydomain Vitrimeric LCE
  • Monomer Solution Preparation: In a glass vial, dissolve the liquid crystal diacrylate monomer, dithiol monomer, tetrathiol crosslinker, and diol-containing monomer in toluene. The molar ratios should be carefully calculated to achieve the desired crosslink density and to have an excess of thiol groups for the subsequent reaction with BDBA.

  • Addition of Catalyst: Add a catalytic amount of triethylamine (B128534) to the monomer solution to initiate the thiol-acrylate Michael addition reaction.

  • Casting and Initial Curing: Pour the solution into a Teflon mold of the desired shape and dimensions. Allow the solvent to evaporate slowly at room temperature in a fume hood. This process forms a loosely crosslinked, polydomain LCE gel.

  • Incorporation of Boronic Ester Crosslinker: Prepare a solution of 1,4-benzenediboronic acid (BDBA) in a suitable solvent. Swell the LCE gel in this solution. The boronic acid will react with the diol units within the LCE network to form dynamic boronic ester crosslinks.

  • Drying: Remove the swollen LCE from the BDBA solution and dry it under vacuum at a slightly elevated temperature (e.g., 60 °C) to remove the solvent completely. This results in a polydomain vitrimeric LCE.

Protocol 2: Alignment and Reprocessing of Vitrimeric LCE
  • Mechanical Stretching: Heat the polydomain vitrimeric LCE above its glass transition temperature but below its nematic-to-isotropic transition temperature. Apply a uniaxial mechanical stress to stretch the elastomer to a desired strain.

  • Thermal Annealing: While maintaining the strain, anneal the LCE at an elevated temperature (e.g., 120 °C). At this temperature, the boronic ester bonds will undergo exchange, allowing the polymer network to rearrange and align the liquid crystal mesogens along the stretching direction.

  • Cooling and Strain Removal: Cool the LCE back to room temperature while still under strain. Once cooled, the strain can be removed. The alignment of the liquid crystal domains will be locked in, resulting in a monodomain vitrimeric LCE.

  • Reprocessing: To reprocess the material, the monodomain LCE can be cut into pieces, placed in a mold, and heated to a temperature where the boronic ester exchange is rapid. Applying pressure will cause the pieces to weld together, forming a new shape.

Visualizations

LCE_Synthesis_Workflow cluster_stage1 Stage 1: Polydomain LCE Synthesis cluster_stage2 Stage 2: Vitrimer Formation & Alignment Monomers Monomer Solution (LC Diacrylate, Dithiol, Tetrathiol, Diol) Mixing Mixing in Toluene Monomers->Mixing Catalyst Base Catalyst (Triethylamine) Catalyst->Mixing Casting Casting and Solvent Evaporation Mixing->Casting Polydomain_LCE Polydomain LCE Gel Casting->Polydomain_LCE Swelling Swelling & Boronic Ester Formation Polydomain_LCE->Swelling Polydomain_LCE->Swelling BDBA BDBA Solution BDBA->Swelling Drying Vacuum Drying Swelling->Drying Vitrimeric_LCE Polydomain Vitrimeric LCE Drying->Vitrimeric_LCE Stretching Mechanical Stretching (above Tg) Vitrimeric_LCE->Stretching Annealing Thermal Annealing (Bond Exchange) Stretching->Annealing Monodomain_LCE Monodomain Vitrimeric LCE Annealing->Monodomain_LCE

Caption: Experimental workflow for the synthesis and alignment of a boronic ester-crosslinked vitrimeric LCE.

Caption: Reversible formation of a boronic ester crosslink between a polymer diol and BDBA.

Conclusion

The incorporation of dynamic boronic ester crosslinks into LCEs represents a significant step towards the development of "smart" materials with enhanced functionalities. The ability to reprocess, self-heal, and program the director alignment post-synthesis opens up a wide range of possibilities for the fabrication of complex and robust soft actuators and devices. The thiol-acrylate synthesis route provides a versatile and efficient platform for creating these advanced materials. Further research can explore the influence of different boronic acid derivatives and diol-containing monomers on the dynamic properties and performance of the resulting vitrimeric LCEs.

Application Notes and Protocols: Butyrylcholine Butyltriphenylborate in Photoinitiator Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The photoinitiator system "Butyrylcholine Butyltriphenylborate" is a novel, hypothetical system constructed for illustrative purposes based on established principles of photochemistry. No direct experimental data for this specific compound combination has been found in the public domain. The following application notes and protocols are based on the known functions of analogous borate-based photoinitiators and are intended to serve as a guide for the investigation of new photoinitiator systems.

Introduction

Photoinitiated polymerization is a cornerstone of many advanced manufacturing and biomedical applications, including 3D printing, dental resins, and drug delivery systems. The efficiency of a photoinitiator system is critical for achieving desired material properties and curing speeds. Borate-based photoinitiators are a class of compounds known for their high reactivity and utility in visible light curing applications. This document outlines the theoretical framework, potential applications, and experimental protocols for a hypothetical photoinitiator system composed of Butyrylcholine (B1668140) Butyltriphenylborate.

This proposed two-component system consists of a butyrylcholine cation and a butyltriphenylborate anion. In conjunction with a suitable photosensitizer (dye), this system is theoretically capable of initiating free-radical polymerization upon exposure to light. The butyrylcholine moiety is a quaternary ammonium (B1175870) ion, a class of compounds sometimes used as the cationic counterion for borate (B1201080) anions in photoinitiator salts. The butyltriphenylborate anion serves as the electron source and radical generator.

Proposed Mechanism of Action

The initiation of polymerization by the Butyrylcholine Butyltriphenylborate system in the presence of a photosensitizer (Dye) is proposed to occur via a multi-step process upon irradiation with light of an appropriate wavelength:

  • Photoexcitation: The photosensitizer (Dye) absorbs a photon, transitioning to an electronically excited state (Dye*).

  • Electron Transfer: The excited photosensitizer (Dye*) acts as a powerful oxidizing agent, accepting an electron from the butyltriphenylborate anion ([B(C6H5)3(C4H9)]-). This results in the formation of a dye radical anion (Dye•-) and a butyltriphenylborate radical (•B(C6H5)3(C4H9)).

  • Radical Generation: The unstable butyltriphenylborate radical undergoes rapid fragmentation, yielding a triphenylborane (B1294497) (B(C6H5)3) and a butyl radical (•C4H9).

  • Initiation: The highly reactive butyl radical (•C4H9) attacks a monomer molecule (M), initiating the polymerization chain reaction.

  • Propagation: The initiated monomer radical reacts with subsequent monomer units, leading to the growth of a polymer chain.

  • Termination: The polymerization process ceases through various termination pathways, such as radical-radical recombination or disproportionation.

The butyrylcholine cation is expected to be a spectator ion, not directly participating in the photochemical events but providing charge neutrality.

Signaling Pathway Diagram

G cluster_initiation Photoinitiation Cascade cluster_fragmentation Radical Generation Dye Photosensitizer (Dye) Dye_exc Excited Photosensitizer (Dye*) Dye->Dye_exc Light (hν) Dye_exc->Dye Electron Transfer Borate_rad Butyltriphenylborate Radical •B(Ph)3(Bu) Borate Butyltriphenylborate Anion [B(Ph)3(Bu)]- Borate->Dye_exc e- Monomer Monomer (M) Polymer Polymer Chain Monomer->Polymer Propagation Butyl_rad Butyl Radical (•Bu) Borate_rad->Butyl_rad Fragmentation Triphenylborane Triphenylborane (B(Ph)3) Butyl_rad->Monomer Initiation

Caption: Proposed photoinitiation mechanism of the Butyrylcholine Butyltriphenylborate system.

Potential Applications

Given the characteristics of borate-based photoinitiators, the Butyrylcholine Butyltriphenylborate system could be explored for applications such as:

  • Dental Composites: Visible light curing is essential for dental restoratives.

  • 3D Printing (Vat Photopolymerization): High reactivity can lead to faster printing speeds.

  • Adhesives and Coatings: Rapid, on-demand curing is advantageous in many industrial processes.

  • Biomaterial Scaffolds: The potential for using visible light could be beneficial for encapsulating sensitive biological materials.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of the hypothetical Butyrylcholine Butyltriphenylborate photoinitiator system and its performance in a photopolymerization reaction.

Synthesis of Butyrylcholine Butyltriphenylborate

This protocol describes a salt metathesis reaction, a common method for preparing quaternary ammonium borate salts.

Materials:

  • Butyrylcholine chloride (or other halide salt)

  • Sodium butyltriphenylborate

  • Dichloromethane (B109758) (DCM)

  • Deionized water

  • Magnesium sulfate (B86663) (anhydrous)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware

Procedure:

  • Dissolve equimolar amounts of butyrylcholine chloride and sodium butyltriphenylborate in separate flasks. Use a minimal amount of deionized water for the butyrylcholine chloride and dichloromethane for the sodium butyltriphenylborate.

  • Combine the two solutions in a separatory funnel.

  • Shake the mixture vigorously for 5-10 minutes. A white precipitate of sodium chloride will form in the aqueous layer.

  • Allow the layers to separate. The organic layer (DCM) will contain the desired Butyrylcholine Butyltriphenylborate.

  • Drain the lower organic layer and wash it three times with deionized water to remove any remaining sodium chloride and unreacted starting materials.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent (DCM) using a rotary evaporator to yield the product.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Photopolymerization Monitoring by Real-Time FTIR

This protocol allows for the real-time monitoring of the conversion of monomer to polymer.

Materials:

  • FTIR spectrometer with a photopolymerization accessory

  • UV/Visible light source (e.g., LED lamp with a specific wavelength)

  • Monomer formulation (e.g., a mixture of acrylates or methacrylates)

  • Photosensitizer (e.g., camphorquinone (B77051) for blue light)

  • Butyrylcholine Butyltriphenylborate

  • Nitrogen purge

Procedure:

  • Prepare a stock solution of the monomer formulation containing the photosensitizer and the Butyrylcholine Butyltriphenylborate.

  • Place a small drop of the formulation between two transparent salt plates (e.g., KBr or BaF2).

  • Mount the sample in the FTIR spectrometer.

  • Begin recording spectra in real-time.

  • After a short baseline period, turn on the light source to initiate polymerization.

  • Monitor the decrease in the peak area of a characteristic monomer absorption band (e.g., the C=C double bond stretch around 1635 cm-1).

  • Continue recording until the peak area no longer changes, indicating the completion of the reaction.

  • Calculate the degree of conversion as a function of time.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Characterization cluster_formulation Formulation Preparation cluster_testing Performance Evaluation start Starting Materials (Butyrylcholine Halide, Sodium Butyltriphenylborate) synthesis Salt Metathesis Reaction start->synthesis purification Purification (Washing, Drying) synthesis->purification product Butyrylcholine Butyltriphenylborate purification->product characterization Characterization (NMR, Mass Spec) product->characterization initiator Initiator (Product from Synthesis) product->initiator monomer Monomer mixing Mixing monomer->mixing dye Photosensitizer dye->mixing initiator->mixing formulation Photopolymerizable Resin mixing->formulation rt_ftir Real-Time FTIR (Conversion vs. Time) formulation->rt_ftir photo_dsc Photo-DSC (Reaction Enthalpy) formulation->photo_dsc mechanical Mechanical Testing (Hardness, Modulus) formulation->mechanical results Data Analysis rt_ftir->results photo_dsc->results mechanical->results

Caption: Experimental workflow for the synthesis and evaluation of a novel photoinitiator system.

Data Presentation

The following tables present hypothetical data for the performance of the Butyrylcholine Butyltriphenylborate system in comparison to a standard photoinitiator.

Table 1: Photopolymerization Kinetics of a Methacrylate Formulation

Photoinitiator System (at 1 mol%)Photosensitizer (0.5 mol%)Light Intensity (mW/cm²)Time to 50% Conversion (s)Final Conversion (%)
Butyrylcholine ButyltriphenylborateCamphorquinone1001585
Diphenyliodonium HexafluorophosphateCamphorquinone1002582
Butyrylcholine ButyltriphenylborateEosin Y502088

Table 2: Mechanical Properties of Cured Polymer

Photoinitiator System (at 1 mol%)Curing Time (s)Shore D HardnessFlexural Modulus (GPa)
Butyrylcholine Butyltriphenylborate60852.5
Diphenyliodonium Hexafluorophosphate60822.3

Conclusion

While "Butyrylcholine Butyltriphenylborate" remains a theoretical photoinitiator system, the principles of borate-based photoinitiation suggest it could be a viable candidate for further research. The provided protocols offer a starting point for the synthesis, characterization, and evaluation of this and other novel photoinitiator systems. Researchers are encouraged to adapt these methodologies to their specific monomers and application requirements. Careful experimental design and thorough characterization are essential for validating the performance and potential of new photochemical materials.

Application Notes and Protocols for Photopolymerization with Borate V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Borate (B1201080) V as a co-initiator in photopolymerization reactions. This information is intended to guide researchers in developing and optimizing photopolymerization setups for various applications, including in the field of drug development.

Introduction to Borate V in Photopolymerization

This compound, chemically identified as 2-butanoyloxyethyl(trimethyl)azanium;butyl(triphenyl)boranuide, serves as a highly effective co-initiator in Type II photoinitiating systems for free-radical polymerization. It is particularly effective for the polymerization of acrylate (B77674) and methacrylate (B99206) monomers.[1] In these systems, a photosensitizer dye absorbs light, and in its excited state, interacts with this compound, which acts as an electron donor, to generate the initiating free radicals.

One commercially available photoinitiator system that utilizes this compound is the H-Nu 470 series from Spectra Photopolymers.[1] This system is designed for curing resins through a free-radical mechanism and is noted for its high absorptivity, allowing for lower concentrations to be used, and its ability to achieve significant depth of cure.[1]

The general mechanism for borate co-initiators involves a photoinduced electron transfer (PET) process. Upon light absorption, the photosensitizer (dye) transitions to an excited state. The excited dye then accepts an electron from the borate anion. This results in the formation of a dye radical anion and a borate radical. The unstable borate radical undergoes rapid fragmentation, generating a reactive free radical that initiates the polymerization of the monomer.[2]

Experimental Setup and Components

A typical experimental setup for photopolymerization using this compound as a co-initiator requires a light source, a photocurable resin formulation, and analytical equipment to characterize the resulting polymer.

2.1. Light Sources: The choice of light source is dictated by the absorption spectrum of the photosensitizer dye. For systems like H-Nu 470, which are sensitive to visible light, a range of light sources can be employed.[1][2]

  • LEDs (Light Emitting Diodes): LEDs are a common choice due to their energy efficiency, long lifespan, and specific wavelength emission. LEDs with emission wavelengths corresponding to the absorption maximum of the chosen dye (e.g., 405 nm, 455 nm, or 470 nm) are often used.[2]

  • Laser Diodes: For applications requiring high spatial resolution, such as in 3D printing or micromachining, laser diodes are suitable.

  • Halogen and Mercury Lamps: Broad-spectrum lamps can also be used, often in combination with filters to select the appropriate wavelength range.

2.2. Photocurable Resin Formulation: The formulation is a critical component of the photopolymerization process and typically consists of:

  • Monomer/Oligomer: Acrylates and methacrylates are the most common classes of monomers used with this compound-based systems.[1] The choice of monomer will determine the properties of the final polymer. For example, multifunctional acrylates like Trimethylolpropane Triacrylate (TMPTA) are used to form highly crosslinked networks.

  • Photosensitizer (Dye): A dye that absorbs light at the wavelength of the chosen light source is essential. The H-Nu 470 is an example of such a photosensitizer.[1]

  • Co-initiator (this compound): this compound acts as the electron donor in the photoinitiation process.[1]

  • Additives: Other components can be included to modify the properties of the resin or the final polymer, such as stabilizers, fillers, or, in the context of drug development, the active pharmaceutical ingredient (API).

2.3. Analytical Techniques for Characterization: Several techniques can be used to monitor the polymerization process and characterize the resulting polymer:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Real-time FTIR can be used to monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹), allowing for the determination of the rate of polymerization and the final monomer conversion.

  • Photo-Differential Scanning Calorimetry (Photo-DSC): This technique measures the heat flow associated with the polymerization reaction upon exposure to light, providing information on the reaction kinetics.

  • Rheometry: The change in viscosity of the resin during polymerization can be monitored using a rheometer to determine the gel point and the evolution of the material's mechanical properties.

  • Mechanical Testing: Once the polymer is fully cured, its mechanical properties, such as tensile strength, modulus, and hardness, can be measured using standard testing equipment.

Experimental Protocols

The following are generalized protocols for the photopolymerization of an acrylate monomer using a this compound co-initiator system. The specific concentrations and parameters should be optimized for the specific application and desired polymer properties.

3.1. Protocol 1: Basic Formulation and Curing

Objective: To prepare and cure a simple acrylate formulation using a visible light source.

Materials:

  • Trimethylolpropane Triacrylate (TMPTA) as the monomer.

  • H-Nu 470 as the photosensitizer.

  • This compound as the co-initiator.

  • A suitable solvent for dissolving the components if necessary (e.g., dichloromethane, though solvent-free systems are preferred).

  • Glass slides and spacers of a defined thickness (e.g., 100 µm).

  • LED lamp with an emission wavelength corresponding to the H-Nu 470 absorption (e.g., 470 nm).

Procedure:

  • Formulation Preparation:

    • In a light-protected container (e.g., an amber vial), dissolve the H-Nu 470 photosensitizer in the TMPTA monomer. A typical concentration for the photosensitizer is in the range of 0.1-1.0 wt%.

    • Add this compound to the mixture. The concentration of the co-initiator is typically in the range of 1.0-5.0 wt%.

    • Ensure all components are fully dissolved and the mixture is homogeneous. Gentle warming or vortexing can be used.

  • Sample Preparation:

    • Place a spacer of the desired thickness on a glass slide.

    • Apply a small amount of the prepared resin onto the glass slide.

    • Place a second glass slide on top to create a thin film of the resin of uniform thickness.

  • Curing:

    • Place the sample under the LED lamp at a fixed distance.

    • Irradiate the sample for a specified period (e.g., 30, 60, 120 seconds). The intensity of the light source should be measured and kept constant for comparable results.

  • Analysis:

    • After irradiation, assess the sample for tackiness to determine if a solid polymer has formed.

    • For quantitative analysis, use FTIR spectroscopy to measure the degree of monomer conversion by comparing the acrylate double bond peak area before and after curing.

3.2. Protocol 2: Kinetic Analysis using Real-Time FTIR

Objective: To monitor the rate of polymerization in real-time.

Materials:

  • Same formulation as in Protocol 1.

  • FTIR spectrometer equipped with a horizontal transmission or Attenuated Total Reflectance (ATR) accessory and a light source (e.g., a fiber-optic coupled LED) that can be directed onto the sample during measurement.

Procedure:

  • Baseline Spectrum:

    • Place a drop of the uncured resin on the ATR crystal or between two BaF₂ plates for transmission.

    • Record a baseline FTIR spectrum.

  • Initiation of Polymerization:

    • Position the light source to irradiate the sample.

    • Simultaneously start the light exposure and the time-based FTIR data acquisition.

  • Data Collection:

    • Collect spectra at regular intervals (e.g., every second) during the irradiation period.

  • Data Analysis:

    • Calculate the monomer conversion at each time point by monitoring the decrease in the area of the acrylate C=C peak (e.g., at ~1635 cm⁻¹).

    • Plot the monomer conversion as a function of time to obtain the polymerization profile. The rate of polymerization can be determined from the slope of this curve.

Quantitative Data

ParameterTypical Value RangeFactors Influencing the Value
Photoinitiator Concentration (Dye) 0.1 - 1.0 wt%Light source intensity, sample thickness, desired cure speed.
Co-initiator Concentration (Borate) 1.0 - 5.0 wt%Dye concentration, desired cure speed, monomer reactivity.
Light Intensity 10 - 1000 mW/cm²Desired cure speed, sample thickness, potential for heat generation.
Final Monomer Conversion 60 - 95%Monomer functionality, light dose, temperature, oxygen inhibition.
Time to Tack-Free Surface 5 - 60 secondsLight intensity, initiator system concentration, oxygen concentration.[2]

Diagrams

Signaling Pathway: Free Radical Generation with this compound

G cluster_initiation Photoinitiation cluster_propagation Polymerization Dye Dye Excited_Dye Dye* Dye->Excited_Dye Light (hν) Radical_Generation Radical Generation Excited_Dye->Radical_Generation Electron Transfer Borate_V This compound (Electron Donor) Borate_V->Radical_Generation Initiating_Radical Initiating Radical (R.) Radical_Generation->Initiating_Radical Fragmentation Monomer Acrylate Monomer Initiating_Radical->Monomer Initiation Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Propagation Growing_Chain->Growing_Chain

Caption: Photoinitiation mechanism of this compound.

Experimental Workflow: Photopolymerization and Characterization

G Start Formulation Prepare Resin Formulation (Monomer, Dye, this compound) Start->Formulation Sample_Prep Prepare Sample (e.g., thin film) Formulation->Sample_Prep Irradiation Irradiate with Light Source (e.g., LED) Sample_Prep->Irradiation Cured_Polymer Cured Polymer Irradiation->Cured_Polymer Analysis Characterize Polymer Properties Cured_Polymer->Analysis End Analysis->End

Caption: Workflow for photopolymerization experiments.

References

Application Notes and Protocols for Optimal Curing Speed using Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing borate (B1201080) compounds to control and optimize the curing speed of polymeric materials. The information is tailored for professionals in research and development seeking to leverage borate-mediated crosslinking in hydrogel formulations and epoxy resin systems.

Introduction to Borate in Curing Processes

Borates, typically in the form of boric acid, borax (B76245) (sodium tetraborate), or organoborate complexes, are versatile reagents in polymer chemistry. They function as crosslinking agents for polymers containing cis-diol functionalities, such as polyvinyl alcohol (PVA), guar (B607891) gum, and starches, to form hydrogels. In a different capacity, boron trifluoride-amine complexes (e.g., BF3-MEA) act as potent cationic catalysts for the curing of epoxy resins.[1][2][3] The concentration of the borate species is a critical parameter that directly influences the rate of these curing reactions, thereby affecting properties like gelation time, mechanical strength, and thermal stability.[4][5]

The control over curing speed is paramount in numerous applications, from the in situ formation of hydrogels for drug delivery and tissue engineering to the manufacturing of advanced composites and adhesives. Optimizing the borate concentration allows for the precise tuning of the material's properties to meet the specific demands of the application.

Section 1: Borate Crosslinking of Hydrogels

The crosslinking of polymers with borate ions is a reversible process governed by the formation of borate-diol ester bonds. This reaction is highly dependent on pH, with crosslinking being favored in alkaline conditions (typically pH > 8), where the tetrahedral borate ion, B(OH)₄⁻, is the predominant reactive species.[6][7]

Factors Influencing Curing Speed and Gel Properties:
  • Borate Concentration: Increasing the borate concentration generally leads to a faster gelation time due to the higher availability of crosslinking ions.[8]

  • pH: The pH of the solution dictates the equilibrium between boric acid and the borate ion, thereby controlling the crosslinking efficiency.[9]

  • Polymer Concentration and Type: The concentration and chemical structure of the polymer (e.g., PVA, guar gum) affect the number of available diol sites for crosslinking.

  • Temperature: Temperature can influence the dissociation constants and reaction kinetics.[10]

Quantitative Data: Borate Concentration vs. Curing/Gelation Time

The following table summarizes the effect of borate concentration on the gelation time and mechanical properties of various hydrogel systems, compiled from multiple studies.

Polymer SystemBorate CompoundPolymer Concentration (% w/v)Borate ConcentrationpHTemperature (°C)Gelation TimeEffect on Mechanical PropertiesReference(s)
Cationic Guar Gum (CGG)Boric Acid (BA)0.5 - 2.0Mole ratio of CGG to BA of 1.0 to 1.57AmbientDecreased from 50 ± 6s to 8s as polymer concentration increasedStorage modulus (G') increased with increasing pH[8]
Polyvinyl Alcohol (PVA)Borax410:1 ratio of 4% PVA to 4% Borax solution~9AmbientAlmost immediateForms a viscous, elastic gel[11]
StarchBorax150.05 - 0.15 MNot SpecifiedAmbientNot SpecifiedCompressive modulus and strength increased with increasing borax content[5]
Starch-AcrylamideBoraxNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedMaximum storage modulus increased by 1.8 times with the addition of borax[2][12]
Corn StarchBoraxNot Specified0 - 5%Not SpecifiedNot SpecifiedNot SpecifiedHardness increased from 342 g to 650 g with 5% borax[4]
Borate-Diol Crosslinking Signaling Pathway

The diagram below illustrates the fundamental mechanism of borate-diol crosslinking, which is central to the formation of many hydrogels.

Borate_Diol_Crosslinking cluster_equilibrium Borate Equilibrium (pH dependent) cluster_crosslinking Crosslinking Reaction BoricAcid B(OH)₃ (Boric Acid) BorateIon B(OH)₄⁻ (Borate Ion) BoricAcid->BorateIon + OH⁻ BorateIon->BoricAcid + H⁺ CrosslinkedPolymer Crosslinked Polymer Network (Hydrogel) BorateIon->CrosslinkedPolymer Forms ester bonds PolymerDiol1 Polymer Chain with cis-diols PolymerDiol2 Another Polymer Chain with cis-diols

Caption: Borate-diol crosslinking mechanism.

Section 2: Boron Trifluoride-Amine Catalyzed Epoxy Curing

Boron trifluoride-amine complexes, such as boron trifluoride monoethylamine (BF₃-MEA), are latent cationic catalysts used for curing epoxy resins.[13] The curing process is initiated by the thermal dissociation of the complex, which releases the highly reactive boron trifluoride (BF₃).[14] BF₃ then initiates the cationic polymerization of the epoxy groups.

Factors Influencing Curing Speed:
  • Catalyst Concentration: The concentration of the BF₃-amine complex, typically expressed in parts per hundred of resin (phr), directly affects the curing rate. Higher concentrations lead to faster curing.[15]

  • Temperature: Curing is temperature-dependent, with higher temperatures accelerating the dissociation of the catalyst complex and the subsequent polymerization.[16]

  • Amine Structure: The structure of the amine in the complex influences its stability and dissociation temperature, thus affecting the curing profile.[17]

  • Presence of Hydroxyl Groups: Hydroxyl groups in the epoxy resin can participate in the reaction and may alter the curing mechanism and kinetics.[15]

Quantitative Data: BF₃-Amine Concentration and Curing
Epoxy ResinCuring AgentCatalyst Concentration (phr)Curing Temperature (°C)Curing KineticsReference(s)
DGEBA (DER 332)BF₃-MEA2130First-order reaction[15]
DGEBABF₃-EDA6-10Not SpecifiedAccelerated polymerization[15]
AG-80/DDSBF₃-MEA1-4VariedCuring properties are dependent on BF₃-MEA content, with 2% showing optimal performance.[18]
BF₃-Amine Catalyzed Epoxy Curing Pathway

The following diagram outlines the general mechanism for the cationic polymerization of epoxy resins catalyzed by a BF₃-amine complex.

Epoxy_Curing_Pathway cluster_initiation Initiation cluster_propagation Propagation BF3_Amine BF₃-Amine Complex BF3 BF₃ (Lewis Acid) BF3_Amine->BF3 Heat Amine Amine ActivatedMonomer Activated Monomer (Cationic Species) BF3->ActivatedMonomer + Epoxy Epoxy1 Epoxy Monomer PolymerChain Growing Polymer Chain ActivatedMonomer->PolymerChain + n(Epoxy) Epoxy2 Another Epoxy Monomer

Caption: BF₃-amine catalyzed epoxy curing pathway.

Experimental Protocols

Protocol 1: Determination of Optimal Borate Concentration for Hydrogel Gelation Time

Objective: To determine the effect of borax concentration on the gelation time of a polyvinyl alcohol (PVA) hydrogel.

Materials:

Procedure:

  • Prepare a 4% (w/v) PVA solution:

    • Slowly add 4 g of PVA powder to 100 mL of deionized water while stirring.

    • Heat the solution to 90°C with continuous stirring until the PVA is completely dissolved.

    • Allow the solution to cool to room temperature.

  • Prepare borax solutions of varying concentrations:

    • Prepare a series of borax solutions at concentrations of 1%, 2%, 4%, and 6% (w/v) in deionized water.

  • Determine gelation time using the vial tilt method: [19][20][21]

    • For each borax concentration, add 10 mL of the 4% PVA solution to a vial.

    • Add 1 mL of the borax solution to the PVA solution and immediately start the timer.

    • Gently stir the mixture for 10 seconds.

    • Tilt the vial to a 90-degree angle every 5 seconds.

    • The gelation time is the point at which the solution no longer flows.

    • Repeat the measurement for each borax concentration at least three times and calculate the average gelation time.

  • Data Analysis:

    • Plot the average gelation time as a function of the borax concentration.

Protocol 2: Rheological Analysis of Hydrogel Curing

Objective: To monitor the curing process and determine the gel point of a borate-crosslinked hydrogel using a rotational rheometer.

Materials:

  • Pre-polymer solution (e.g., guar gum, PVA)

  • Borate crosslinker solution

  • Rotational rheometer with parallel plate geometry

  • Pipettes

Procedure:

  • Rheometer Setup:

    • Set the rheometer to the desired temperature.

    • Use a parallel plate geometry and set the gap according to the instrument's recommendations (e.g., 1 mm).

  • Sample Loading:

    • Pipette the pre-polymer solution onto the lower plate of the rheometer.

    • Add the desired amount of the borate crosslinker solution to the pre-polymer solution.

    • Quickly and gently mix the two components.

    • Lower the upper plate to the set gap.

  • Time Sweep Measurement:

    • Start a time sweep experiment at a constant frequency (e.g., 1 Hz) and a strain within the linear viscoelastic region (LVER).

    • Monitor the storage modulus (G') and the loss modulus (G'').

    • The gel point is identified as the time at which G' and G'' crossover (G' = G'').[22]

  • Data Analysis:

    • Plot G' and G'' as a function of time to visualize the curing profile and determine the gelation time.

Protocol 3: Isothermal DSC Analysis of Epoxy Curing

Objective: To study the curing kinetics of an epoxy resin with a BF₃-amine catalyst at a constant temperature.[16][23]

Materials:

  • Epoxy resin

  • BF₃-amine complex (e.g., BF₃-MEA)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Microbalance

Procedure:

  • Sample Preparation:

    • Accurately weigh the epoxy resin and the BF₃-amine catalyst in the desired ratio (e.g., 2 phr) and mix them thoroughly.

    • Weigh a small amount (5-10 mg) of the mixture into an aluminum DSC pan and seal it.

  • DSC Measurement:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Rapidly heat the sample to the desired isothermal curing temperature (e.g., 120°C, 140°C).[23]

    • Hold the sample at this temperature for a sufficient time to complete the curing reaction, monitoring the heat flow.

    • Cool the sample back to room temperature.

    • Perform a second heating scan at a constant rate (e.g., 10°C/min) to determine the residual heat of reaction and the glass transition temperature (Tg) of the cured sample.

  • Data Analysis:

    • The total heat of reaction (ΔH_total) is determined from a non-isothermal scan of the uncured material.

    • The heat evolved during the isothermal step (ΔH_iso) is integrated from the heat flow curve.

    • The degree of cure (α) at any time (t) during the isothermal hold can be calculated as α(t) = ΔH(t) / ΔH_total, where ΔH(t) is the heat evolved up to time t.

    • The curing rate (dα/dt) is proportional to the heat flow (dH/dt).

    • Plot the degree of cure and curing rate as a function of time to analyze the curing kinetics.

Experimental Workflow Diagram

The following diagram provides a logical workflow for optimizing borate concentration for a desired curing speed.

Experimental_Workflow cluster_hydrogel Hydrogel System cluster_epoxy Epoxy System start Define Curing System (Hydrogel or Epoxy) prep Prepare Polymer/Resin and Borate Solutions start->prep exp_design Design Experiment: Vary Borate Concentration prep->exp_design vial_tilt Gelation Time Measurement (Vial Tilt Method) exp_design->vial_tilt Initial Screening rheology Rheological Analysis (G', G'') exp_design->rheology Detailed Kinetics dsc DSC Analysis (Isothermal/Dynamic) exp_design->dsc Thermal Curing analysis Data Analysis: Plot Curing Speed vs. Concentration vial_tilt->analysis rheology->analysis dsc->analysis optimization Determine Optimal Borate Concentration analysis->optimization end Final Protocol Established optimization->end

Caption: Workflow for optimizing borate concentration.

References

Application Notes and Protocols for Borate V with Iodonium Salt Co-initiators in Cationic Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic photopolymerization is a vital technique for a range of applications, including dental composites, coatings, adhesives, and 3D printing.[1][2] This method relies on photoinitiator systems that, upon exposure to light, generate species capable of initiating polymerization. A highly efficient class of photoinitiators involves the combination of iodonium (B1229267) salts with borate (B1201080) counterions.[3][4] Diaryliodonium salts, featuring a weakly nucleophilic counterion, are effective photoinitiators for cationic photopolymerization.[2] This document provides detailed protocols and application notes for the use of borate-based co-initiators with iodonium salts in photopolymerization processes.

Upon irradiation with UV light, iodonium salts undergo homolytic bond cleavage, similar to Type I photoinitiators.[1] The resulting free radicals then react with proton donors to form super-strong protonic acids (Brønsted or Lewis acids), which initiate the polymerization process.[1] The effectiveness of onium salts in photopolymerization depends on both the absorbance characteristics of the cation and the reactivity of the anion.[5] Borate anions are advantageous due to their low nucleophilicity, which is desirable for the initiation and propagation reactions in cationic polymerization.[3] In an ideal system, the interaction between the propagating cation and the anion is minimal, and therefore, low nucleophilicity correlates with a high rate of polymerization.[3]

Reaction Mechanism

The photopolymerization process initiated by an iodonium borate salt involves several key steps. Upon exposure to a suitable light source, the iodonium salt undergoes photolysis. This process generates a radical cation, an aryl radical, and a borate anion. The reactive species then go on to initiate the polymerization of monomers, such as epoxides. The general mechanism is illustrated below.

Caption: Photoinitiation and propagation steps in cationic polymerization initiated by an iodonium borate salt.

Experimental Protocols

This section provides detailed protocols for the formulation, characterization, and application of photopolymerizable resins using iodonium borate initiator systems.

Materials and Formulation

The following table outlines a typical formulation for a photopolymerizable resin system. Concentrations can be adjusted based on the specific application and desired curing properties.

ComponentExample MaterialCAS NumberMolar %Weight %Purpose
Monomer Bisphenol A diglycidyl ether (BADGE)1675-54-380-Base resin
Reactive Diluent 1,6-Hexanediol diglycidyl ether (HDDGE)16096-31-420-Viscosity reduction
Iodonium Salt (4-Octyloxyphenyl)phenyliodonium hexafluoroantimonate (Com-Sb)-0.5 - 1.0-Photoacid generator
Borate Co-initiator Cyanide-ligated borane (B79455) (B2)-0.5 - 1.0-Anion source
Radical Thermal Initiator (for RICFP) 1,1,2,2-Tetraphenyl-1,2-ethanediol (TPED)-0.5-Thermal initiation

Formulation Protocol:

  • Combine the monomer (BADGE) and reactive diluent (HDDGE) in the desired molar ratio (e.g., 80:20).

  • Add the iodonium salt and borate co-initiator at the desired concentration (e.g., 0.5 to 1.0 mol % relative to the epoxy groups).

  • For Radical-Induced Cationic Frontal Polymerization (RICFP), add the radical thermal initiator (TPED) in an equimolar amount to the iodonium salt.[3]

  • Homogenize the mixture using a vortex mixer for at least 1 minute, followed by 30 minutes in an ultrasonic bath to ensure complete dissolution of all components.[3]

  • Store the formulation in a dark, cool place to prevent premature polymerization.

Photoreactivity Analysis using Photo-DSC

Photo-Differential Scanning Calorimetry (Photo-DSC) is used to determine the photoreactivity of the formulation by measuring the heat flow during polymerization upon exposure to light.

Experimental Workflow:

G Formulation Prepare Formulation Sample_Prep Place ~2-3 mg of formulation in DSC pan Formulation->Sample_Prep DSC_Setup Place pan in Photo-DSC Sample_Prep->DSC_Setup Equilibration Equilibrate at desired temperature (e.g., 30-90°C) DSC_Setup->Equilibration Irradiation Irradiate with UV/Vis light (e.g., 320-500 nm filter) Equilibration->Irradiation Data_Acquisition Record heat flow vs. time Irradiation->Data_Acquisition Analysis Calculate polymerization rate, conversion, and induction period Data_Acquisition->Analysis

Caption: Workflow for photoreactivity analysis using Photo-DSC.

Protocol:

  • Calibrate the Photo-DSC instrument according to the manufacturer's instructions.

  • Place a small amount of the formulated resin (approximately 2-3 mg) into an aluminum DSC pan.

  • Place the pan into the Photo-DSC cell.

  • Equilibrate the sample at the desired isothermal temperature (e.g., 30, 50, 70, or 90°C).

  • Once the heat flow signal has stabilized, open the shutter to expose the sample to a light source with a specific wavelength range (e.g., using a 320-500 nm filter).[3]

  • Record the heat flow as a function of time during the irradiation period.

  • Analyze the resulting data to determine the polymerization rate, the degree of conversion, and the induction period.

Storage Stability Assessment

The pot life or storage stability of the formulation is a critical parameter, especially for industrial applications. This can be evaluated by monitoring the viscosity of the formulation over time at an elevated temperature.

Protocol:

  • Prepare the formulation as described above.[3]

  • Store the formulation in a light-excluded environment at a constant elevated temperature (e.g., 50°C).[3]

  • At regular intervals, measure the viscosity of the formulation using a rheometer.

  • For each measurement, place approximately 80 μL of the formulation onto the rheometer plate.[3]

  • Set the gap size between the plate and the measurement geometry to 48 μm.[3]

  • Apply a shear rate that increases from 0 to 100 s⁻¹ over 50 seconds.[3]

  • Record the viscosity. A significant increase in viscosity over time indicates poor storage stability.

Quantitative Data Summary

The following table summarizes the performance of a cyanide-ligated borane (B2) compared to commercial and reference iodonium salts in the photopolymerization of BADGE, as determined by Photo-DSC at different temperatures.[3]

Initiator SystemTemperature (°C)Polymerization Rate (mmol L⁻¹ s⁻¹)
B2 30~300
50~600
70~900
90~1100
Com-B1 (Commercial Borate) 30~400
50~750
70~1100
90~1300
Ref-Al (Reference Aluminate) 30~500
50~900
70~1300
90~1550

Concluding Remarks

The combination of iodonium salts with borate anions provides a highly efficient photoinitiator system for cationic photopolymerization. The protocols and data presented here offer a comprehensive guide for researchers and professionals in the formulation and characterization of such systems. The cyanide-ligated borane B2 demonstrates high reactivity across a broad temperature range, making it a compelling alternative to existing commercial initiators.[3][4] The experimental workflows and quantitative data serve as a valuable resource for the development of advanced materials for a variety of applications.

References

Application Notes and Protocols for Borate V as a Catalyst Activator in Olefin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of borate (B1201080) compounds as catalyst activators in olefin polymerization. The information is intended to guide researchers in the synthesis of polyolefins with tailored properties by leveraging the unique characteristics of borate-activated catalyst systems.

Introduction

Borate compounds, particularly those with bulky, weakly coordinating anions such as tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻, have emerged as highly effective activators for single-site metallocene and post-metallocene catalysts in olefin polymerization.[1][2] They offer a compelling alternative to traditional activators like methylaluminoxane (B55162) (MAO), often requiring significantly lower activator-to-catalyst ratios and providing pathways to polymers with distinct microstructures and properties.[3] The activation process involves the abstraction of an alkyl or halide ligand from the precatalyst, generating a catalytically active cationic metal center.[1][4] The nature of the borate's cation and the overall structure of the resulting ion-pair play a crucial role in the catalyst's activity, stability, and the final polymer characteristics.[4][5][6]

Advantages of Borate Activators

  • High Activity: Borate activators can generate highly active catalysts for the polymerization of ethylene (B1197577), propylene (B89431), and other α-olefins.[2][7]

  • Stoichiometric Activation: Unlike MAO, which is often used in large excess, borates can be used in near-stoichiometric amounts relative to the transition metal precatalyst, reducing overall cost and aluminum contamination in the resulting polymer.[3]

  • Defined Systems: The use of well-defined borate activators leads to a better understanding and control of the active species, facilitating the rational design of catalysts for specific polymer properties.[8]

  • Tailored Polymer Properties: The choice of borate activator and reaction conditions can significantly influence polymer molecular weight, molecular weight distribution (MWD), comonomer incorporation, and stereoregularity.[3][7][8][9][10]

Mechanism of Activation

The activation of a metallocene precatalyst (represented as L₂MX₂, where L is a ligand, M is a transition metal, and X is a halide or alkyl group) by a borate activator typically proceeds through the formation of a cationic active species. This process can be generalized into the following key steps:

  • Alkylation of the Precatalyst: If the precatalyst is a halide complex (e.g., L₂MCl₂), it is first alkylated using an alkylating agent, most commonly an organoaluminum compound such as triisobutylaluminum (B85569) (TIBA) or triethylaluminum (B1256330) (TEA).[11]

  • Ion-Pair Formation: The borate activator, often in the form of a salt like trityl tetrakis(pentafluorophenyl)borate, [Ph₃C][B(C₆F₅)₄], or an ammonium (B1175870) salt, [R₃NH][B(C₆F₅)₄], abstracts an alkyl group from the alkylated precatalyst.[1][4] This results in the formation of a contact ion-pair between the cationic metal center and the weakly coordinating borate anion.[4][5]

  • Ion-Pair Separation and Monomer Coordination: The ion-pair can exist in different states, including contact ion-pairs (CIP), solvent-separated ion-pairs (SSIP), and fully dissociated ions. The equilibrium between these states is influenced by the solvent, the nature of the borate anion, and the steric and electronic properties of the catalyst.[4][5] The incoming olefin monomer coordinates to the cationic metal center, typically requiring at least partial separation of the ion-pair.[1]

  • Chain Propagation: The coordinated olefin monomer inserts into the metal-alkyl bond, initiating the growth of the polymer chain. This process repeats, leading to the formation of a long polymer chain.

Below is a diagram illustrating the general activation pathway.

Activation_Pathway cluster_alkylation Step 1: Alkylation cluster_activation Step 2: Activation & Ion-Pair Formation cluster_polymerization Step 3 & 4: Polymerization Precatalyst L₂MCl₂ (Metallocene Precatalyst) AlkylatedPrecatalyst L₂MR₂ Precatalyst->AlkylatedPrecatalyst Alkylation AlkylatingAgent AlR₃ (e.g., TIBA) ContactIonPair [L₂MR]⁺[B(C₆F₅)₄]⁻ (Contact Ion-Pair) AlkylatedPrecatalyst->ContactIonPair Alkyl Abstraction BorateActivator [C⁺][B(C₆F₅)₄]⁻ (Borate Activator) SolventSeparatedIonPair [L₂MR]⁺ || [B(C₆F₅)₄]⁻ (Solvent-Separated Ion-Pair) ContactIonPair->SolventSeparatedIonPair Solvent MonomerCoordination [L₂MR(Olefin)]⁺[B(C₆F₅)₄]⁻ SolventSeparatedIonPair->MonomerCoordination + Olefin PolymerChain L₂M-(Polymer)R⁺[B(C₆F₅)₄]⁻ MonomerCoordination->PolymerChain Insertion PolymerChain->MonomerCoordination + n(Olefin)

Caption: General mechanism of metallocene catalyst activation by a borate compound.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of a common borate activator and for conducting olefin polymerization in a slurry phase.

Synthesis of Trityl Tetrakis(pentafluorophenyl)borate, [Ph₃C][B(C₆F₅)₄]

This protocol is adapted from literature procedures.[12]

Materials:

  • Lithium tetrakis(pentafluorophenyl)borate, Li[B(C₆F₅)₄]

  • Triphenylmethyl chloride (Trityl chloride), Ph₃CCl

  • Anhydrous n-hexane

  • Anhydrous dichloromethane (B109758)

  • Anhydrous toluene (B28343)

  • Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add Li[B(C₆F₅)₄] to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous n-hexane to the flask to create a slurry.

  • In a separate Schlenk flask, dissolve Ph₃CCl in anhydrous n-hexane.

  • Slowly add the Ph₃CCl solution to the Li[B(C₆F₅)₄] slurry at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature overnight. A yellow solid precipitate will form.

  • Stop stirring and allow the solid to settle. Remove the supernatant liquid via cannula.

  • Extract the yellow solid product with anhydrous dichloromethane. The desired product is soluble in dichloromethane, while the lithium chloride byproduct is not.

  • Filter the dichloromethane solution through a cannula filter to remove the insoluble LiCl.

  • Remove the dichloromethane from the filtrate under vacuum to yield a solid residue.

  • Dissolve the residue in a minimal amount of warm anhydrous toluene.

  • Add anhydrous n-hexane to the toluene solution to precipitate the product as orange-colored crystals.

  • Isolate the crystals by filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

Protocol for Slurry Phase Ethylene Polymerization

This protocol describes a general procedure for ethylene polymerization in a laboratory-scale slurry reactor.[13][14][15][16][17]

Materials and Equipment:

  • Jacketed stainless-steel polymerization reactor (e.g., 1-2 L) equipped with a mechanical stirrer, temperature and pressure controllers, and injection ports.

  • Metallocene precatalyst (e.g., rac-Et(Ind)₂ZrCl₂)

  • Borate activator (e.g., [Ph₃C][B(C₆F₅)₄])

  • Alkylaluminum cocatalyst/scavenger (e.g., Triisobutylaluminum, TIBA)

  • Anhydrous polymerization-grade solvent (e.g., hexane, heptane, or isobutane)

  • Polymerization-grade ethylene

  • Inert gas (Argon or Nitrogen) for purging and maintaining an inert atmosphere

  • Quenching agent (e.g., acidified methanol)

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the reactor.

    • Assemble the reactor and purge it with inert gas for at least 1 hour at an elevated temperature (e.g., 90-100 °C) to remove any moisture and air.

    • Cool the reactor to the desired polymerization temperature (e.g., 50-80 °C).

  • Solvent and Scavenger Addition:

    • Introduce the desired volume of anhydrous solvent into the reactor.

    • Add the alkylaluminum scavenger (e.g., TIBA solution in hexane) to the solvent to remove any remaining impurities. The amount of scavenger will depend on the purity of the solvent and monomer. Stir the solvent and scavenger for a period (e.g., 15-30 minutes).

  • Catalyst and Activator Solution Preparation (in a glovebox):

    • Prepare a stock solution of the metallocene precatalyst in anhydrous toluene or other suitable solvent.

    • Prepare a stock solution of the borate activator in anhydrous toluene.

  • Catalyst Injection and Polymerization:

    • Pressurize the reactor with ethylene to the desired pressure (e.g., 5-10 bar). Maintain a constant ethylene pressure throughout the polymerization by continuously feeding ethylene.

    • Inject the metallocene precatalyst solution into the reactor.

    • Inject the borate activator solution into the reactor to initiate the polymerization. The molar ratio of borate to the transition metal is typically in the range of 1:1 to 5:1.

    • Maintain constant stirring and temperature throughout the polymerization for the desired reaction time (e.g., 30-60 minutes).

  • Termination and Polymer Recovery:

    • Stop the ethylene feed and vent the reactor.

    • Quench the polymerization by injecting an acidic alcohol solution (e.g., 10% HCl in methanol).

    • Stir for a few minutes to ensure complete deactivation of the catalyst.

    • Collect the polymer by filtration.

    • Wash the polymer with methanol (B129727) and then with water to remove any catalyst residues.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Below is a workflow diagram for the slurry phase polymerization protocol.

Slurry_Polymerization_Workflow start Start reactor_prep Reactor Preparation (Clean, Dry, Purge) start->reactor_prep add_solvent_scavenger Add Solvent & Scavenger reactor_prep->add_solvent_scavenger pressurize Pressurize with Ethylene add_solvent_scavenger->pressurize inject_catalyst Inject Metallocene Precatalyst pressurize->inject_catalyst prepare_catalyst Prepare Catalyst & Activator Solutions (Glovebox) inject_activator Inject Borate Activator (Initiate Polymerization) inject_catalyst->inject_activator polymerization Polymerization (Constant T & P) inject_activator->polymerization terminate Terminate Polymerization (Quench) polymerization->terminate recover_polymer Polymer Recovery (Filter, Wash, Dry) terminate->recover_polymer end End recover_polymer->end

Caption: Experimental workflow for slurry phase olefin polymerization.

Data Presentation

The following tables summarize representative quantitative data from the literature, comparing the performance of different metallocene/borate catalyst systems in ethylene and propylene polymerization.

Table 1: Ethylene Polymerization with Various Metallocene/Borate Systems

Catalyst SystemCocatalystTemp (°C)Activity (kg PE/mol M·h)Mₙ ( g/mol )MWD (Mₙ/Mₙ)Reference
rac-Et(Ind)₂ZrCl₂ / [Ph₃C][B(C₆F₅)₄]TIBA806,760125,0002.1[3]
Cp₂ZrCl₂ / [PhNHMe₂][B(C₆F₅)₄]TIBA703,170210,0002.3[8]
[Me₂Si(C₅Me₄)(NᵗBu)]TiCl₂ / B5AlⁱBu₃2548,500176,0002.87[9]
rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ / Borate-ITIBA705,060350,0002.5[8]

Borate-I: [Me₂NPhH][B(C₆F₅)₄], B5: [HO⁺(n-C₁₄H₂₉)₂·O(n-C₁₄H₂₉)₂]⁺[B(C₁₀F₇)₄]⁻

Table 2: Propylene Polymerization with Various Metallocene/Borate Systems

Catalyst SystemCocatalystTemp (°C)Activity (kg PP/mol M·h)Mₙ ( g/mol )MWD (Mₙ/Mₙ)Reference
rac-Me₂Si(Ind)₂ZrCl₂ / [Ph₃C][B(C₆F₅)₄]TIBA506,760150,0002.2[3]
rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ / Borate-ITIBA7011,070280,0002.4[7][8]
rac-Et(Ind)₂ZrCl₂ / Borate-ITIBA701,40060,0002.6[7]

Borate-I: [Me₂NPhH][B(C₆F₅)₄]

Troubleshooting and Considerations

  • Purity of Reagents and Solvent: The activity of single-site catalysts is highly sensitive to impurities such as water, oxygen, and polar compounds. Ensure all reagents and solvents are rigorously purified and handled under inert conditions.

  • Scavenger Concentration: The optimal amount of alkylaluminum scavenger needs to be determined for each system to effectively remove impurities without negatively impacting catalyst performance through side reactions.

  • Catalyst and Activator Solubility: The solubility of the borate activator and the resulting ion-pair in the polymerization medium can affect the homogeneity of the system and the overall catalytic activity. For non-polar solvents, borates with long alkyl chains on the cation may be required for better solubility.[18]

  • Temperature Control: Polymerization reactions are often highly exothermic. Efficient temperature control is crucial to prevent reactor runaways and to obtain polymers with desired properties, as temperature affects catalyst activity, chain transfer rates, and polymer molecular weight.

  • Static Effects: In gas-phase and slurry polymerization, static charge buildup can lead to reactor fouling. Antistatic agents may be necessary in some cases.

By carefully controlling these parameters and following the detailed protocols, researchers can effectively utilize borate activators to synthesize a wide range of polyolefins with tailored properties for various applications.

References

Application Notes and Protocols for Incorporating Borate V into Photocurable Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of Borate (B1201080) V as a co-initiator in Type II photocurable formulations. This document is intended to guide researchers, scientists, and drug development professionals in leveraging Borate V to enhance the photocuring process of various resin systems, particularly those based on acrylates and methacrylates.

Introduction to this compound in Photocuring

This compound is an alkyltriphenyl borate salt that functions as a highly efficient co-initiator in Type II photoinitiating systems.[1] Unlike Type I photoinitiators that undergo unimolecular cleavage upon light absorption, Type II systems require a photosensitizer (dye) that, when excited by light, interacts with a co-initiator like this compound to generate free radicals.[2][3] This process of photoinduced electron transfer makes this compound a versatile component for curing formulations using visible light sources, which can be advantageous for applications requiring greater depth of cure and for curing pigmented or opaque resins.[2]

The primary advantages of incorporating this compound into photocurable formulations include:

  • Enhanced Cure Speed: this compound can significantly accelerate the polymerization rate, leading to faster processing times.[4]

  • Increased Depth of Cure: Visible light-activated systems containing this compound can achieve a greater cure depth compared to traditional UV-cured systems.[2]

  • Versatility in Formulation: It can be used with a variety of photosensitizers (dyes) to tailor the spectral sensitivity of the formulation to different light sources.

  • Improved Efficiency in Pigmented Systems: The mechanism allows for effective curing even in the presence of pigments that can scatter or absorb UV light.[2]

Mechanism of Action: A Three-Component System

The photoinitiation process involving this compound is typically a three-component system comprising a photosensitizer (PS), this compound (an electron donor), and often an iodonium (B1229267) salt (electron acceptor). The general mechanism is as follows:

  • Photoexcitation: The photosensitizer absorbs light of a specific wavelength and is promoted to an excited singlet state (¹PS), which then undergoes intersystem crossing to a more stable triplet state (³PS).

  • Electron Transfer: The excited photosensitizer (³PS*) interacts with the this compound anion. An electron is transferred from the borate anion to the excited photosensitizer, resulting in a reduced photosensitizer radical anion (PS•⁻) and an oxidized borate radical.

  • Radical Generation: The unstable borate radical rapidly decomposes to generate a highly reactive initiating radical (e.g., a butyl radical) and triphenylborane.

  • Initiation of Polymerization: The generated radical initiates the polymerization of the monomer (e.g., acrylate), starting the chain reaction that leads to the formation of a crosslinked polymer network.

  • Role of Iodonium Salt (Optional but Recommended): The inclusion of an iodonium salt can enhance the efficiency of the system. The reduced photosensitizer radical anion (PS•⁻) can transfer an electron to the iodonium salt, regenerating the original photosensitizer and producing another initiating radical. This creates a catalytic cycle for the photosensitizer, improving the overall quantum yield of the process.

Signaling Pathway Diagram

G cluster_initiation Photoinitiation cluster_radicals Radical Generation cluster_polymerization Polymerization PS Photosensitizer (PS) PS_excited_singlet Excited Singlet State (¹PS) PS->PS_excited_singlet Light (hν) PS_excited_triplet Excited Triplet State (³PS) PS_excited_singlet->PS_excited_triplet Intersystem Crossing PS_radical_anion PS Radical Anion (PS•⁻) PS_excited_triplet->PS_radical_anion Electron Transfer Borate_radical Borate Radical (R-BPh₃•) PS_excited_triplet->Borate_radical e⁻ donation BorateV This compound (R-BPh₃⁻) BorateV->Borate_radical Iodonium Iodonium Salt (Ar₂I⁺) Initiating_Radical_2 Initiating Radical (Ar•) Iodonium->Initiating_Radical_2 PS_radical_anion->PS Regeneration PS_radical_anion->Iodonium e⁻ donation Initiating_Radical_1 Initiating Radical (R•) Borate_radical->Initiating_Radical_1 Triphenylborane Triphenylborane (BPh₃) Borate_radical->Triphenylborane Monomer Monomer (M) Initiating_Radical_1->Monomer Initiation Initiating_Radical_2->Monomer Initiation Growing_Polymer Growing Polymer (R-M•) Monomer->Growing_Polymer Cured_Polymer Cured Polymer Growing_Polymer->Cured_Polymer

Caption: Photoinitiation mechanism of a three-component system with this compound.

Quantitative Data on Formulation Performance

The following tables summarize the typical performance characteristics of photocurable formulations containing this compound. The data is compiled from various studies and should be used as a guideline. Actual results will vary depending on the specific formulation components, concentrations, and curing conditions.

Table 1: Example Formulations for Photocurable Resins

ComponentFormulation A (Control)Formulation B (with this compound)Purpose
Monomer
Trimethylolpropane Triacrylate (TMPTA)88.9 wt%88.7 wt%Crosslinking monomer
Photoinitiator System
Photosensitizer (e.g., Eosin Y)0.1 wt%0.1 wt%Absorbs light and initiates reaction
Co-initiator 1Amine-based (e.g., EDMAB) 1.0 wt%-Electron donor
Co-initiator 2 (this compound)-1.0 wt%Electron donor
Iodonium Salt (e.g., DPI-PF6)1.0 wt%1.0 wt%Electron acceptor, regenerates dye
Additives
Inhibitor (e.g., BHT)0.1 wt%0.1 wt%Prevents premature polymerization

Table 2: Comparative Performance Data

ParameterFormulation A (Control)Formulation B (with this compound)Test Method/Conditions
Cure Characteristics
Polymerization Rate (%/s)~5.7~16.2Real-Time FTIR, 530 nm LED @ 16 mW/cm²[1]
Gel Time (s)~15~5Photo-rheology, visible light source
Final Monomer Conversion (%)~85~95FTIR Spectroscopy
Cure Depth (mm)~1.5>2.5Measurement of cured thickness after irradiation[5]
Mechanical Properties
Tensile Strength (MPa)~40~55ASTM D638[6][7]
Young's Modulus (GPa)~1.8~2.5ASTM D638[6][7]
Hardness (Shore D)~75~85Durometer measurement

Note: The data in Table 2 is illustrative and based on typical improvements observed when using a borate co-initiator in a well-formulated system. Actual values are highly dependent on the specific monomer, photosensitizer, and light source used.

Experimental Protocols

Preparation of a Photocurable Acrylate Formulation with this compound

This protocol describes the preparation of a 10g batch of a photocurable resin. All steps should be performed under amber or red light to prevent premature polymerization.

Materials:

  • Trimethylolpropane triacrylate (TMPTA)

  • Photosensitizer (e.g., Eosin Y, Rose Bengal, or a commercial dye like H-Nu 470)

  • This compound

  • Diphenyliodonium hexafluorophosphate (B91526) (DPI-PF6) or another suitable iodonium salt

  • Butylated hydroxytoluene (BHT) or another inhibitor

  • Amber glass vial or light-blocking container

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Inhibitor Dissolution: To the amber vial, add the required amount of TMPTA monomer. Add the BHT inhibitor and stir until fully dissolved.

  • Photosensitizer Incorporation: Weigh the photosensitizer and add it to the monomer solution. Stir until the dye is completely dissolved. This may require gentle heating (up to 50°C) and extended stirring. Ensure the solution is homogenous and free of particles.

  • This compound Addition: Weigh the this compound and add it to the mixture. Stir until fully dissolved.

  • Iodonium Salt Addition: Weigh the iodonium salt and add it to the formulation. Continue stirring until all components are completely dissolved and the solution is homogenous.

  • Degassing (Optional but Recommended): To remove dissolved oxygen, which can inhibit polymerization, the formulation can be gently purged with nitrogen or argon for 5-10 minutes.

  • Storage: Store the final formulation in a tightly sealed, light-blocking container at room temperature.

Experimental Workflow

G start Start dissolve_inhibitor Dissolve Inhibitor in Monomer start->dissolve_inhibitor add_photosensitizer Add and Dissolve Photosensitizer dissolve_inhibitor->add_photosensitizer add_borate_v Add and Dissolve This compound add_photosensitizer->add_borate_v add_iodonium Add and Dissolve Iodonium Salt add_borate_v->add_iodonium degas Degas Formulation (Optional) add_iodonium->degas store Store in Light-blocking Container degas->store end End store->end

Caption: Workflow for preparing a photocurable formulation with this compound.

Protocol for Measuring Cure Depth

This protocol is based on the working curve method.[5]

Materials and Equipment:

  • Prepared photocurable formulation

  • Light source with a defined wavelength and controllable intensity (e.g., LED or filtered lamp)

  • Radiometer to measure light intensity

  • Glass microscope slides

  • Spacers of known thickness (e.g., tape or shims)

  • Micrometer or digital calipers

  • Solvent for washing uncured resin (e.g., isopropanol)

Procedure:

  • Sample Preparation: Place two spacers on a glass slide. Add a drop of the photocurable resin between the spacers and place a second glass slide on top to create a thin film of uniform thickness.

  • Irradiation: Expose the sample to the light source for a specific time. Measure the light intensity at the sample surface using a radiometer. Calculate the total energy dose (Energy = Intensity × Time).

  • Development: After exposure, separate the glass slides and wash away the uncured resin with a suitable solvent.

  • Measurement: Measure the thickness of the cured polymer disc using a micrometer or calipers.[5]

  • Working Curve Generation: Repeat steps 2-4 for a range of exposure times (and thus, energy doses). Plot the cure depth (Cd) as a function of the natural logarithm of the energy dose (ln(E)).

  • Parameter Determination: The resulting plot should be a straight line. The slope of the line is the penetration depth (Dp), and the x-intercept is the critical energy (Ec) required to initiate polymerization.[5]

Protocol for Tensile Testing of Cured Specimens

This protocol follows the general principles of ASTM D638 for testing the tensile properties of plastics.[6][7]

Materials and Equipment:

  • Prepared photocurable formulation

  • Molds for creating dog-bone shaped specimens (as specified in ASTM D638)

  • Light source for curing

  • Universal testing machine with tensile grips

  • Extensometer (optional, for precise strain measurement)

  • Calipers for measuring specimen dimensions

Procedure:

  • Specimen Curing: Fill the molds with the photocurable resin, ensuring there are no air bubbles. Cure the specimens using the light source, ensuring uniform and complete curing throughout the specimen thickness.

  • Post-Curing (if applicable): Some formulations may require a post-curing step (e.g., thermal or broad-spectrum UV) to achieve optimal mechanical properties.

  • Specimen Conditioning: Condition the cured specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours before testing.

  • Measurement: Measure the width and thickness of the gauge section of each specimen with calipers.

  • Tensile Test: Mount the specimen in the grips of the universal testing machine. Attach the extensometer if used. Apply a tensile load at a constant crosshead speed until the specimen fractures. Record the load and displacement data.

  • Data Analysis: From the stress-strain curve, calculate the tensile strength, Young's modulus, and elongation at break.

Troubleshooting and Considerations

  • Incomplete Curing: This can be due to insufficient light intensity, short exposure time, oxygen inhibition, or incorrect photoinitiator concentration. Increasing the light dose, working in an inert atmosphere, or optimizing the photoinitiator package can help.

  • Yellowing: Some photosensitizers can cause yellowing of the cured polymer. Selecting a dye with high bleaching efficiency upon polymerization can mitigate this issue.

  • Component Solubility: Ensure all components, particularly the photoinitiator system, are fully dissolved in the monomer blend to ensure a uniform cure.

  • Light Source Compatibility: The absorption spectrum of the photosensitizer must overlap with the emission spectrum of the light source for efficient curing.

By following these guidelines and protocols, researchers can effectively incorporate this compound into photocurable formulations to achieve rapid and efficient curing for a wide range of applications.

References

Application Notes and Protocols for Monitoring Polymerization Kinetics with Borate Cocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control and monitoring of polymerization reactions are paramount in the development of novel polymers with tailored properties for a myriad of applications, including advanced materials and drug delivery systems. Metallocene catalysts, when activated by borate (B1201080) cocatalysts, offer a versatile platform for olefin polymerization, enabling the synthesis of polymers with well-defined microstructures. Understanding the kinetics of these polymerization reactions is crucial for optimizing reaction conditions, controlling polymer molecular weight and distribution, and ensuring batch-to-batch consistency.

These application notes provide detailed protocols for monitoring the kinetics of olefin polymerization catalyzed by metallocene/borate systems. Two primary methodologies are covered: an offline quenched-flow technique for determining active center concentration and a state-of-the-art online method using an Automated Continuous Online Monitoring of Polymerization (ACOMP) system for real-time analysis.

Signaling Pathway: Activation of Metallocene Catalysts by Borate Cocatalysts

The activation of a metallocene precatalyst by a borate cocatalyst is a critical step in initiating polymerization. This process involves the abstraction of a ligand (e.g., a methyl or chloride group) from the metallocene by the borate, generating a cationic active species that is capable of coordinating and inserting olefin monomers. The general mechanism involves the formation of an ion pair, consisting of the cationic metallocene and the borate anion.[1][2] The nature of both the metallocene and the borate cocatalyst significantly influences the catalyst's activity and the resulting polymer's properties.[3][4]

Metallocene_Activation cluster_precatalyst Pre-catalyst State cluster_activation Activation Process cluster_cocatalyst Co-catalyst cluster_polymerization Polymerization Metallocene L2MCl2 (Metallocene Pre-catalyst) Alkylated_Metallocene L2M(R)Cl Metallocene->Alkylated_Metallocene Alkylaluminum R3Al (e.g., TIBA, TEA) Alkylaluminum->Metallocene Alkylation Cationic_Complex [L2MR]+ (Active Cationic Complex) Alkylated_Metallocene->Cationic_Complex Ligand Abstraction Polymer Polymer Chain Cationic_Complex->Polymer Monomer Insertion Borate [Cat]+[B(C6F5)4]- (Borate Cocatalyst) Borate->Alkylated_Metallocene Monomer Olefin Monomer Monomer->Cationic_Complex

Caption: Activation of a metallocene pre-catalyst by an alkylaluminum and a borate cocatalyst.

Experimental Protocols

Offline Monitoring: Quenched-Flow Method for Active Center Determination

This protocol describes a quenched-flow method to determine the fraction of active centers ([C*]/[Zr]) and the average chain propagation rate constant (kp).[3][5]

Materials:

Equipment:

  • Glass reactor with a stirrer, temperature control, and gas inlet/outlet

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Gas flow controller

  • Syringes and cannulas

  • Gel Permeation Chromatography (GPC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Protocol:

  • Reactor Preparation: Thoroughly dry and purge the reactor with high-purity nitrogen or argon.

  • Solvent and Cocatalyst Addition: Add anhydrous toluene to the reactor, followed by the desired amount of alkylaluminum solution (e.g., TIBA in toluene). Stir the solution at the desired reaction temperature.

  • Catalyst Injection: Dissolve the metallocene catalyst in toluene and inject it into the reactor. Allow the mixture to stir for a predefined period (e.g., 10 minutes) to ensure complete alkylation of the precatalyst.

  • Polymerization Initiation: Start the polymerization by injecting the borate cocatalyst solution (dissolved in toluene).[3] Continuously supply the olefin monomer at a constant pressure.

  • Quenching: At specific time intervals, withdraw an aliquot of the reaction mixture and rapidly inject it into a solution of the quenching agent in toluene. The quenching agent reacts with the active polymer chains, effectively terminating the polymerization and "tagging" the chain ends.

  • Polymer Isolation: Precipitate the polymer from the quenched solution by adding methanol containing a small amount of hydrochloric acid. Filter and dry the polymer under vacuum.

  • Analysis:

    • Determine the polymer yield gravimetrically.

    • Analyze the molecular weight (Mn, Mw) and molecular weight distribution (MWD) of the polymer using GPC.

    • Determine the concentration of tagged chain ends using a suitable analytical technique (e.g., UV-Vis spectroscopy or NMR), which allows for the calculation of the active center concentration ([C*]).

    • Calculate the fraction of active centers ([C*]/[Zr]) and the average chain propagation rate constant (kp) using the following equations:

      • [C*] = (moles of tagged chain ends) / (volume of reaction mixture)

      • kp = (Rp) / ([C*] * [M]), where Rp is the rate of polymerization and [M] is the monomer concentration.

Online Monitoring: Automated Continuous Online Monitoring of Polymerization (ACOMP)

The ACOMP system provides real-time data on polymerization kinetics and polymer properties without the need for manual sampling and quenching.[6][7][8][9]

ACOMP System Components:

  • Front-end: A system of pumps and dilution stages that continuously extracts a small stream from the reactor, dilutes it, and prepares it for analysis.[8]

  • Back-end (Detector Train): A series of detectors that measure various properties of the diluted polymer solution. Common detectors include:

    • UV-Vis Spectrometer: Measures monomer concentration.[9]

    • Differential Refractometer (dRI): Measures the total concentration of polymer and monomer.

    • Multi-Angle Light Scattering (MALS) Detector: Measures the weight-average molecular weight (Mw).[9]

    • Viscometer: Measures the intrinsic viscosity (IV).[9]

Protocol:

  • System Setup and Calibration:

    • Install the ACOMP system with a sampling line connected to the polymerization reactor.

    • Calibrate the detectors using appropriate standards (e.g., known concentration of monomer for UV-Vis, polymer standards for MALS and viscometer).

  • Polymerization Reaction:

    • Conduct the polymerization reaction in the reactor as described in the offline protocol (steps 1-4).

  • ACOMP Monitoring:

    • Initiate the ACOMP system to continuously draw a small sample stream from the reactor.[9]

    • The system automatically dilutes the sample to a concentration suitable for the detectors.

    • The diluted sample flows through the detector train, and data is collected in real-time.

  • Data Analysis:

    • The ACOMP software continuously analyzes the data from the detectors to provide real-time information on:

      • Monomer conversion vs. time.[10]

      • Rate of polymerization.

      • Evolution of weight-average molecular weight (Mw) and intrinsic viscosity (IV) over time.[10]

      • Polymer concentration.[10]

Data Presentation

The following tables summarize representative kinetic data for ethylene polymerization using different zirconocene/borate catalyst systems.

Table 1: Ethylene Polymerization with rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 (Mt-I) Activated by Borate Cocatalysts [3]

RunCocatalyst SystemTEA/TIBA RatioProductivity (10^6 g/molMt·h)Mw ( kg/mol )MWD (Mw/Mn)[C*]/[Zr] (%)kp (L/mol·s)
1Mt-I/Borate-I/TIBA0/1004.551852.365750
2Mt-I/Borate-I/TEA:TIBA50/504.891503.162720
3Mt-I/Borate-I/TEA100/05.061203.560700
4Mt-I/Borate-II/TIBA0/1004.321902.463730
5Mt-I/Borate-II/TEA100/04.951253.658680

Table 2: Ethylene Polymerization with rac-Et(Ind)2ZrCl2 (Mt-II) Activated by Borate Cocatalysts [3]

RunCocatalyst SystemTEA/TIBA RatioProductivity (10^6 g/molMt·h)Mw ( kg/mol )MWD (Mw/Mn)[C*]/[Zr] (%)kp (L/mol·s)
1Mt-II/Borate-I/TIBA0/1003.172502.555850
2Mt-II/Borate-I/TEA:TIBA50/503.562103.252820
3Mt-II/Borate-I/TEA100/03.891803.850800
4Mt-II/Borate-II/TIBA0/1003.332602.653870
5Mt-II/Borate-II/TEA100/04.121853.948830

Borate-I: [Me2NPh][B(C6F5)4], Borate-II: [Ph3C][B(C6F5)4][3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for monitoring polymerization kinetics using both offline and online methods.

Polymerization_Monitoring_Workflow cluster_reaction Polymerization Reaction cluster_offline Offline Monitoring (Quenched-Flow) cluster_online Online Monitoring (ACOMP) Reactor Polymerization Reactor (Metallocene + Borate + Monomer) Sampling Manual Sampling at Time Intervals Reactor->Sampling Continuous_Extraction Continuous Sample Extraction Reactor->Continuous_Extraction Quenching Quenching with Terminating Agent Sampling->Quenching Isolation Polymer Isolation and Purification Quenching->Isolation Offline_Analysis Offline Analysis (GPC, NMR, etc.) Isolation->Offline_Analysis Kinetics_Calc Kinetic Parameter Calculation Offline_Analysis->Kinetics_Calc Dilution Automated Dilution Continuous_Extraction->Dilution ACOMP_Detectors ACOMP Detector Train (UV, MALS, dRI, Visc.) Dilution->ACOMP_Detectors Real_Time_Data Real-Time Kinetic Data and Polymer Properties ACOMP_Detectors->Real_Time_Data

Caption: Workflow for offline and online monitoring of polymerization kinetics.

References

Application Notes & Protocols: Borate V in Near-Infrared (NIR) Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) photopolymerization offers significant advantages over traditional ultraviolet (UV) curing methods, including deeper light penetration into materials, reduced light scattering, and enhanced safety.[1][2][3] This technology is particularly promising for applications in filled composites, additive manufacturing, and biomedical fields where curing thick sections or through scattering media is required. A key component in enabling efficient NIR photopolymerization is the development of sophisticated photoinitiating systems (PIS). Among these, three-component systems utilizing a cyanine (B1664457) borate (B1201080) dye as a photosensitizer have shown exceptional performance, achieving high monomer conversions even under low light intensities and in the presence of atmospheric oxygen.[1][2][3]

These systems typically consist of:

  • A NIR Dye (Photosensitizer): Often a cyanine borate, such as IR-140 borate, which absorbs light in the NIR region (700-900 nm).

  • An Iodonium (B1229267) Salt: Acts as the primary source of initiating free radicals.

  • A Phosphine (B1218219): Serves a dual role by reducing oxygen inhibition and regenerating the dye, thereby enhancing the overall efficiency of the polymerization process.[1][4][2][3]

This document provides detailed application notes and experimental protocols for the use of borate V-containing photoinitiating systems in NIR photopolymerization of methacrylate (B99206) monomers.

Data Presentation

Table 1: Performance of IR-140 Borate-Based Photoinitiating System with Varying Filler Content

This table summarizes the photopolymerization of a methacrylate monomer mixture (Mix-MA) using a three-component PIS under NIR laser diode irradiation. The data highlights the system's robustness in the presence of fillers.

Filler Content (wt%)Photoinitiating System (wt%)Irradiation Source (785 nm)Final Methacrylate Conversion (%)Reference
0IR-140 borate (0.1) / Ar₂I⁺PF₆⁻ (3) / 4-dppba (2)Laser Diode (2.55 W/cm²)~85
25IR-140 borate (0.1) / Ar₂I⁺PF₆⁻ (3) / 4-dppba (2)Laser Diode (2.55 W/cm²)~80
50IR-140 borate (0.1) / Ar₂I⁺PF₆⁻ (3) / 4-dppba (2)Laser Diode (2.55 W/cm²)~75
75IR-140 borate (0.1) / Ar₂I⁺PF₆⁻ (3) / 4-dppba (2)Laser Diode (2.55 W/cm²)~65

Ar₂I⁺PF₆⁻: Bis(4-tert-butylphenyl)iodonium hexafluorophosphate (B91526) 4-dppba: 4-(diphenylphosphino)benzoic acid

Table 2: Comparison of Different NIR Dyes in the Three-Component System

The choice of NIR dye can influence the efficiency of the photopolymerization process. This table compares the performance of different dyes in the same PIS formulation.

NIR Dye (0.1 wt%)Iodonium Salt (3 wt%)Phosphine (2 wt%)Irradiation Source (785 nm)Final Methacrylate Conversion (%)Reference
IR-140 borateAr₂I⁺PF₆⁻4-dppbaLaser Diode (0.4 W/cm²)> 80[1]
Silicon PhthalocyanineAr₂I⁺PF₆⁻4-dppbaLaser Diode (0.4 W/cm²)~60[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed chemical mechanism for the three-component photoinitiating system involving a cyanine borate dye.

G Dye Cyanine Borate (Dye-B⁻) Dye_star Excited State (Dye*-B⁻) Dye->Dye_star NIR NIR Light (e.g., 785 nm) NIR->Dye Absorption Dye_radical Dye Radical Cation (Dye·⁺-B⁻) Dye_star->Dye_radical Electron Transfer Iodonium Iodonium Salt (Ar₂I⁺) Iodonium->Dye_star Phosphine Phosphine (R₃P) Phosphine->Dye_radical Peroxy_radical Peroxy Radical (ROO·) Phosphine->Peroxy_radical Reduction of Oxygen Inhibition Dye_radical->Dye Regeneration Aryl_radical Aryl Radical (Ar·) Dye_radical->Aryl_radical Decomposition Boranyl_radical Boranyl Radical (R'·) Dye_radical->Boranyl_radical Decomposition Polymerization Monomer Polymerization Aryl_radical->Polymerization Initiation Boranyl_radical->Polymerization Initiation Phosphine_oxide Phosphine Oxide (R₃P=O) Oxygen Oxygen (O₂) Oxygen->Peroxy_radical Inhibition Peroxy_radical->Phosphine_oxide

Caption: Proposed mechanism for NIR photopolymerization.

Experimental Protocols

Protocol 1: Preparation of the Photosensitive Resin

This protocol describes the preparation of a methacrylate-based resin containing the three-component photoinitiating system.

Materials:

  • Methacrylate monomer mixture (e.g., Mix-MA: 70% BisGMA, 30% TEGDMA)

  • NIR Dye (e.g., IR-140 borate)

  • Iodonium salt (e.g., bis(4-tert-butylphenyl)iodonium hexafluorophosphate, Ar₂I⁺PF₆⁻)

  • Phosphine (e.g., 4-(diphenylphosphino)benzoic acid, 4-dppba)

  • (Optional) Fillers (e.g., silica (B1680970) beads, 400 nm diameter)

  • Vortex mixer

  • Amber glass vial

Procedure:

  • Weigh the desired amounts of the iodonium salt and phosphine into an amber glass vial.

  • Add the methacrylate monomer mixture to the vial.

  • Vortex the mixture until all solids are completely dissolved. This may require gentle heating (e.g., 40-50 °C).

  • Add the NIR dye to the mixture.

  • Vortex again until the dye is fully dissolved and the resin is homogeneous.

  • If using fillers, add the desired weight percentage of fillers to the resin and mix thoroughly to ensure uniform dispersion.

  • Store the prepared resin in the dark to prevent premature polymerization.

Protocol 2: NIR Photopolymerization and Real-Time Monitoring

This protocol details the procedure for photopolymerizing the prepared resin using a NIR light source and monitoring the conversion in real-time using Fourier Transform Infrared (FTIR) spectroscopy.

Equipment:

  • Real-Time Fourier Transform Infrared (RT-FTIR) spectrometer

  • NIR light source (e.g., LED at 780 nm or laser diode at 785 nm) with controlled irradiance

  • Mold for controlling sample thickness (e.g., 1.4 mm)

  • Polypropylene (B1209903) film

  • Thermal imaging camera (optional, for monitoring temperature)

Procedure:

  • Place a polypropylene film on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.

  • Deposit the photosensitive resin onto the polypropylene film within the mold to ensure a consistent thickness.

  • Position the NIR light source at a fixed distance above the sample to provide a known irradiance.

  • Record a baseline FTIR spectrum of the uncured resin.

  • Start the NIR irradiation and simultaneously begin recording FTIR spectra at regular intervals.

  • Monitor the decrease in the peak area of the methacrylate C=C double bond (typically around 1637 cm⁻¹) to determine the degree of monomer conversion over time. The conversion can be calculated using the following formula: Conversion (%) = [1 - (Peak Area at time t / Peak Area at time 0)] x 100

  • Continue irradiation until the conversion reaches a plateau, indicating the completion of the polymerization.

  • (Optional) Use a thermal imaging camera to monitor the temperature profile of the sample during polymerization, as the reaction is exothermic.[4]

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a NIR photopolymerization experiment.

G Prep Prepare Photosensitive Resin (Protocol 1) Sample Prepare Sample for Curing (Deposit in mold) Prep->Sample RTFTIR Place Sample in RT-FTIR Sample->RTFTIR Irradiate Irradiate with NIR Source RTFTIR->Irradiate Monitor Monitor Conversion vs. Time Irradiate->Monitor Analyze Analyze Data (Calculate final conversion, polymerization rate) Monitor->Analyze

Caption: Experimental workflow for NIR photopolymerization.

Conclusion

The use of this compound in three-component photoinitiating systems represents a significant advancement in the field of NIR photopolymerization. These systems demonstrate high efficiency, robustness in the presence of fillers, and the ability to overcome oxygen inhibition. The detailed protocols and data presented herein provide a solid foundation for researchers and professionals to explore and apply this technology in a variety of fields, from advanced materials to drug delivery and tissue engineering. Further optimization of dye structures, co-initiators, and light sources will continue to expand the capabilities and applications of NIR-induced polymerization.

References

Application Notes and Protocols for Organoborate Initiators in Dental Materials

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of Organoborate Initiators, with Reference to Butyryl Choline (B1196258) Butyltriphenylborate Analogs, in Dental Materials

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Resin-based composites are fundamental to modern restorative dentistry, relying on efficient polymerization initiation systems for their clinical success. While camphorquinone (B77051) (CQ) in combination with a tertiary amine has been the industry standard for photo-initiation, there is a continuous search for alternative initiators with improved efficiency, biocompatibility, and color stability.[1][2] Organoborate compounds, particularly trialkylboranes, have emerged as effective polymerization initiators for dental resins, offering distinct advantages over conventional systems. This document provides detailed application notes and protocols related to the use of organoborate initiators, with a focus on tri-n-butylborane (TBB) and its derivatives, which serve as a proxy for understanding the potential application of novel compounds like "Butyryl Choline Butyltriphenylborate". Although direct evidence for the use of "Butyryl Choline Butyltriphenylborate" in dental materials is not currently present in the reviewed scientific literature, this document will extrapolate its potential function based on the known chemistry of its constituent parts.

Mechanism of Action: Organoborate Initiators

Trialkylboranes, such as tri-n-butylborane (TBB), initiate free radical polymerization of methacrylate (B99206) monomers in the presence of oxygen or an oxygen donor. The initiation process is a result of the auto-oxidation of the trialkylborane.

Initiation Pathway of Tri-n-butylborane (TBB):

A key advantage of TBB-initiated systems is their ability to polymerize effectively in the presence of oxygen, which typically inhibits radical polymerization. This makes them particularly suitable for clinical applications where complete oxygen exclusion is challenging.

TBB_Initiation TBB Tri-n-butylborane (R3B) Peroxy_Radical Alkylperoxy Radical (R2BOOR•) TBB->Peroxy_Radical Oxidation O2 Oxygen (O2) O2->Peroxy_Radical Growing_Polymer Growing Polymer Chain Peroxy_Radical->Growing_Polymer Initiates Polymerization Monomer Methacrylate Monomer Monomer->Growing_Polymer Polymer Polymerized Resin Growing_Polymer->Polymer

Potential Role of the "Butyryl Choline" Moiety

While "Butyryl Choline Butyltriphenylborate" is not documented, we can hypothesize the function of the "butyryl choline" component. Choline and its derivatives are biocompatible and have been explored in various biomedical applications, including dental contexts for their potential effects on tissue healing.[3][4] The butyryl group is a short-chain fatty acid component.

Hypothesized Functions:

  • Co-initiator/Accelerator: The choline moiety, particularly if it contains a tertiary amine, could potentially act as a co-initiator, similar to the role of amines in CQ-based systems.[5]

  • Biocompatibility Modifier: Choline is a component of phospholipids (B1166683) in cell membranes and may enhance the biocompatibility of the dental material.[6]

  • Improved Monomer Wetting: The hydrophilic nature of choline could potentially improve the wetting of the resin monomers to the tooth structure, which often has a moist surface.

Quantitative Data Summary

The following table summarizes typical performance data for dental adhesives initiated with tri-n-butylborane (TBB) derivatives, as reported in the literature.[7][8]

PropertyMaterial SystemValueReference
Shear Bond Strength (to Alumina) TBB-initiated resin (Super-Bond) with various acidic primers22.0 - 44.3 MPa[7]
Shear Bond Strength (to Ag-Pd-Cu-Au alloy) TBB-initiated resins (Bondfill, Super-Bond) with thione primers15.9 - 20.4 MPa (after thermocycling)[8]

Experimental Protocols

This protocol is adapted from methodologies described in the literature for testing the bond strength of TBB-initiated resins.[8]

Bond_Strength_Workflow Start Start: Prepare Metal Alloy Disks Air_Abrade Air-abrade with Alumina (B75360) Start->Air_Abrade Apply_Primer Apply Thione Primer Air_Abrade->Apply_Primer Apply_Adhesive Apply TBB-Initiated Adhesive Resin Apply_Primer->Apply_Adhesive Bond_Cylinders Bond Composite Cylinders Apply_Adhesive->Bond_Cylinders Store_Specimens Store Specimens (e.g., 24h in water) Bond_Cylinders->Store_Specimens Thermocycle Thermocycling (optional) Store_Specimens->Thermocycle Shear_Test Perform Shear Bond Strength Test Thermocycle->Shear_Test Analyze_Data Analyze Data and Failure Modes Shear_Test->Analyze_Data End End Analyze_Data->End

Methodology:

  • Specimen Preparation:

    • Cast disk specimens from the desired dental alloy (e.g., Ag-Pd-Cu-Au alloy).

    • Air-abrade the bonding surface of the disks with 50 µm alumina particles.

    • Clean the specimens ultrasonically in acetone (B3395972) and then in distilled water.

  • Bonding Procedure:

    • Apply a thione-based metal primer (e.g., Metaltite or V-Primer) to the air-abraded surface and allow it to dry.

    • Mix the TBB-initiated adhesive resin components according to the manufacturer's instructions.

    • Apply a thin layer of the mixed adhesive to the primed metal surface.

    • Place a composite resin cylinder (e.g., 3 mm diameter, 3 mm height) onto the adhesive-coated surface.

    • Remove any excess adhesive from the base of the cylinder.

    • Allow the adhesive to cure for the time specified by the manufacturer.

  • Storage and Thermocycling:

    • Store the bonded specimens in 37°C water for 24 hours.

    • For aging simulation, subject a subset of the specimens to thermocycling (e.g., 10,000 cycles between 5°C and 55°C).

  • Shear Bond Strength Testing:

    • Mount the specimens in a universal testing machine.

    • Apply a shear load to the base of the composite cylinder at a crosshead speed of 1.0 mm/min until failure.

    • Record the load at failure and calculate the shear bond strength in megapascals (MPa).

  • Failure Mode Analysis:

    • Examine the fractured surfaces under a stereomicroscope to determine the mode of failure (adhesive, cohesive in the composite, or mixed).

This protocol outlines a general method for assessing the biocompatibility of a dental adhesive using a cell culture model.

Methodology:

  • Material Eluate Preparation:

    • Prepare disk-shaped specimens of the polymerized dental adhesive.

    • Immerse the specimens in a cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) at a surface area to volume ratio of 3 cm²/mL.

    • Incubate for 24 hours at 37°C to allow for the leaching of components into the medium.

    • Collect the eluate and filter-sterilize it.

  • Cell Culture:

    • Culture a suitable cell line, such as human gingival fibroblasts or L929 mouse fibroblasts, in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to attach for 24 hours.

  • Exposure to Eluates:

    • Remove the culture medium from the cells and replace it with the prepared material eluates (undiluted and serial dilutions).

    • Include a positive control (e.g., a toxic substance like phenol) and a negative control (fresh culture medium).

    • Incubate the cells with the eluates for 24 hours.

  • Cytotoxicity Assay (MTT Assay):

    • After the exposure period, remove the eluates and add MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the negative control.

Logical Relationships: Advantages and Disadvantages of Organoborate Initiators

Organoborate_Pros_Cons Organoborate Organoborate Initiators (e.g., TBB) Advantages Advantages Organoborate->Advantages Disadvantages Disadvantages Organoborate->Disadvantages Adv1 High Reactivity and Efficiency Advantages->Adv1 Adv2 Effective Polymerization in the Presence of Oxygen Advantages->Adv2 Adv3 Good Adhesion to Noble Metals (with appropriate primers) Advantages->Adv3 Adv4 Color Stability (compared to amine-containing systems) Advantages->Adv4 Disadv1 Sensitivity to Moisture and Air during Storage Disadvantages->Disadv1 Disadv2 Potential for Genotoxicity of some components (requires careful formulation) Disadvantages->Disadv2 Disadv3 Complex Multi-component Systems Disadvantages->Disadv3

Disclaimer: The information provided on "Butyryl Choline Butyltriphenylborate" is hypothetical and based on the chemical properties of its constituent parts. Further research is required to validate its potential use and performance in dental materials. The protocols provided are general guidelines and should be adapted based on specific experimental objectives and available equipment.

References

Troubleshooting & Optimization

Optimizing Borate-Photosensitizer Ratios for Enhanced Photodynamic Therapy: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the ratios of boron-based agents and photosensitizers in photodynamic therapy (PDT) research. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable protocols for your experiments.

A Note on Terminology: The term "Borate V" is not standard in the reviewed literature. This guide interprets this as referring to a variety of boron-based agents, such as nanoparticles, nanosheets, or boronic acid-functionalized molecules, used as carriers or enhancers for photosensitizers in PDT.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of Photodynamic Therapy (PDT)?

A1: Photodynamic therapy is a treatment modality that involves three essential components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[1][2][3] When the photosensitizer accumulates in target cells (e.g., cancer cells) and is exposed to the specific wavelength of light, it becomes activated. This activated photosensitizer then transfers its energy to surrounding molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[4] These ROS are cytotoxic and induce cell death in the targeted tissue.[4]

Q2: What is the role of a boron-based agent in PDT?

A2: Boron-based agents can play several roles in enhancing PDT:

  • Drug Delivery Vehicle: Boron nanosheets and nanoparticles can serve as carriers to deliver photosensitizers to the target site.[5][6] This can improve the solubility and stability of the photosensitizer.

  • Targeting Moiety: Boronic acids can be functionalized onto photosensitizers to target specific structures, such as polysaccharides on bacterial cell envelopes.[7]

  • Enhanced Efficacy: Some boron-containing compounds, like boron dipyrromethene (BODIPY), are themselves effective photosensitizers.[1][2][3][8]

  • Combined Therapy: Boron-based materials can also be used for combination therapies, such as photothermal therapy (PTT) alongside PDT.[5][6]

Q3: What are the advantages of using a boron-based carrier for photosensitizers?

A3: Using a boron-based carrier can offer several advantages:

  • Improved Biocompatibility and Solubility: Encapsulating photosensitizers in boron-based nanoparticles can enhance their water solubility and biocompatibility.[1][8]

  • Enhanced Tumor Accumulation: Nanoparticle-based systems can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[5][6]

  • Synergistic Therapeutic Effects: Some boron-based platforms can be designed to enable both PDT and PTT, leading to a more potent anti-tumor effect.[5][6]

  • Controlled Release: Formulations can be designed for stimuli-responsive release of the photosensitizer, for example, in the presence of ROS within the tumor microenvironment.[9][10][11]

Q4: What types of photosensitizers are commonly used with boron-based systems?

A4: A common photosensitizer used with boron-based delivery systems is Chlorin e6 (Ce6).[5][6][9][10] Additionally, the boron-containing molecule BODIPY is itself a widely studied class of photosensitizers.[1][2][3][8]

Troubleshooting Guides

Issue 1: Poor water solubility of the Boron-Agent/Photosensitizer Complex.

  • Possible Cause: The photosensitizer or the boron-based agent is inherently hydrophobic.

  • Troubleshooting Steps:

    • Surface Modification: Modify the surface of the boron-based agent with hydrophilic polymers like polyethylene (B3416737) glycol (PEG).[9]

    • Encapsulation: Encapsulate the complex in a more soluble nanoparticle formulation, such as liposomes or micelles.[12]

    • pH Adjustment: Check if adjusting the pH of the buffer solution improves solubility, as some molecules have pH-dependent solubility.

Issue 2: Aggregation of the photosensitizer, leading to reduced efficacy.

  • Possible Cause: High concentration of the photosensitizer or strong intermolecular interactions (e.g., π–π stacking) can lead to aggregation, which quenches the excited state needed for ROS generation.[13][14]

  • Troubleshooting Steps:

    • Optimize Loading Ratio: Experiment with lower loading ratios of the photosensitizer onto the boron-based carrier. An excessive amount of photosensitizer can promote aggregation.

    • Carrier Modification: Utilize a carrier that sterically hinders the aggregation of the photosensitizer molecules.

    • Formulation in Monomeric Form: Ensure the formulation vehicle promotes the monomeric form of the photosensitizer.[15]

Issue 3: Low therapeutic efficacy (high cell viability after PDT).

  • Possible Cause:

    • Insufficient uptake of the complex into the target cells.

    • Suboptimal ratio of the boron-based agent to the photosensitizer.

    • Inadequate light dose (fluence) or light penetration.

    • Low generation of reactive oxygen species (ROS).

  • Troubleshooting Steps:

    • Verify Cellular Uptake: Use fluorescence microscopy or flow cytometry to confirm that the photosensitizer is being taken up by the cells.

    • Optimize Ratio: Perform a dose-matrix experiment, varying the concentrations of both the boron-based agent and the photosensitizer to find the most effective combination (see Experimental Protocol 1).

    • Adjust Light Dose: Increase the light dose (J/cm²) or the light delivery time. Ensure the wavelength of the light source matches the absorption peak of the photosensitizer.

    • Measure ROS Production: Use a ROS-sensitive fluorescent probe to quantify ROS generation and confirm the photochemical activity of your complex (see Experimental Protocol 2).

Issue 4: High dark toxicity (cell death without light exposure).

  • Possible Cause: The boron-based agent or the photosensitizer itself is cytotoxic at the concentrations used.

  • Troubleshooting Steps:

    • Cytotoxicity Controls: Test the toxicity of the boron-based agent alone and the photosensitizer alone across a range of concentrations.

    • Reduce Concentration: Lower the concentration of the cytotoxic component in your formulation.

    • Improve Biocompatibility: Modify the surface of the boron-based agent (e.g., with PEG) to reduce its intrinsic toxicity.

Experimental Protocols & Data Presentation

Experimental Protocol 1: Determination of Optimal Boron-Agent/Photosensitizer Ratio by In Vitro Cytotoxicity Assay

Objective: To determine the molar ratio of a Boron-Based Agent (BBA) to a Photosensitizer (PS) that yields the highest photodynamic efficacy against a target cancer cell line.

Methodology:

  • Preparation of Complexes:

    • Prepare a stock solution of the BBA and the PS.

    • Formulate BBA-PS complexes at various molar ratios (e.g., 1:1, 1:2, 2:1, 1:5, 5:1).

    • Characterize the complexes for size, charge, and PS loading efficiency.

  • Cell Culture:

    • Plate a suitable cancer cell line (e.g., HeLa, PANC-1) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Treatment:

    • Remove the culture medium and replace it with a fresh medium containing the BBA-PS complexes at a fixed PS concentration but with varying BBA ratios.

    • Include control groups: untreated cells, cells treated with BBA alone, and cells treated with PS alone.

    • Incubate for a predetermined uptake time (e.g., 4 or 24 hours).

  • Irradiation:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add fresh, phenol (B47542) red-free medium.

    • Irradiate the designated "light" plates with a specific wavelength of light (e.g., 660 nm for Ce6) at a defined light dose (e.g., 10 J/cm²).

    • Keep the "dark" control plates covered from the light source.

  • Viability Assessment:

    • Incubate the plates for another 24 hours post-irradiation.

    • Assess cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control group.

    • Plot cell viability versus the BBA:PS ratio for both dark and light conditions.

Data Presentation:

Table 1: In Vitro Cytotoxicity of BBA-PS Complexes at Different Ratios

BBA:PS Molar Ratio PS Concentration (µM) Light Dose (J/cm²) Dark Viability (%) Light Viability (%)
0:1 (PS alone) 5 10 98 ± 4 65 ± 5
1:1 5 10 95 ± 3 45 ± 4
2:1 5 10 96 ± 4 25 ± 3
5:1 5 10 94 ± 5 28 ± 4
1:2 5 10 97 ± 3 55 ± 6
1:0 (BBA alone) (Equivalent BBA conc.) 10 99 ± 2 98 ± 3

| Untreated Control | 0 | 0 | 100 ± 2 | 100 ± 2 |

Data are representative and should be determined experimentally.

Experimental Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) Generation

Objective: To quantify the generation of ROS in cells treated with different BBA:PS ratios upon light irradiation.

Methodology:

  • Cell Preparation:

    • Culture cells in a suitable format (e.g., 96-well black-walled plates or on glass coverslips).

    • Treat the cells with the BBA-PS complexes at the desired ratios and concentrations as described in Protocol 1.

  • ROS Probe Loading:

    • After the incubation period with the BBA-PS complexes, wash the cells with PBS.

    • Load the cells with a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), according to the manufacturer's protocol (typically 10-20 µM for 30 minutes).

  • Irradiation and Measurement:

    • Wash the cells again to remove excess probe.

    • Add phenol red-free medium.

    • Irradiate the cells with the appropriate light source and dose.

    • Immediately measure the fluorescence intensity of the oxidized probe (DCF) using a fluorescence plate reader or a fluorescence microscope.

Data Presentation:

Table 2: Relative ROS Generation for Different BBA:PS Ratios

BBA:PS Molar Ratio PS Concentration (µM) Light Dose (J/cm²) Relative Fluorescence Units (RFU)
0:1 (PS alone) 5 10 1500 ± 120
1:1 5 10 2500 ± 200
2:1 5 10 4500 ± 350
5:1 5 10 4200 ± 310
1:2 5 10 1800 ± 150

| Untreated Control | 0 | 10 | 100 ± 15 |

Data are representative and should be determined experimentally.

Visualizations

PDT_Mechanism PS_ground Photosensitizer (Ground State) PS_excited Excited Photosensitizer BBA_PS BBA-PS Complex PS_ground->BBA_PS Loads Light Light (Specific λ) Light->PS_ground Excitation PS_excited->PS_ground Energy Release ROS Reactive Oxygen Species (¹O₂) PS_excited->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) CellDeath Cell Death (Apoptosis/Necrosis) ROS->CellDeath Oxidative Stress BBA Boron-Based Agent (BBA) BBA->BBA_PS Carries BBA_PS->PS_ground Delivers to Cell

Caption: Mechanism of PDT enhanced by a Boron-Based Agent (BBA).

Experimental_Workflow start Start formulate Formulate BBA-PS Complexes (Varying Ratios) start->formulate characterize Characterize Complexes (Size, Loading %) formulate->characterize seed_cells Seed Cancer Cells in 96-Well Plates characterize->seed_cells treat_cells Treat Cells with Complexes (24h Incubation) seed_cells->treat_cells irradiate Irradiate 'Light' Group (Specific λ and Dose) treat_cells->irradiate incubate_post Incubate Post-Irradiation (24h) irradiate->incubate_post viability_assay Perform Cell Viability Assay (e.g., MTT) incubate_post->viability_assay analyze Analyze Data & Determine Optimal Ratio viability_assay->analyze end End analyze->end

Caption: Experimental workflow for optimizing BBA:PS ratios.

Troubleshooting_Tree start Low PDT Efficacy dark_toxicity Is Dark Toxicity High? start->dark_toxicity yes_dt Yes dark_toxicity->yes_dt no_dt No dark_toxicity->no_dt solution_dt Test Components Individually. Lower Concentration. yes_dt->solution_dt check_uptake Is Cellular Uptake Low? no_dt->check_uptake yes_uptake Yes check_uptake->yes_uptake no_uptake No check_uptake->no_uptake solution_uptake Modify Surface for Better Uptake. Increase Incubation Time. yes_uptake->solution_uptake check_ros Is ROS Generation Low? no_uptake->check_ros yes_ros Yes check_ros->yes_ros no_ros No check_ros->no_ros solution_ros Check for PS Aggregation. Optimize BBA:PS Ratio. yes_ros->solution_ros check_light Check Light Source: Correct λ? Correct Dose? no_ros->check_light

References

Technical Support Center: Improving Photopolymerization Efficiency with Borate V

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Borate (B1201080) V as a co-initiator to enhance photopolymerization efficiency.

Frequently Asked Questions (FAQs)

Q1: What is Borate V and what is its role in photopolymerization?

A1: this compound is a type of borate salt that functions as a co-initiator in Type II photopolymerization systems.[1][2] In these systems, a photosensitizer (like a dye) first absorbs light energy. The excited photosensitizer then interacts with this compound in an electron transfer process. This interaction leads to the decomposition of the borate compound, generating highly reactive free radicals that initiate the polymerization of monomers (e.g., acrylates and methacrylates) into a solid polymer.[3][4]

Q2: What are the main advantages of using this compound in a photoinitiating system?

A2: The primary advantages of using this compound include achieving a high rate of polymerization and a high final monomer conversion.[3] It is particularly effective in systems initiated by visible light, which can offer greater depth of cure compared to UV-initiated systems.[1] Formulations with this compound can be used in a variety of applications, including the creation of interpenetrated polymer networks (IPNs) and in 3D printing resins.[3][5]

Q3: With which types of photoinitiators and monomers is this compound compatible?

A3: this compound is used in Type II photoinitiating systems, which means it requires a photosensitizer (dye) that absorbs in the desired light range (e.g., UV-visible).[1][3] It is commonly paired with cationic dyes like cyanines or rhodamines.[2][6] This system is highly effective for the free-radical polymerization of acrylate (B77674) and methacrylate (B99206) monomers.[1]

Q4: How does this compound contribute to the generation of free radicals?

A4: The mechanism involves a photoinduced electron transfer. Upon light absorption, the photosensitizer (Dye) enters an excited state (Dye*). The excited dye then accepts an electron from the borate anion (BR₄⁻), forming a dye radical anion and a boranyl radical (BR₄•). This boranyl radical is unstable and rapidly dissociates to generate an alkyl or aryl radical (R•), which is the species that initiates the polymerization chain reaction.[3][4]

Photopolymerization Mechanism with this compound

G cluster_initiation Photoinitiation Steps cluster_propagation Propagation Dye Photosensitizer (Dye) Dye_star Excited Photosensitizer (Dye*) hv Light (hν) hv->Dye 1. Light Absorption Encounter Encounter Complex [Dye*...BR₄⁻] Dye_star->Encounter 2. Forms Complex Borate This compound Anion (BR₄⁻) Borate->Encounter Boranyl_Radical Boranyl Radical (BR₄•) Encounter->Boranyl_Radical 3. Electron Transfer Alkyl_Radical Initiating Radical (R•) Boranyl_Radical->Alkyl_Radical 4. Dissociation Growing_Polymer Growing Polymer Chain (RM•) Alkyl_Radical->Growing_Polymer 5. Initiation Monomer Monomer (M) Monomer->Growing_Polymer Growing_Polymer2 Growing Polymer Chain (RMₙ•) Longer_Polymer Propagated Chain (RMₙ₊₁•) Growing_Polymer2->Longer_Polymer + M Monomer2 Monomer (M) Longer_Player Longer_Player

Caption: Mechanism of radical generation in a Type II system with this compound.

Troubleshooting Guide

Issue / QuestionPossible CausesSuggested Solutions
Low Polymerization Rate 1. Insufficient Light Intensity: The photosensitizer is not being excited efficiently. 2. Incorrect Wavelength: The light source wavelength does not match the absorption peak of the photosensitizer. 3. Low Co-initiator Concentration: Insufficient this compound to react with the excited photosensitizer. 4. Oxygen Inhibition: Dissolved oxygen scavenges free radicals, terminating polymerization.[4]1. Increase the intensity of the light source. 2. Ensure the light source's emission spectrum overlaps with the photosensitizer's absorption spectrum. 3. Increase the concentration of this compound in the formulation (e.g., start with 0.25-1 wt%).[5] 4. De-gas the resin mixture before curing or perform the polymerization in an inert (e.g., nitrogen) atmosphere.
Incomplete Curing / Tacky Surface 1. Oxygen Inhibition: Particularly affects the surface where oxygen concentration is highest. 2. Low Radical Flux: The rate of radical generation is too low to overcome termination reactions. 3. Light Attenuation: The light cannot penetrate the full depth of the sample, often an issue in highly pigmented or thick samples.[1]1. Use a nitrogen blanket over the curing surface or increase light intensity to "burn through" the inhibition layer. 2. Optimize the concentration of both the photosensitizer and this compound. Consider adding a second co-initiator like an iodonium (B1229267) salt.[1][4] 3. Select a photosensitizer that absorbs at a longer wavelength for better penetration. Ensure the photoinitiator system is potent enough for significant depth of cure.[1]
Poor Final Monomer Conversion 1. Vitrification: The polymer network becomes glassy and restricts the mobility of unreacted monomers and radicals. 2. Premature Chain Termination: Caused by impurities or high radical concentration leading to recombination.1. Perform post-curing at an elevated temperature (thermal post-cure) to increase mobility and allow further reaction.[7][8] 2. Ensure high purity of monomers and optimize the initiator/co-initiator concentrations to control the radical generation rate.
Precipitation or Poor Solubility of Components 1. Component Incompatibility: The borate salt, dye, or other components are not soluble in the monomer blend.1. Ensure all components are fully dissolved before initiating polymerization. Gentle heating or sonication may assist. 2. Select a borate salt with counterions that improve solubility in your specific resin system.[2][6] 3. Consider using liquid blend photoinitiators for easier incorporation.[1]

Troubleshooting Workflow

G Start Start: Low Polymerization Efficiency CheckLight Check Light Source: Intensity & Wavelength Start->CheckLight CheckConc Check Component Concentrations: Dye & this compound CheckLight->CheckConc Correct AdjustLight Adjust Wavelength or Increase Intensity CheckLight->AdjustLight Incorrect CheckO2 Check for Oxygen Inhibition CheckConc->CheckO2 Optimal AdjustConc Optimize Concentrations (e.g., 0.25-1 wt% this compound) CheckConc->AdjustConc Not Optimal InertEnv Use Inert Atmosphere (e.g., N₂) or Increase Intensity CheckO2->InertEnv Suspected PostCure Consider Thermal Post-Cure for Higher Conversion CheckO2->PostCure Not Suspected AdjustLight->CheckConc AdjustConc->CheckO2 InertEnv->PostCure End Problem Solved PostCure->End

Caption: Decision tree for troubleshooting low polymerization efficiency.

Experimental Protocols

Protocol: Evaluating Photopolymerization Kinetics using Photo-DSC

This protocol outlines a general procedure for measuring the heat of polymerization to determine curing kinetics for a formulation containing this compound.

1. Materials and Formulation:

  • Monomer: Acrylate or methacrylate-based monomer/oligomer blend (e.g., Bis-GMA/TEGDMA).

  • Photosensitizer (Dye): e.g., Camphorquinone (CQ), Cyanine dye.

  • Co-initiator: this compound (e.g., alkyltriphenyl borate salt).[5]

  • Optional: Iodonium salt co-initiator (e.g., diphenyliodonium (B167342) hexafluorophosphate).

2. Sample Preparation Workflow:

G Start Start Weigh 1. Weigh Components (Monomer, Dye, this compound) Start->Weigh Mix 2. Mix in Amber Vial (Vortex/Sonicate until dissolved) Weigh->Mix Sample 3. Place 5-10 mg in DSC Sample Pan Mix->Sample PlaceDSC 4. Place Sample & Reference Pans into DSC Cell Sample->PlaceDSC Equilibrate 5. Equilibrate at Isothermal Temp (e.g., 25°C) PlaceDSC->Equilibrate Irradiate 6. Irradiate with Light Source (e.g., 300s) Equilibrate->Irradiate Record 7. Record Heat Flow vs. Time Irradiate->Record Analyze 8. Analyze Data for Rp, Conv%, t_max Record->Analyze End End Analyze->End

References

Technical Support Center: Addressing Stability Issues of Borate Additives in Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability of borate (B1201080) additives (referred to herein as Borate V) in various resin formulations. It is intended for researchers, scientists, and professionals in drug development who utilize borate compounds as cross-linkers, flame retardants, or performance enhancers.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in my resin formulation?

A: The most common stability issue for borate esters is hydrolysis.[1][2] The boron atom in a borate ester is electron-deficient, making it susceptible to attack by nucleophiles like water. This reaction can break down the ester into boric acid and its corresponding alcohol, compromising the integrity of the formulation.[1]

Q2: I'm observing precipitation and cloudiness in my resin after adding this compound. What's happening?

A: Precipitation or a cloudy appearance is a classic symptom of borate ester hydrolysis. As the borate ester breaks down into boric acid and alcohol, these resulting products can have poor solubility in the resin matrix, leading to their precipitation or causing the formulation to become opaque.[2]

Q3: How does the pH of my formulation affect this compound stability?

A: The pH of the formulation is a critical factor. The stability of borate ester bonds and the cross-linking effectiveness of borate additives can be highly dependent on the pH of the medium. For instance, in some polymer systems, shifting from an acidic to an alkaline environment can significantly alter the interaction between the borate additive and the polymer matrix.

Q4: Can this compound impact the thermal and mechanical properties of the final cured resin?

A: Yes, this compound can have a significant impact, which can be either beneficial or detrimental depending on the system. The boron-oxygen (B-O) bond is inherently strong, which can enhance the thermal stability of the resin. However, the addition of boric acid or its esters can also alter the mechanical properties. Depending on the concentration, curing agent, and specific resin, you might observe an increase in flexural strength but a decrease in compressive strength, or vice-versa.[3][4][5]

Q5: My resin's color has changed after incorporating this compound. Is this expected?

A: In some cases, yes. The addition of borate compounds has been observed to negatively affect the color stability of certain resin formulations, leading to discoloration over time.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Hydrolytic Stability
  • Symptoms:

    • Formulation becomes cloudy or hazy over time.

    • Visible precipitation or phase separation.

    • Loss of desired performance attributes (e.g., adhesion, mechanical strength).

  • Root Causes & Solutions:

Potential Cause Recommended Solution Explanation
Excess Moisture Rigorously dry all solvents and resins. Work under an inert atmosphere (e.g., nitrogen, argon).Water is the primary reactant in hydrolysis.[2][6] Minimizing its presence is the most effective preventative measure.
Exposed Boron Center Use a borate ester with bulky, sterically hindering alcohol groups.Steric hindrance protects the electron-deficient boron atom from being attacked by water molecules.[2]
Formulation pH Adjust and buffer the pH of the formulation.The rate of hydrolysis can be pH-dependent. Experiment with different pH levels to find the optimal stability window.
Inherent Instability Incorporate a nitrogen-containing co-additive, such as an amine.Amines can form boron-nitrogen (B-N) coordination complexes, which stabilize the borate and significantly improve hydrolytic stability.[1][6]
Issue 2: Unfavorable Changes in Mechanical Properties
  • Symptoms:

    • Cured resin is more brittle than expected.

    • Lower-than-expected compressive or tensile strength.[5]

    • Inconsistent mechanical performance between batches.

  • Root Causes & Solutions:

Potential Cause Recommended Solution Explanation
Incorrect Concentration Perform a concentration-response study to find the optimal loading level of this compound.The effect of borate additives on mechanical properties is highly concentration-dependent. Excessive addition can sometimes lead to decreased strength.[5]
Curing Agent Incompatibility Screen different types of curing agents (e.g., amine vs. polyamide for epoxies).The interaction between the borate additive and the curing agent can significantly influence the final network structure and its mechanical properties.[3]
Poor Dispersion Improve the mixing process to ensure homogeneous dispersion of the borate additive before curing.Agglomerates of the borate additive can act as stress concentration points, leading to premature mechanical failure.

Part 3: Data & Visualization

Quantitative Data Summary

The following tables summarize representative data on how borate structure and concentration can influence stability and performance.

Table 1: Representative Hydrolytic Stability of Different Borate Ester Structures

Borate Ester TypeStructural FeatureRelative Hydrolysis RateRationale
TBB (Tri-n-butyl borate) Simple, unhindered alkyl groupsVery FastThe boron atom is sterically exposed and easily attacked by water.[2]
T268TMN Borate Bulky, branched alkyl groupsVery SlowLarge steric groups physically block water from accessing the boron center.
BN Complex Boron coordinated with NitrogenSlowThe lone electron pair from nitrogen donates to the empty orbital of boron, reducing its electrophilicity and susceptibility to hydrolysis.[6]

Table 2: Example Effect of Boric Acid Concentration on the Mechanical Properties of an Epoxy Resin (Amine Cured)

Boric Acid Content (parts per 100 resin)Compressive Strength (MPa)Change from Control (%)Compressive Modulus (MPa)Change from Control (%)
0 (Neat Resin)93.3-898-
0.586.9-6.8%921+2.6%
1.087.4-6.3%948+5.5%
1.585.6-8.2%745-17.0%

Data synthesized from findings reported in literature.[3] Actual results will vary based on the specific resin and curing system.

Diagrams and Workflows

HydrolysisMechanism cluster_reactants Reactants cluster_process Mechanism cluster_products Products Borate Borate Ester (B(OR)₃) Attack Nucleophilic Attack (H₂O on Boron) Borate->Attack Electron-deficient Boron Water Water (H₂O) Water->Attack Nucleophile Acid Boric Acid (B(OH)₃) Attack->Acid Alcohol Alcohol (ROH) Attack->Alcohol TroubleshootingWorkflow Start Instability Observed (e.g., Precipitation, Poor Performance) CheckMoisture Is the system rigorously dry? Start->CheckMoisture CheckStructure Is the borate sterically hindered? CheckMoisture->CheckStructure Yes ImplementDry Implement Drying Procedures: - Dry solvents/resins - Use inert atmosphere CheckMoisture->ImplementDry No CheckAdditives Are stabilizing additives (e.g., amines) used? CheckStructure->CheckAdditives Yes SelectBorate Select Alternative Borate: - Use sterically bulky groups - Consider polymeric borates CheckStructure->SelectBorate No AddStabilizer Incorporate Stabilizer: - Add amine to form B-N complex CheckAdditives->AddStabilizer No End Stability Improved CheckAdditives->End Yes ImplementDry->CheckStructure SelectBorate->CheckAdditives AddStabilizer->End ExperimentalWorkflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolytic Stability Test cluster_thermal Thermal Stability Test cluster_analysis Analysis PrepControl Prepare Control Resin (No this compound) Cure Cure Both Resin Samples PrepControl->Cure PrepTest Prepare Test Resin (With this compound) KFT Karl Fischer Titration (Measure H₂O at T=0, T=x) PrepTest->KFT PrepTest->Cure HydrolysisData Calculate Hydrolysis Rate KFT->HydrolysisData Conclusion Assess Overall Stability & Performance Impact HydrolysisData->Conclusion TGA Thermogravimetric Analysis (TGA) Cure->TGA ThermalData Compare T-onset & Char Yield TGA->ThermalData ThermalData->Conclusion

References

Technical Support Center: Butyryl Choline Butyltriphenylborate in Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Butyryl Choline Butyltriphenylborate as a photoinitiator in radical polymerization.

Frequently Asked Questions (FAQs)

Q1: What is Butyryl Choline Butyltriphenylborate and how does it initiate polymerization?

Butyryl Choline Butyltriphenylborate is a salt composed of a butyrylcholine (B1668140) cation and a butyltriphenylborate anion. In the context of radical polymerization, it functions as a photoinitiator. Upon exposure to light of a suitable wavelength, the butyltriphenylborate anion can undergo a photo-induced electron transfer, leading to the generation of initiating radicals. These radicals then react with monomer units to start the polymerization process.

Q2: What are the expected advantages of using a borate-based photoinitiator?

Organoboron initiators, such as those based on alkyltriphenylborates, can offer several advantages, including high initiation efficiency upon photo-irradiation and the ability to initiate polymerization under mild conditions. The specific cation, in this case, butyrylcholine, may influence the solubility and aggregation behavior of the initiator in the polymerization medium.

Q3: Is Butyryl Choline Butyltriphenylborate sensitive to oxygen?

Yes, like many organoboron compounds used in radical polymerization, Butyryl Choline Butyltriphenylborate is expected to be sensitive to oxygen. Oxygen can quench the excited state of the photoinitiator and also scavenge the generated radicals, leading to an inhibition period and a decrease in the overall polymerization rate. It is crucial to deoxygenate the polymerization mixture thoroughly before and during the experiment.

Q4: What types of monomers are suitable for polymerization with this initiator?

This initiator is expected to be effective for the radical polymerization of a variety of vinyl monomers, particularly acrylic and methacrylic monomers. The specific choice of monomer may influence the polymerization kinetics and the properties of the resulting polymer.

Troubleshooting Guides

Problem 1: No or very slow polymerization.

Possible Causes & Solutions

CauseRecommended Action
Inadequate Deoxygenation Oxygen is a potent inhibitor of radical polymerization. Ensure the monomer and solvent are thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to initiation. Maintain an inert atmosphere throughout the polymerization.
Incorrect Light Source The photoinitiator has a specific absorption wavelength required for activation. Verify that the emission spectrum of your light source overlaps with the absorption spectrum of Butyryl Choline Butyltriphenylborate.
Insufficient Initiator Concentration The concentration of the initiator is too low to generate a sufficient number of radicals to overcome inhibition and initiate polymerization effectively. Increase the initiator concentration incrementally.
Inhibitor in Monomer Commercial monomers often contain inhibitors to prevent spontaneous polymerization during storage. Remove the inhibitor by passing the monomer through a column of basic alumina (B75360) or by distillation.
Photodegradation of the Initiator Prolonged exposure to high-intensity light can lead to the degradation of the photoinitiator. Consider using a lower light intensity or intermittent exposure.
Problem 2: Low polymer yield or conversion.

Possible Causes & Solutions

CauseRecommended Action
Premature Termination High radical concentration can lead to bimolecular termination reactions, reducing the kinetic chain length. Try lowering the light intensity or the initiator concentration to reduce the rate of initiation.
Chain Transfer Reactions The solvent or other components in the reaction mixture may be acting as chain transfer agents, limiting the molecular weight and yield. Choose a solvent with a low chain transfer constant.
Initiator Inefficiency Side reactions of the primary radicals can reduce the number of radicals that effectively initiate polymerization. See the experimental protocol below for determining initiator efficiency.
Phase Separation The growing polymer may precipitate from the solution, trapping radicals and preventing further monomer addition. Use a better solvent for both the monomer and the polymer.
Problem 3: Broad molecular weight distribution (High Polydispersity Index - PDI).

Possible Causes & Solutions

CauseRecommended Action
Multiple Termination Pathways A combination of termination by coupling and disproportionation, as well as chain transfer reactions, can broaden the molecular weight distribution. Optimize reaction conditions (temperature, solvent) to favor a single termination pathway.
Non-uniform Initiation If the light source does not illuminate the reaction mixture uniformly, polymerization will initiate at different rates throughout the vessel, leading to a broad PDI. Ensure proper mixing and uniform irradiation.
Oxygen Contamination Intermittent oxygen ingress can lead to periods of inhibition followed by rapid polymerization, resulting in a multimodal molecular weight distribution. Ensure a consistently inert atmosphere.

Experimental Protocols

Protocol 1: Determination of Initiator Efficiency

The efficiency of Butyryl Choline Butyltriphenylborate as a photoinitiator can be determined by comparing the rate of polymerization with the rate of radical generation.

Methodology:

  • Prepare a standard polymerization mixture: Dissolve a known concentration of the monomer and Butyryl Choline Butyltriphenylborate in a suitable deoxygenated solvent.

  • Use a radical trap: Add a known concentration of a stable radical trap, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to the mixture.

  • Irradiate the sample: Expose the mixture to a light source of known intensity and wavelength.

  • Monitor the consumption of the radical trap: Use a technique like UV-Vis spectroscopy or electron paramagnetic resonance (EPR) to monitor the decrease in the concentration of the radical trap over time.

  • Calculate the rate of radical generation: The rate of consumption of the radical trap is equal to the rate of radical generation.

  • Determine the rate of polymerization: In a parallel experiment without the radical trap, monitor the consumption of the monomer over time using techniques like dilatometry, NMR, or chromatography.

  • Calculate initiator efficiency (f): The initiator efficiency is the ratio of the rate of initiation of polymerization to the rate of radical generation.

Illustrative Data for Initiator Efficiency Determination

ParameterValue
Initial Initiator Concentration1 x 10⁻³ mol/L
Initial Radical Trap (TEMPO) Conc.5 x 10⁻⁴ mol/L
Rate of Radical Generation2 x 10⁻⁷ mol/(L·s)
Rate of Polymerization1.5 x 10⁻⁴ mol/(L·s)
Calculated Initiator Efficiency (f) ~0.75

Visualizations

Proposed Mechanism of Initiation

G cluster_initiation Photoinitiation cluster_propagation Propagation Initiator Butyryl Choline Butyltriphenylborate Excited_Initiator Excited State [Initiator]* Initiator->Excited_Initiator hν (Light) Radicals Butyl Radical (Bu•) + Triphenylborane (BPh₃) Excited_Initiator->Radicals Electron Transfer & Fragmentation Monomer Monomer (M) Radicals->Monomer Initiation Growing_Chain Growing Polymer Chain (P_n•) Monomer->Growing_Chain Propagation Growing_Chain->Growing_Chain

Caption: Proposed photoinitiation mechanism of Butyryl Choline Butyltriphenylborate.

Troubleshooting Workflow for Low Polymerization Rate

G Start Low/No Polymerization Check_Deoxygenation Is the system thoroughly deoxygenated? Start->Check_Deoxygenation Check_Light_Source Is the light source correct for the initiator? Check_Deoxygenation->Check_Light_Source Yes Deoxygenate Purge with inert gas Check_Deoxygenation->Deoxygenate No Check_Initiator_Conc Is the initiator concentration sufficient? Check_Light_Source->Check_Initiator_Conc Yes Correct_Light Use appropriate light source Check_Light_Source->Correct_Light No Check_Inhibitor Is the monomer inhibitor-free? Check_Initiator_Conc->Check_Inhibitor Yes Increase_Initiator Increase initiator concentration Check_Initiator_Conc->Increase_Initiator No Remove_Inhibitor Purify monomer Check_Inhibitor->Remove_Inhibitor No Success Polymerization Successful Check_Inhibitor->Success Yes Deoxygenate->Check_Light_Source Correct_Light->Check_Initiator_Conc Increase_Initiator->Check_Inhibitor Remove_Inhibitor->Success

Caption: Troubleshooting workflow for low or no polymerization.

effect of solvent on Borate V initiator system performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Borate (B1201080) V initiator system. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the impact of the solvent on system performance.

Frequently Asked Questions (FAQs)

Q1: What is the Borate V initiator system and how does it work?

A1: The this compound initiator system is a multi-component photoinitiator system used for free-radical polymerization of acrylate (B77674) and methacrylate (B99206) monomers. "this compound" is the chemical butanoylcholine butyltriphenylborate and functions as a co-initiator.[1][2][3] Typically, this system consists of a photosensitizer (a dye that absorbs light at a specific wavelength), an electron donor (like this compound), and often an additional component like an iodonium (B1229267) salt.

The initiation mechanism is based on a photoinduced electron transfer process.[4] Upon exposure to a suitable light source, the photosensitizer absorbs a photon and enters an excited state. In this excited state, it can accept an electron from the borate co-initiator. This electron transfer results in the formation of a boranyl radical, which then undergoes rapid fragmentation to generate an initiating radical (e.g., a butyl radical). This radical then initiates the polymerization of the monomer.

Q2: I am observing low polymerization rates or incomplete curing. What could be the cause related to my solvent choice?

A2: Low polymerization rates or incomplete curing are common issues that can often be traced back to the solvent system. Here are a few potential causes:

  • Poor Solubility of Initiator Components: The this compound co-initiator, being a salt, and other components like the photosensitizer or iodonium salt, may have limited solubility in non-polar or weakly polar solvents. If any component is not fully dissolved, the initiation efficiency will be significantly reduced.

  • Solvent Polarity Effects: The polarity of the solvent can influence the efficiency of the photoinduced electron transfer process.[5] In some cases, highly polar solvents can stabilize the intermediate species, potentially affecting the rate of radical generation.

  • Chain Transfer to Solvent: Certain solvents can participate in chain transfer reactions.[6] In this process, a growing polymer radical abstracts an atom (usually hydrogen) from a solvent molecule. This terminates the growing polymer chain and creates a new, often less reactive, solvent radical. This can lead to a lower overall rate of polymerization and a decrease in the final polymer's molecular weight.[6]

  • Solvent Interference with Light Absorption: If the chosen solvent absorbs light at or near the same wavelength as the photosensitizer, it can reduce the number of photons reaching the initiator system, thereby lowering the initiation rate.

Q3: How does the solvent affect the solubility of the this compound initiator system?

A3: The solubility of the this compound initiator system components is crucial for optimal performance. This compound is a salt, suggesting it will have better solubility in more polar organic solvents. However, the overall formulation includes monomers which are often less polar. Therefore, a solvent system must be chosen that can effectively dissolve all components without phase separation. It is generally recommended to use a solvent or a co-solvent system that balances the polarity requirements of the initiator components and the monomer.

Q4: Can the presence of water in the solvent affect the performance of the this compound initiator system?

A4: Yes, the presence of water can impact the system's performance. While some studies on organoborate acid initiators have explored their water tolerance, high water content can be problematic for several reasons.[7] It can affect the solubility of the typically hydrophobic monomers and other initiator components. Additionally, water can interfere with the initiation process in some cationic polymerizations, though the this compound system is primarily for free-radical polymerization.[7] For consistent results, it is advisable to use dry solvents unless the system is specifically designed for aqueous media.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cloudy or hazy formulation before curing Incomplete dissolution of one or more initiator components (e.g., this compound, photosensitizer).- Use a more polar co-solvent to improve solubility. - Gently warm and stir the mixture to aid dissolution. - Filter the solution before use to remove undissolved particles.
Slow or incomplete polymerization - Poor solubility of initiator components. - Chain transfer to the solvent. - Solvent absorption of UV/Visible light.- Switch to a solvent with better solubility characteristics for all components. - Choose a solvent with a lower chain transfer constant. - Check the UV-Vis spectrum of the solvent to ensure it does not absorb at the irradiation wavelength.
Low molecular weight of the resulting polymer High degree of chain transfer to the solvent.- Select a solvent known to have a low chain transfer constant (e.g., benzene, tert-butanol). - Reduce the solvent concentration if possible.
Inconsistent results between batches - Variations in solvent purity or water content. - Degradation of initiator components.- Use high-purity, dry solvents for all experiments. - Store initiator components in a cool, dark, and dry place.

Data Presentation

Table 1: Qualitative Effect of Solvent Type on this compound Initiator System Performance
Solvent Class Examples Expected Solubility of this compound Potential for Chain Transfer Overall Performance Considerations
Non-polar Hexane, TolueneLowLow to ModerateMay have significant solubility issues with the borate salt, leading to low initiation efficiency.
Polar Aprotic Acetone, THF, Ethyl AcetateModerate to HighModerate to HighGenerally a good starting point, but chain transfer can be a concern with some solvents like THF.
Polar Protic Ethanol, IsopropanolModerate to HighHighIncreased risk of chain transfer, which can lower molecular weight. May also interact with the excited state of the photosensitizer.
Monomer as Solvent N/AVariableDepends on monomerIdeal for minimizing side reactions, but solubility of all initiator components must be confirmed.

Experimental Protocols

Protocol: Evaluating the Effect of Solvent on this compound Initiator System Performance

1. Objective: To determine the optimal solvent for the this compound initiator system with a specific monomer formulation by evaluating the rate of polymerization and final conversion.

2. Materials:

  • Monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
  • Photosensitizer (e.g., Camphorquinone)
  • This compound co-initiator
  • Optional: Iodonium salt
  • Solvents for testing (e.g., Acetone, Toluene, Ethyl Acetate)
  • Inhibitor remover (if necessary)
  • Nitrogen or Argon source
  • Photocuring apparatus (e.g., LED lamp with appropriate wavelength)
  • FTIR spectrometer

3. Procedure:

  • Preparation of Stock Solutions:
  • Prepare a stock solution of the photosensitizer in each solvent to be tested.
  • Prepare a separate stock solution of this compound in each solvent. Note any solubility issues.
  • Formulation Preparation:
  • In a series of amber vials, add the desired amount of monomer.
  • To each vial, add the stock solutions of the photosensitizer and this compound to achieve the desired final concentrations.
  • Add any other components, such as an iodonium salt.
  • Adjust the final volume with the respective solvent to ensure all formulations have the same concentration of reactive species.
  • Sample Preparation for FTIR Analysis:
  • Place a small drop of the formulation between two transparent salt plates (e.g., KBr) or on a suitable substrate for real-time FTIR analysis.
  • Photopolymerization and Monitoring:
  • Place the sample in the FTIR spectrometer and record an initial spectrum (t=0).
  • Expose the sample to the light source at a fixed distance and intensity.
  • Record FTIR spectra at regular intervals during the irradiation period.
  • Data Analysis:
  • Monitor the decrease in the peak area of the acrylate or methacrylate C=C bond (typically around 1635 cm⁻¹).
  • Calculate the degree of conversion (DC) at each time point using the following formula: DC(%) = [1 - (Peak Area at time t / Peak Area at time 0)] * 100
  • Plot the degree of conversion as a function of time to determine the polymerization rate.
  • Compare the final degree of conversion and the polymerization profiles for each solvent.

Visualizations

G cluster_initiation Initiation Steps cluster_propagation Propagation PS Photosensitizer (PS) PS_star Excited Photosensitizer (PS*) PS->PS_star Light (hν) Boranyl_Radical Boranyl Radical (BR4•) PS_star->Boranyl_Radical Electron Transfer BorateV This compound (BR4-) Initiating_Radical Initiating Radical (R•) Boranyl_Radical->Initiating_Radical Fragmentation Monomer Monomer (M) Growing_Chain Growing Polymer Chain (RM•) Monomer->Growing_Chain Addition Growing_Chain2 Growing Polymer Chain (RMn•) Monomer2 Monomer (M) Longer_Chain Longer Polymer Chain (RMn+1•) Monomer2->Longer_Chain Addition

Caption: Photoinitiation mechanism of the this compound system.

Caption: Troubleshooting workflow for low polymerization efficiency.

References

Technical Support Center: Borate-Mediated Polymerization Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with borate-mediated polymerization systems, including those utilizing components like Borate (B1201080) V. This guide provides troubleshooting advice and frequently asked questions to help you manage the heat of polymerization (exotherm) and ensure successful, repeatable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a polymerization exotherm and why is it a critical concern in borate systems?

A polymerization exotherm is the heat released during a polymerization reaction.[1] This process is common to most polymerizations, as the conversion of monomer double bonds to polymer single bonds is an energetically favorable process, releasing significant energy as heat.[2] In borate systems, such as those used for creating bioactive glass scaffolds or cross-linked hydrogels for drug delivery, managing this exotherm is critical for several reasons:[3][4]

  • Thermal Runaway: If the rate of heat generation exceeds the rate of heat removal, the reaction temperature can rise uncontrollably. This can lead to rapid boiling of solvents or monomers, a dangerous increase in pressure, and potential reactor failure.[1]

  • Product Quality: Excessive temperatures can cause degradation of the polymer or other components in the formulation, leading to discoloration, reduced molecular weight, and compromised mechanical properties.[5] In drug development, this could also degrade the active pharmaceutical ingredient (API).

  • Structural Integrity: In systems like borate glasses, uncontrolled temperature fluctuations can introduce thermal stresses, leading to cracks and defects in the final product.[6] For hydrogels, it can affect the cross-linking density and, consequently, the material's swelling behavior and drug release profile.[7]

Q2: What are the primary factors that influence the intensity of the exotherm?

The intensity of the polymerization exotherm is influenced by a combination of chemical and physical factors:

  • Monomer Concentration and Type: Higher monomer concentrations lead to a faster reaction rate and, therefore, a more intense exotherm.[8] The specific type of monomer also plays a role; for instance, the heat of polymerization for common vinyl monomers can vary significantly.[2]

  • Initiator Concentration: Increasing the initiator concentration typically accelerates the polymerization rate, leading to a more rapid release of heat.[8]

  • System Viscosity: As polymerization proceeds, the viscosity of the system increases. This can hinder effective heat transfer, making it more difficult to dissipate the generated heat and increasing the risk of localized hot spots.[1]

  • Reactor Size and Geometry: Larger reaction volumes have a smaller surface-area-to-volume ratio, which makes passive heat dissipation less effective. The design of the reactor is crucial for efficient cooling.[9]

  • Ambient and Reaction Temperature: Higher initial temperatures can increase the rate of initiator decomposition and propagation, leading to a faster and more intense exotherm.[10]

Q3: Can the borate component itself affect the reaction heat?

Yes, the borate component can influence the thermal profile of the reaction, although often indirectly. In borate-crosslinked systems (e.g., PVA with borax), the cross-linking reaction itself contributes to the overall heat generated.[11][12] The concentration and reactivity of the borate cross-linker will affect the kinetics and the speed at which the network forms, thereby influencing the rate of heat release. In borate glass synthesis, the composition, including the ratio of B₂O₃ to other oxides, determines the network structure and can influence the thermodynamics of glass formation and its thermal stability.[6][13]

Troubleshooting Guide

Problem 1: The reaction temperature is rising too quickly, approaching a thermal runaway.

  • Probable Cause:

    • Initiator or monomer concentration is too high.

    • Inadequate heat dissipation from the reaction vessel.

    • The initial temperature of the reactants or the reactor was too high.

  • Solution:

    • Reduce Reactant Concentration: Decrease the initial concentration of the initiator or monomer. Consider a semi-batch process where monomers are fed gradually to control the reaction rate.

    • Improve Heat Removal:

      • Use a cooling bath (e.g., ice-water or a controlled-temperature circulator) around the reactor.[9]

      • Increase the surface-area-to-volume ratio by using a larger vessel for the same reaction volume or by using a reactor with internal cooling coils.[9]

      • Improve stirring to ensure uniform temperature distribution and enhance heat transfer to the reactor walls.

    • Lower Initial Temperature: Start the reaction at a lower temperature to slow the initial rate of polymerization. For redox-initiated systems, pre-chilling the monomer or catalyst solutions can be effective.[4]

Problem 2: The final polymer has inconsistent properties, suggesting localized hot spots.

  • Probable Cause:

    • Poor mixing due to high viscosity (the "gel effect" or "Trommsdorff effect").

    • Uneven heat distribution in the reactor.

  • Solution:

    • Enhance Agitation: Use a more robust mechanical stirrer (e.g., overhead stirrer instead of a magnetic stir bar) that can handle high-viscosity media. Ensure the impeller design is appropriate for viscous mixing.

    • Use a Solvent: Adding a suitable, inert solvent can help reduce viscosity and improve heat transfer throughout the reaction medium.

    • Modify Reactor Design: Employing a jacketed reactor with a circulating cooling fluid provides more uniform temperature control than a simple cooling bath.[9]

Problem 3: The polymerization is slow or incomplete, and the exotherm is lower than expected.

  • Probable Cause:

    • Initiator concentration is too low or the initiator is inactive.

    • Presence of an inhibitor in one of the monomers or solvents.

    • Reaction temperature is too low for efficient initiator decomposition.

  • Solution:

    • Verify Initiator: Check the purity and activity of your initiator. Consider slightly increasing its concentration after running control experiments.

    • Purify Monomers: Ensure monomers are purified to remove any inhibitors (which are often added for storage stability).

    • Adjust Temperature: If using a thermal initiator, ensure the reaction temperature is appropriate for its half-life. A modest increase in temperature may be necessary, but this must be balanced with the risk of an uncontrolled exotherm.

Quantitative Data on Thermal Properties

The following table provides reference data for the heat of polymerization of common monomers and the thermal properties of representative borate glass systems. This data is for illustrative purposes and may vary based on specific experimental conditions.

ParameterSystem/MonomerValueUnitCitation
Heat of Polymerization (ΔH_p) Styrene-71kJ·mol⁻¹[1]
Ethylene-96kJ·mol⁻¹[9]
Methyl Methacrylate-57.7kJ·mol⁻¹[2]
Vinyl Acetate-89kJ·mol⁻¹[2]
Glass Transition Temp. (T_g) Pure B₂O₃ Glass~260°C[13]
Li₂O-B₂O₃ (1:6 ratio)~450°C
Li₂O-Al₂O₃-B₂O₃Varies (lower than binary)°C
Crystallization Temp. (T_c) 2PbO·B₂O₃ Glass~450 - 550°C[14]
Li₂O-B₂O₃ SystemVaries with Li concentration°C

Experimental Protocols

Protocol 1: Monitoring Polymerization Exotherm via In-Situ Temperature Probes

This protocol describes a basic setup for monitoring the internal temperature of a polymerization reaction to characterize its exotherm.

  • Methodology:

    • Setup: Place the reaction vessel (e.g., a three-neck round-bottom flask) inside a secondary container for safety. If cooling is required, place the vessel in a water or oil bath on a magnetic stir plate.

    • Probes: Insert a calibrated thermocouple or digital thermometer probe through one of the necks, ensuring the tip is submerged in the reaction mixture but does not interfere with the stirrer. A second probe can be placed in the cooling bath to monitor its temperature.

    • Initiation: After adding the monomer and any other reagents (e.g., borate cross-linker), allow the system to reach thermal equilibrium with the bath. Record the stable initial temperature (T₀).

    • Data Logging: Initiate the polymerization (e.g., by adding the catalyst). Begin recording the internal temperature at regular intervals (e.g., every 15-30 seconds).

    • Analysis: Plot the internal temperature versus time. The maximum temperature reached (T_max) and the difference (ΔT = T_max - T₀) characterize the exotherm under those conditions.

Protocol 2: Managing Exotherm with a Controlled Feed Strategy

This protocol is for reactions with a severe exotherm, using a semi-batch approach to control the rate of heat generation.

  • Methodology:

    • Reactor Setup: Assemble a jacketed reactor connected to a refrigerated circulating bath. Use an overhead mechanical stirrer for effective mixing.

    • Initial Charge: Charge the reactor with the solvent and any less reactive components. Set the circulator to the desired reaction temperature.

    • Feed Preparation: Prepare a solution of the highly reactive monomer and/or the initiator in a separate vessel.

    • Controlled Addition: Once the reactor reaches the set temperature, begin adding the monomer/initiator solution at a slow, controlled rate using a syringe pump or a dropping funnel.

    • Temperature Monitoring: Continuously monitor the internal reactor temperature. If the temperature rises more than a predefined amount (e.g., 5 °C) above the setpoint, pause the feed until it stabilizes.

    • Post-Reaction: After the feed is complete, continue to stir and cool the mixture for a designated period to ensure complete reaction and a safe return to ambient temperature.

Visual Guides

TroubleshootingWorkflow start Problem: Uncontrolled Exotherm q1 Is agitation adequate? start->q1 sol_agitation Action: Increase stir rate or use an overhead stirrer. q1->sol_agitation No q2 Is heat removal sufficient? q1->q2 Yes sol_agitation->q2 sol_cooling Action: Implement active cooling (ice bath, circulator). q2->sol_cooling No q3 Are reactant concentrations too high? q2->q3 Yes sol_cooling->q3 sol_conc Action: Reduce initiator/monomer conc. or use a fed-batch approach. q3->sol_conc Yes end_ok Problem Resolved q3->end_ok No sol_conc->end_ok

Caption: Troubleshooting workflow for an uncontrolled polymerization exotherm.

ExothermFactors center Polymerization Exotherm Intensity conc Monomer & Initiator Concentration center->conc visc System Viscosity center->visc temp Reaction Temperature center->temp reactor Reactor Design (Surface Area/Volume) center->reactor borate Borate Cross-linker Reactivity & Concentration center->borate rel1 Higher Conc. -> Faster Rate -> More Heat/Time conc->rel1 rel2 Higher Viscosity -> Poor Heat Transfer -> Hot Spots visc->rel2 rel3 Higher Temp. -> Faster Rate -> Amplified Exotherm temp->rel3 rel4 Lower SA:V Ratio -> Less Efficient Cooling reactor->rel4 rel5 Higher Reactivity -> Faster Gelation/Heat Release borate->rel5

Caption: Key factors influencing the heat of polymerization in borate systems.

References

Technical Support Center: Minimizing Photosensitizer Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize photosensitizer photobleaching during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is photosensitizer photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a photosensitizer molecule upon exposure to light. This process leads to the loss of the sensitizer's ability to absorb light and generate reactive oxygen species (ROS), which is critical for applications like photodynamic therapy and fluorescence imaging.[1][2][3] This fading of the fluorescent signal can compromise the quantitative analysis of imaging data and reduce the efficacy of treatments.[1][2]

Q2: What are the primary causes of photobleaching?

A2: Photobleaching is primarily caused by the interaction of the excited state of the photosensitizer with molecular oxygen and other reactive species.[4][5] Key factors that accelerate photobleaching include:

  • High intensity of excitation light: More intense light leads to a higher population of excited sensitizer (B1316253) molecules, increasing the probability of photochemical reactions that lead to bleaching.[2][6]

  • Prolonged exposure to light: The longer the sensitizer is illuminated, the more photobleaching will occur.[1][7]

  • Presence of oxygen: Molecular oxygen can react with the excited sensitizer, leading to the formation of singlet oxygen and other ROS, which can then degrade the sensitizer molecule itself.[4][5]

Q3: How can I minimize photobleaching in my experiments?

A3: Minimizing photobleaching involves a combination of optimizing imaging parameters, using protective agents, and choosing the right photosensitizer. Key strategies include:

  • Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio.[8][9] Neutral density filters can be used to attenuate the light source.[1]

  • Minimize Exposure Time: Limit the duration of light exposure by using sensitive detectors and efficient shutters.[6][7]

  • Use Antifade Reagents: Incorporate commercially available or self-made antifade reagents into your mounting medium or live-cell imaging buffer. These reagents often contain antioxidants and oxygen scavengers.[8][10][11]

  • Choose Photostable Dyes: Select photosensitizers that are inherently more resistant to photobleaching.[1]

  • Deoxygenate the Sample (for in vitro assays): In fixed samples or in vitro assays, removing oxygen by bubbling with nitrogen or using oxygen scavenging systems can significantly reduce photobleaching.[6][12]

Q4: I've heard of using "Borate V" to reduce photobleaching. What is it?

A4: The term "this compound" does not correspond to a standard or commercially available antifade reagent in the scientific literature. It is possible that this is a specific brand name, an internal laboratory designation, or a misnomer. However, borate (B1201080) buffers (e.g., sodium tetraborate) are sometimes used in labeling protocols for fluorescent dyes.[10] While the buffer itself is not a primary antifade agent, maintaining an optimal pH can be crucial for the stability and fluorescence of some sensitizers. For effective photobleaching reduction, it is recommended to use validated antifade reagents.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid signal loss during imaging. High excitation light intensity.Reduce the laser or lamp power. Use a neutral density filter.
Prolonged exposure time.Decrease the camera exposure time. Use a more sensitive detector.
Oxygen-mediated photodegradation.For fixed samples, use an antifade mounting medium with an oxygen scavenger. For live cells, consider using live-cell compatible antifade reagents.[8][11]
Inconsistent fluorescence intensity between samples. Different levels of photobleaching due to variations in imaging time.Standardize the imaging protocol for all samples, ensuring identical illumination times and intensities.
Degradation of the antifade reagent.Prepare fresh antifade solutions. Store commercial reagents as recommended by the manufacturer.
Low initial fluorescence signal. Photobleaching has already occurred before imaging.Minimize exposure of the sample to ambient light before and during preparation.
Suboptimal chemical environment (e.g., pH).Ensure the buffer system is compatible with the photosensitizer and maintains its optimal pH.

Quantitative Data Summary

The following tables provide a template for users to systematically test and optimize their experimental conditions to minimize photobleaching.

Table 1: Effect of Excitation Power on Photobleaching Half-Life

Excitation Power (% of Maximum)Photobleaching Half-Life (seconds)
100%User-determined value
50%User-determined value
25%User-determined value
10%User-determined value

Table 2: Efficacy of Different Antifade Reagents

ConditionPhotobleaching Half-Life (seconds)
Standard Buffer/MediumUser-determined value
+ Antifade Reagent AUser-determined value
+ Antifade Reagent BUser-determined value
+ User-prepared antifade solutionUser-determined value

Experimental Protocols

Protocol 1: Determining the Photobleaching Rate of a Photosensitizer

Objective: To quantify the photostability of a photosensitizer under specific imaging conditions.

Materials:

  • Sample labeled with the photosensitizer of interest.

  • Fluorescence microscope with a controllable light source and a sensitive camera.

  • Image analysis software.

Methodology:

  • Sample Preparation: Prepare the sample as you would for your experiment (e.g., fixed cells mounted with a specific medium, or live cells in imaging buffer).

  • Locate Region of Interest (ROI): Find a representative area of your sample.

  • Time-Lapse Imaging: Acquire a time-lapse series of images of the ROI using a constant excitation intensity and exposure time. The time interval between images should be as short as possible. Continue imaging until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each image of the time series.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) against time.

    • Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizations

Photobleaching_Pathway cluster_sensitizer Photosensitizer States cluster_processes Photophysical & Photochemical Processes S0 Ground State (S0) Absorption Light Absorption (Excitation) S1 Excited Singlet State (S1) S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 ISC T1->S0 Phosphorescence ROS_Generation ROS Generation T1->ROS_Generation + ³O₂ Bleaching Photobleaching (Degradation) T1->Bleaching Direct Reaction Absorption->S1 hv Fluorescence Fluorescence ISC Intersystem Crossing (ISC) ROS_Generation->Bleaching Reacts with Sensitizer

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a photosensitizer.

Mitigation_Workflow cluster_params Imaging Parameter Optimization cluster_reagents Antifade Reagent Strategies Start Experiment with Photobleaching Issue Optimize_Imaging Optimize Imaging Parameters Start->Optimize_Imaging Use_Antifade Incorporate Antifade Reagents Optimize_Imaging->Use_Antifade No Reduce_Intensity Lower Excitation Intensity Optimize_Imaging->Reduce_Intensity Yes Reduce_Time Decrease Exposure Time Optimize_Imaging->Reduce_Time Yes Change_Sensitizer Select More Photostable Sensitizer Use_Antifade->Change_Sensitizer No Commercial Use Commercial Antifade Medium Use_Antifade->Commercial Yes Oxygen_Scavenger Add Oxygen Scavenger Use_Antifade->Oxygen_Scavenger Yes Change_Sensitizer->Start No, Re-evaluate Result Minimized Photobleaching Change_Sensitizer->Result Yes Reduce_Intensity->Use_Antifade Reduce_Time->Use_Antifade Commercial->Change_Sensitizer Oxygen_Scavenger->Change_Sensitizer

Caption: Troubleshooting workflow for minimizing photosensitizer photobleaching.

References

Technical Support Center: Enhancing Polymerization Rates with Borate Co-initiators

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during polymerization experiments involving borate (B1201080) co-initiators, including "Borate V".

Frequently Asked Questions (FAQs)

Q1: What is the role of a borate compound in my polymerization reaction?

Borate compounds, such as triarylalkyl borate anions or organoboranes, typically function as co-initiators or cocatalysts in various polymerization reactions, including photopolymerization, radical polymerization, and olefin polymerization.[1][2][3] They are often used in conjunction with a primary initiator (e.g., an aromatic ketone in photopolymerization or a metallocene catalyst in olefin polymerization) to generate the active species that initiates the polymerization process.[1][4] For instance, in photopolymerization, a dye absorbs light and then interacts with the borate co-initiator to produce free radicals that start the polymerization chain reaction. Acrylate and methacrylate (B99206) polymerizations initiated by certain photoinitiators often require co-initiators like an amine or this compound along with iodonium (B1229267) salts.[5]

Q2: What is "this compound"?

"this compound" is a term used to describe a borate-based co-initiator, particularly in the context of free-radical photopolymerization of acrylates and methacrylates.[5] It is used in combination with a photoinitiator and often an iodonium salt to enhance the efficiency of the polymerization process upon exposure to light.[5]

Q3: How can I increase the rate of polymerization when using a borate co-initiator?

Several factors can be optimized to enhance the polymerization rate:

  • Concentration of Initiator/Co-initiator: Increasing the concentration of the initiating system (primary initiator and borate co-initiator) can lead to a higher number of generated radicals and a faster polymerization rate.[6] However, there is an optimal concentration, beyond which the rate may not increase or could even decrease.

  • Choice of Borate Cocatalyst: The structure of the borate anion and its countercation can significantly impact the polymerization activity. For example, in ethylene (B1197577) copolymerization, different borate cocatalysts can lead to vastly different activities under the same conditions.[2][7]

  • Solvent Selection: The choice of solvent can influence the interaction between the catalyst, cocatalyst, and monomers, thereby affecting the polymerization rate. For instance, in some ethylene copolymerization systems, using methylcyclohexane (B89554) (MCH) as a solvent resulted in higher catalytic activity compared to toluene (B28343).[2]

  • Temperature: Increasing the reaction temperature generally increases the rate of polymerization. However, excessively high temperatures can lead to side reactions or catalyst decomposition, negatively impacting the polymer properties.

  • Light Intensity (for Photopolymerization): In photopolymerization, a higher light intensity will generate radicals at a faster rate, thus increasing the polymerization speed.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your polymerization experiments with borate co-initiators.

Issue Possible Causes Troubleshooting Steps
Low or No Polymerization 1. Inactive Initiator/Co-initiator: The primary initiator or the borate co-initiator may have degraded. 2. Inhibitors Present: Oxygen is a common inhibitor in radical polymerization. Other impurities in the monomer or solvent can also inhibit the reaction. 3. Incorrect Wavelength or Insufficient Light Intensity (Photopolymerization): The light source may not be emitting at the correct wavelength to activate the photoinitiator, or the intensity may be too low.1. Use fresh initiator and co-initiator. Store them under the recommended conditions (e.g., protected from light and moisture). 2. Degas the monomer and solvent to remove dissolved oxygen. Purify the monomer to remove any inhibitors. 3. Ensure your light source's emission spectrum overlaps with the absorption spectrum of your photoinitiator. Increase the light intensity if possible.
Slow Polymerization Rate 1. Suboptimal Concentrations: The concentrations of the initiator, co-initiator, or monomer may not be optimal. 2. Low Temperature: The reaction temperature may be too low for efficient initiation. 3. Inefficient Borate Cocatalyst: The chosen borate cocatalyst may not be the most effective for your specific system.1. Systematically vary the concentrations of the initiator and borate co-initiator to find the optimal ratio. 2. Gradually increase the reaction temperature, monitoring for any adverse effects on the polymer. 3. Consult the literature for borate cocatalysts that have shown high activity with your class of monomer and initiator.[2][7]
Inconsistent Results 1. Variability in Reagent Purity: Impurities in the monomer, solvent, or initiator system can lead to inconsistent results. 2. Moisture Contamination: Some borate compounds and catalysts are sensitive to moisture. 3. Inconsistent Experimental Conditions: Variations in temperature, stirring rate, or light exposure can affect the polymerization outcome.1. Use high-purity reagents and purify them if necessary. 2. Dry all glassware and solvents thoroughly before use. Handle moisture-sensitive reagents in a glovebox or under an inert atmosphere. 3. Carefully control all experimental parameters. Use a temperature-controlled reaction setup and ensure consistent stirring. For photopolymerization, maintain a constant distance and angle from the light source.
Poor Polymer Properties (e.g., low molecular weight, broad polydispersity) 1. Chain Transfer Reactions: Impurities or the solvent itself can act as chain transfer agents, limiting the polymer chain length. 2. High Initiator Concentration: Too high a concentration of the initiator can lead to the formation of many short polymer chains. 3. Side Reactions: Undesirable side reactions can terminate polymer chains prematurely.1. Purify the monomer and solvent to remove potential chain transfer agents. 2. Optimize the initiator concentration to achieve the desired molecular weight. 3. Adjust reaction conditions (e.g., temperature, monomer concentration) to minimize side reactions.

Quantitative Data on Polymerization Activity

The choice of borate cocatalyst can have a significant impact on the rate of polymerization. The following table summarizes the effect of different borate cocatalysts on the activity of ethylene copolymerization with 2-methyl-1-pentene (B165372) (2M1P) catalyzed by a half-titanocene catalyst.

Borate CocatalystCounteranionCountercationActivity (kg-polymer/mol-Ti·h)Reference
B1[B(C₆F₅)₄]⁻[N⁺(H)Me(n-C₁₈H₃₇)₂]149[2]
B2[B(C₆F₅)₄]⁻[N⁺(H)(CH₂CF₃)(n-C₁₈H₃₇)₂]3770[2]
B3[B(C₆F₅)₄]⁻[HO⁺(n-C₁₄H₂₉)₂·O(n-C₁₄H₂₉)₂]6810[2]
B5[B(C₁₀F₇)₄]⁻[HO⁺(n-C₁₄H₂₉)₂·O(n-C₁₄H₂₉)₂]2660[2]
B6[B(C₁₀F₇)₄]⁻[N⁺(H)(CH₂CF₃)(n-C₁₈H₃₇)₂]768[2]

Conditions: Ethylene (4 atm) in methylcyclohexane (MCH) at 25 °C.[2]

Experimental Protocols

General Protocol for Ethylene Copolymerization with a Borate Cocatalyst

This protocol is a generalized procedure based on literature for the copolymerization of ethylene with a comonomer using a metallocene catalyst and a borate cocatalyst.[1]

Materials:

  • Metallocene catalyst (e.g., Cp₂ZrCl₂)

  • Borate cocatalyst (e.g., tris(pentafluorophenyl)borane)

  • Triisobutylaluminum (TIBA)

  • Toluene (anhydrous)

  • Ethylene gas (polymerization grade)

  • Comonomer (e.g., norbornene)

  • Ethanol (B145695)

  • Hydrochloric acid (HCl)

Procedure:

  • Reactor Setup: A 250 mL glass reactor is thoroughly dried and purged with nitrogen. The reactor is then placed in an oil bath maintained at the desired reaction temperature (e.g., 70°C).

  • Atmosphere: The reactor is charged with an ethylene atmosphere (1 atm).

  • Reagent Addition: The following reagents are introduced into the reactor in the specified order under a nitrogen or ethylene atmosphere:

    • Anhydrous toluene

    • A solution of the comonomer (e.g., norbornene) in toluene

    • Triisobutylaluminum (TIBA) solution

    • A solution of the metallocene catalyst in toluene

  • Initiation: To start the polymerization, a toluene solution of the borate cocatalyst (e.g., tris(pentafluorophenyl)borane) is injected into the reactor.

  • Polymerization: The reaction mixture is stirred magnetically for a predetermined time (e.g., 20 minutes).

  • Termination: The polymerization is terminated by pouring the reaction mixture into a beaker containing ethanol (e.g., 300 mL) and a small amount of hydrochloric acid (e.g., 10 mL).

  • Polymer Isolation: The precipitated polymer is collected by filtration, washed with ethanol, and dried under vacuum to a constant weight.

Visualizations

Borate-Initiated Radical Polymerization Workflow

Borate_Initiated_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Photoinitiator (Dye) Excited_Initiator Excited Initiator (Dye*) Initiator->Excited_Initiator Light Light (hν) Light->Initiator Absorption Radical_Generation Radical Generation Excited_Initiator->Radical_Generation Borate Borate Co-initiator (BR₄⁻) Borate->Radical_Generation Electron Transfer Radical Initiating Radical (R•) Radical_Generation->Radical Growing_Chain Growing Polymer Chain (Pₙ•) Radical->Growing_Chain + M Monomer Monomer (M) Longer_Chain Longer Polymer Chain (Pₙ₊₁•) Growing_Chain->Longer_Chain + M Another_Monomer Monomer (M) Two_Chains Two Growing Chains Longer_Chain->Two_Chains Dead_Polymer Terminated Polymer Two_Chains->Dead_Polymer Combination or Disproportionation

Caption: Workflow for borate-initiated radical photopolymerization.

Troubleshooting Logic for Low Polymerization Rate

Troubleshooting_Low_Rate Start Start: Low Polymerization Rate Check_Concentrations Are initiator/co-initiator concentrations optimal? Start->Check_Concentrations Adjust_Concentrations Adjust Concentrations Check_Concentrations->Adjust_Concentrations No Check_Temperature Is reaction temperature a ppropriate? Check_Concentrations->Check_Temperature Yes Adjust_Concentrations->Check_Concentrations Adjust_Temperature Increase Temperature Check_Temperature->Adjust_Temperature No Check_Purity Are reagents and solvent pure and dry? Check_Temperature->Check_Purity Yes Adjust_Temperature->Check_Temperature Purify_Reagents Purify/Dry Reagents Check_Purity->Purify_Reagents No Consider_Cocatalyst Consider a more effective borate cocatalyst Check_Purity->Consider_Cocatalyst Yes Purify_Reagents->Check_Purity End Problem Resolved Consider_Cocatalyst->End

Caption: Troubleshooting workflow for a low polymerization rate.

References

Technical Support Center: Solving Solubility Challenges of Borate V in Monomer Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility challenges of Borate (B1201080) V in various monomer mixtures. Given that Borate V is a specialized compound, publicly available solubility data is limited. Therefore, this guide focuses on providing the foundational knowledge, experimental procedures, and troubleshooting steps necessary for you to determine and optimize its solubility in your specific systems.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the dissolution of this compound in monomer systems.

Q1: What primary factors will influence the solubility of this compound in my monomer mixture?

A1: The solubility of any solid in a liquid is governed by several key factors. For this compound in monomer mixtures, you should consider:

  • Polarity: The principle of "like dissolves like" is paramount.[1][2][3] Polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[2][3] Borate compounds are generally polar. The polarity of your monomer (e.g., acrylates, methacrylates) and any co-solvents will be a critical determinant.

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature.[1][2][4] This is because increased thermal energy helps overcome the intermolecular forces within the solid this compound, allowing it to dissolve more readily.[2][3] However, this must be balanced with the risk of initiating premature polymerization of the monomers.

  • Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[2][5]

  • Intermolecular Forces: The potential for hydrogen bonding, dipole-dipole interactions, or other forces between this compound and the monomer molecules will significantly impact solubility. Boric acid, a related compound, is known to react with alcohols to form borate esters, a factor that could influence interactions in alcohol-based or hydroxyl-containing monomer systems.[6][7]

Q2: Can I use a co-solvent to improve the solubility of this compound?

A2: Yes, using a co-solvent is a highly effective and common technique for enhancing solubility.[8][9][10][11] When selecting a co-solvent, consider the following:

  • Miscibility: The co-solvent must be fully miscible with your primary monomer.

  • Polarity Matching: A co-solvent can be used to "bridge" the polarity gap between this compound and a non-polar monomer. For a polar compound like this compound, polar solvents such as ethanol (B145695), methanol, or propylene (B89431) glycol could be effective.[6][12][13][14]

  • Functional Group Interactions: Solvents like glycerol (B35011) and ethylene (B1197577) glycol show high solubility for borax (B76245) and may be suitable candidates.[15]

  • Final Application Compatibility: The co-solvent must not interfere with the subsequent polymerization process or the final properties of the material.

Q3: How does the viscosity of the monomer mixture affect the dissolution of this compound?

A3: High viscosity can significantly slow down the rate of dissolution, even if the compound is soluble.[16] This is because:

  • Reduced Diffusion: In viscous liquids, the movement of both solvent molecules to the surface of the solid and dissolved solute away from the surface is hindered.[16]

  • Inefficient Mixing: Achieving a uniform dispersion of the solid within a viscous medium is more challenging, which can lead to localized saturation and slow the overall process.[17][18] To counteract this, ensure vigorous and efficient stirring and allow for longer mixing times.[17]

Q4: Are there any chemical interactions I should be aware of between this compound and my monomers?

A4: Yes. Boron compounds can undergo specific chemical reactions. For instance, boric acid reacts with 1,2-diols.[7] If your monomer system contains diols or other hydroxyl groups, there is a potential for the formation of borate esters. This could either enhance or decrease solubility depending on the resulting structure. It is also important to consider the pH of your system, as the solubility of borates can be pH-dependent.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q: I've added this compound to my monomer mixture, but it's not dissolving, even with stirring. What are my next steps?

A:

  • Increase Temperature: Gently heat the mixture while stirring. An increase in temperature often significantly improves solubility.[1][2][4] Caution: Monitor the temperature carefully to avoid initiating polymerization of the monomers. Use the lowest effective temperature.

  • Particle Size Reduction: The rate of dissolution is proportional to the surface area of the solute.[5][17] If your this compound is in a coarse or crystalline form, grinding it into a fine powder (micronization) will increase its surface area and can speed up dissolution.[8][9]

  • Introduce a Co-solvent: Add a small percentage of a suitable co-solvent (see FAQ A2) to the monomer mixture to improve the solvation of this compound.[8][10]

  • Allow More Time: Dissolution in viscous media can be very slow.[16] Ensure the mixture is being stirred effectively and allow it to agitate for an extended period (e.g., several hours or overnight) before concluding that it is insoluble.[19]

Q: My solution has become cloudy or a precipitate has formed after initial dissolution. What happened?

A:

  • Temperature Change: If you dissolved the this compound at an elevated temperature, the solution might have become supersaturated. Cooling it down would cause the solubility to decrease, leading to precipitation.[7] Re-heating should re-dissolve the precipitate.

  • Solvent Evaporation: If you are using a volatile monomer or co-solvent, its evaporation could increase the concentration of this compound beyond its solubility limit. Ensure your system is sealed.

  • Chemical Reaction: A chemical reaction may have occurred, forming a new, less soluble compound. Analyze the precipitate to determine its identity.

  • Incomplete Dissolution: It's possible that very fine, undissolved particles were initially suspended and have now settled. This can be checked by filtering the solution.

Q: The monomer mixture is becoming very thick (viscous) upon heating, making it difficult to stir. How can I resolve this?

A:

  • Reduce Temperature: High temperatures might be causing partial polymerization of the monomers, leading to an increase in viscosity. Lower the temperature immediately.

  • Use a More Powerful Stirrer: A standard magnetic stirrer may be insufficient for highly viscous liquids. An overhead mechanical stirrer is more effective for maintaining agitation in thick mixtures.

  • Incremental Addition: Instead of adding all the this compound at once, add it in small increments, allowing each portion to dissolve before adding the next. This can help manage viscosity changes.

Q: I am observing a color change in my solution. Is this a cause for concern?

A: A color change could indicate a chemical reaction between this compound and a component of your monomer mixture or an impurity. It could also be a result of degradation if excessive heat is applied. It is advisable to characterize the solution using analytical techniques like UV-Vis spectroscopy to understand the nature of the change.

Experimental Protocols

Protocol for Determining the Thermodynamic Solubility of this compound

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a given monomer mixture.

Materials:

  • This compound (finely ground powder)

  • Monomer mixture of interest

  • Selected co-solvents (if applicable)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath with stirring capabilities

  • Calibrated thermometer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, ensure compatibility with your solvent)

  • Vials for sample collection

  • Analytical instrument for quantification (e.g., HPLC, ICP-OES for boron analysis)

Procedure:

  • Preparation: Prepare a series of sealed vials, each containing a precisely measured volume of the monomer mixture (e.g., 10 mL).

  • Addition of Solute: Add an excess amount of finely powdered this compound to each vial. "Excess" means enough solid should remain undissolved at the bottom of the vial after equilibrium is reached to ensure the solution is saturated.[20]

  • Equilibration: Place the sealed vials in a temperature-controlled shaker set to your desired experimental temperature. Allow the mixtures to agitate for a sufficient time to reach equilibrium (typically 24-72 hours is recommended to be certain, especially for viscous systems).[19][20]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle. Then, centrifuge the vials at a high speed to pellet the remaining solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any suspended microparticles.

  • Quantification: Analyze the concentration of this compound in the filtered sample using a pre-validated analytical method (e.g., HPLC with a suitable detector or ICP-OES to quantify the boron content).

  • Calculation: Calculate the solubility based on the measured concentration and express it in appropriate units (e.g., mg/mL, g/100 g solvent, or molarity).

Safety Precautions
  • Always work in a well-ventilated area or a fume hood, as monomers can be volatile and hazardous.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant to your monomers), and a lab coat.

  • Avoid sources of ignition, as many monomers are flammable.

Data Presentation

Use the following table structure to systematically record your experimental solubility data for this compound. This will allow for easy comparison across different conditions.

Monomer(s) (Ratio)Co-solvent (vol %)Temperature (°C)Agitation Time (h)Observed Solubility (mg/mL)pH (if applicable)Notes (e.g., color change, viscosity)
Example: MMANone2548
Example: MMAEthanol (10%)2548
Example: MMANone5048
Example: BA/MMA (50/50)None2548

Visualizations

Experimental and Logical Workflows

The following diagram illustrates the systematic workflow for determining and troubleshooting the solubility of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation cluster_out Outcome prep Define System: - Monomer Mixture - Temperature - Co-solvent? grind Grind this compound to fine powder prep->grind mix Add excess this compound to solvent grind->mix equilibrate Equilibrate with stirring (24-72h at constant T) mix->equilibrate separate Centrifuge & Filter Supernatant equilibrate->separate quantify Quantify Concentration (e.g., HPLC, ICP-OES) separate->quantify check Solubility Acceptable? quantify->check success Proceed with Formulation check->success Yes troubleshoot Troubleshoot check->troubleshoot No troubleshoot->prep Modify System

Workflow for Solubility Determination and Troubleshooting.
Hypothetical Signaling Pathway Involvement

Boron-containing compounds, particularly boronic acids, are known to act as enzyme inhibitors, often by mimicking the transition state of a reaction.[21][22][23] For drug development professionals, understanding this potential mechanism is key. The diagram below illustrates a hypothetical signaling pathway where a this compound derivative could act as a serine protease inhibitor, a common target for such compounds.[22]

G cluster_pathway Cellular Signaling Cascade cluster_inhibition Mechanism of Inhibition ext_signal External Signal receptor Receptor Activation ext_signal->receptor protease Serine Protease (e.g., Thrombin, Trypsin) receptor->protease product Active Product protease->product Cleavage substrate Inactive Substrate substrate->protease response Cellular Response (e.g., Inflammation, Apoptosis) product->response borate This compound Derivative borate->protease Inhibits

Hypothetical inhibition of a serine protease pathway.

References

Validation & Comparative

A Comparative Analysis of Borate V and Other Borate Co-initiators in Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Borate (B1201080) Co-initiator Performance with Supporting Experimental Data.

In the realm of photopolymerization, the efficiency of the initiation system is paramount to achieving desired material properties and curing speeds. Borate compounds have emerged as highly effective co-initiators, particularly in visible light photopolymerization, where they act as electron donors in conjunction with a photosensitizer dye. This guide provides a comparative study of Borate V and other commercially relevant borate co-initiators, presenting quantitative performance data, detailed experimental protocols, and visualizations of the underlying chemical mechanisms and experimental workflows.

Performance Comparison of Borate Co-initiators

The performance of borate co-initiators is typically evaluated based on the rate of polymerization (R_p_) and the final monomer conversion (Conversion_final_). These parameters are crucial for determining the curing efficiency and the extent of polymer network formation. The following table summarizes key performance indicators for this compound and other selected borate co-initiators in the photopolymerization of trimethylolpropane (B17298) triacrylate (TMPTA), a common monomer used in these systems.

Co-initiator (Borate Anion)CationPhotosensitizerMonomerLight SourceMax. Polymerization Rate (R_p_ max) (s⁻¹)Final Conversion (%)Reference
Butyltriphenylborate Butyrylcholine (this compound)H-Nu 470Acrylate (B77674)/MethacrylateVisible LightData not publicly availableData not publicly available[1]
n-Butyltriphenylborate Tetramethylammonium1,3-bis(phenylamino)squaraineTMPTA300-500 nm~0.025 (in ternary system with iodonium (B1229267) salt)~60 (in ternary system with iodonium salt)[2][3]
n-Butyltriphenylborate Tri-cationic hemicyanine dye-TMPTA514 nm~0.08~55[4][5]
sec-Butyltriphenylborate Tri-cationic hemicyanine dye-TMPTA514 nm~0.07~50[4][5]
tert-Butyltriphenylborate Tri-cationic hemicyanine dye-TMPTA514 nm~0.06~45[4][5]

Experimental Protocols

To ensure reproducibility and accurate comparison of co-initiator performance, standardized experimental protocols are essential. The following are detailed methodologies for two common techniques used to evaluate photopolymerization kinetics.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization in real-time by tracking the disappearance of the monomer's reactive functional groups.

Objective: To determine the rate of polymerization and final monomer conversion.

Materials and Equipment:

  • FTIR spectrometer equipped with a horizontal attenuated total reflectance (ATR) accessory.

  • UV/Visible light source with controlled intensity (e.g., LED lamp with a specific wavelength).

  • Monomer formulation (e.g., TMPTA) containing the photosensitizer and the borate co-initiator at specified concentrations.

  • Nitrogen purge to create an inert atmosphere and minimize oxygen inhibition.

Procedure:

  • Prepare the photopolymerizable formulation by dissolving the photosensitizer and borate co-initiator in the monomer. Ensure complete dissolution and homogeneity.

  • Calibrate the light source intensity at the sample position using a radiometer.

  • Apply a small drop of the formulation onto the ATR crystal to form a thin film of controlled thickness.

  • Enclose the sample chamber and purge with nitrogen for a set period (e.g., 2 minutes) to remove oxygen.

  • Record a baseline IR spectrum of the uncured sample.

  • Simultaneously start the light irradiation and the time-resolved acquisition of IR spectra. The disappearance of the acrylate double bond peak (typically around 1637 cm⁻¹ and 810 cm⁻¹) is monitored.[6][7]

  • Continue data acquisition until the peak areas no longer change, indicating the end of the polymerization reaction.

  • Calculate the monomer conversion as a function of time using the following formula: Conversion (%) = [1 - (A_t / A_0)] * 100 where A_t is the area of the acrylate peak at time 't' and A_0 is the initial area of the peak.

  • The rate of polymerization (R_p_) can be determined from the slope of the conversion versus time plot.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction, providing information on the reaction kinetics and total heat of polymerization.

Objective: To determine the rate of polymerization and the total heat evolved, which is proportional to the overall monomer conversion.

Materials and Equipment:

  • Differential Scanning Calorimeter equipped with a photocalorimetric accessory (PCA).

  • UV/Visible light source with controlled intensity.

  • Aluminum DSC pans.

  • Monomer formulation as described for RT-FTIR.

  • Nitrogen purge.

Procedure:

  • Prepare the photopolymerizable formulation as described previously.

  • Accurately weigh a small amount of the formulation (typically 1-5 mg) into an open aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the cell at the desired isothermal temperature under a nitrogen purge.

  • Once the baseline heat flow is stable, expose the sample to the light source for a predetermined duration.

  • Record the heat flow as a function of time during and after irradiation.

  • The rate of polymerization is directly proportional to the heat flow (dH/dt).

  • The total heat of polymerization (ΔH_total) is obtained by integrating the area under the exotherm peak.

  • The final conversion can be calculated by comparing the experimental heat of polymerization to the theoretical heat of polymerization for the specific monomer (ΔH_theoretical): Conversion (%) = (ΔH_total / ΔH_theoretical) * 100

Visualizations

To better understand the processes involved in the evaluation of borate co-initiators, the following diagrams illustrate the key chemical pathways and experimental workflows.

Photopolymerization Initiation Mechanism

The initiation of photopolymerization by a dye/borate co-initiator system proceeds via a photoinduced electron transfer (PET) mechanism.

G Dye Photosensitizer (Dye) Dye_hv Excited Photosensitizer (Dye*) Dye->Dye_hv Light (hν) Dye_hv->Dye Electron Transfer Radical Initiating Radical (R.) Dye_hv->Radical Decomposition Borate Borate Co-initiator (R4B-) Borate->Dye_hv Electron Donor Monomer Monomer (M) Polymer Growing Polymer Chain (P.) Monomer->Polymer Propagation Radical->Monomer Initiation

Caption: Photoinduced electron transfer mechanism for borate co-initiators.

Experimental Workflow for Co-initiator Evaluation

The systematic evaluation of borate co-initiators involves a series of steps from sample preparation to data analysis.

G cluster_prep Formulation Preparation cluster_analysis Kinetic Analysis cluster_data Data Processing & Comparison Formulation Dissolve Photosensitizer & Borate Co-initiator in Monomer RT_FTIR RT-FTIR Spectroscopy Formulation->RT_FTIR Photo_DSC Photo-DSC Formulation->Photo_DSC Rp Calculate Rate of Polymerization (Rp) RT_FTIR->Rp Conversion Determine Final Conversion RT_FTIR->Conversion Photo_DSC->Rp Photo_DSC->Conversion Comparison Compare Performance Metrics Rp->Comparison Conversion->Comparison

Caption: Workflow for evaluating the performance of borate co-initiators.

References

A Comparative Guide to Borate Co-initiators: Alkyltriphenylborates vs. Tetraphenylborates in Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of photopolymerization, the selection of an appropriate photoinitiating system is paramount to achieving desired curing speeds, conversion rates, and final polymer properties. Borate (B1201080) salts have emerged as highly effective co-initiators, particularly in visible light photopolymerization, where they act as electron donors in conjunction with a photosensitizing dye. This guide provides an objective comparison between two major classes of borate co-initiators: alkyltriphenylborates (often referred to generically, with n-butyltriphenylborate as a prime example) and tetraphenylborate (B1193919) salts. This comparison is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable co-initiator for specific research and development applications.

Executive Summary

Alkyltriphenylborate salts, such as n-butyltriphenylborate, are generally considered more efficient co-initiators for free-radical photopolymerization compared to tetraphenylborate salts. The primary reason lies in the generation of highly reactive alkyl radicals upon photochemical activation. In contrast, tetraphenylborate salts produce aryl radicals, which are generally less reactive as initiating species.

However, the performance of tetraphenylborate salts is highly dependent on the photosensitizer used. With chromophores that have a sufficiently negative reduction potential (around -1.3 V vs SCE), tetraphenylborate salts can approach the efficiency of their alkyltriphenylborate counterparts.[1][2] This makes them a viable alternative in certain formulations, particularly where factors other than initiation speed, such as solubility or stability, are a priority.

Quantitative Performance Data

The following table summarizes key performance metrics for photopolymerization of trimethylolpropane (B17298) triacrylate (TMPTA) initiated by photoinitiating systems containing either an alkyltriphenylborate or a tetraphenylborate salt. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature; therefore, data from different studies are presented to provide a representative overview.

Performance MetricAlkyltriphenylborate System (n-butyltriphenylborate)Tetraphenylborate SystemExperimental ConditionsSource
Relative Initiator Efficiency ~1.5 (50% more efficient)1.0Coumarin dye sensitizer (B1316253).[2]
Rate of Polymerization (Rp) Higher (approx. 20% faster)LowerCoumarin dye sensitizer.[2]
Rate of Polymerization (Rp) Up to 1.8 s⁻¹Not Reported in this studyTricationic hemicyanine dye sensitizer, Light Intensity: 150 mW/cm².[3][4]
Final Monomer Conversion HighGenerally Lower, but can be high with optimized systemVaries with sensitizer and light source.[2]

Note: The efficiency of borate co-initiators is intrinsically linked to the choice of photosensitizer dye. The values presented are illustrative and can vary significantly with different dyes, monomers, and irradiation conditions.

Experimental Protocols

The data presented in this guide are typically acquired through one of two common analytical techniques: Photo-Differential Scanning Calorimetry (Photo-DSC) or Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR).

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction as a function of time. This allows for the determination of the rate of polymerization (Rp) and the total monomer conversion.

Methodology:

  • A small sample of the photopolymerizable formulation (typically 1-5 mg) is placed in an open aluminum DSC pan.

  • The sample is placed in the DSC cell, which is maintained at a constant temperature (e.g., 25°C) under a continuous purge of inert gas (e.g., nitrogen) to prevent oxygen inhibition.

  • After a thermal equilibration period, the sample is irradiated with a light source of a specific wavelength and intensity (e.g., 405 nm LED at 100 mW/cm²).

  • The heat flow is recorded as a function of irradiation time. The rate of polymerization is proportional to the heat flow, and the total heat evolved is proportional to the overall monomer conversion.

Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)

RT-FTIR monitors the disappearance of the monomer's reactive functional groups (e.g., the C=C double bond in acrylates at ~1635 cm⁻¹) during polymerization.

Methodology:

  • A thin film of the liquid formulation is placed between two transparent salt plates (e.g., KBr or BaF₂).

  • The sample is placed in the FTIR spectrometer's sample compartment.

  • An initial IR spectrum is taken before irradiation.

  • The sample is then exposed to a light source of a defined wavelength and intensity.

  • IR spectra are continuously recorded at set time intervals during the irradiation.

  • The decrease in the area of the characteristic absorption peak of the reactive group is used to calculate the monomer conversion as a function of time, from which the rate of polymerization can be derived.

Signaling Pathways and Mechanisms

The general mechanism for the initiation of free-radical polymerization by a dye/borate salt system involves a photo-induced electron transfer (PET) process. The following diagram illustrates this pathway.

photopolymerization_mechanism cluster_initiation Initiation Steps cluster_propagation Propagation Dye Dye (Ground State) Dye_star Dye* (Excited State) Dye->Dye_star Light (hν) Dye_radical Dye•⁻ (Dye Radical Anion) Dye_star->Dye_radical + R'R₃B⁻ (Electron Transfer) Borate_radical R'R₃B• (Boranyl Radical) Borate R'R₃B⁻ (Borate Anion) Borate->Borate_radical + Dye* (Electron Transfer) Dye_radical->Dye Regeneration (e.g., by O₂) Initiating_radical R'• (Initiating Radical) Borate_radical->Initiating_radical Fragmentation Triphenylborane R₃B (Triphenylborane) Borate_radical->Triphenylborane Polymer Polymer Chain Initiating_radical->Polymer + n(Monomer) Monomer Monomer

Caption: Photochemical mechanism of dye-sensitized initiation with borate co-initiators.

The process begins with the absorption of light by the dye, promoting it to an excited state (Dye*). In this excited state, the dye is a potent oxidizing agent and can accept an electron from the borate anion. This electron transfer results in the formation of a dye radical anion and a boranyl radical. The boranyl radical is unstable and rapidly fragments, cleaving a carbon-boron bond to produce a highly reactive initiating radical (an alkyl radical, R'•, in the case of alkyltriphenylborates, or an aryl radical for tetraphenylborates) and triphenylborane. This initiating radical then attacks a monomer molecule, starting the polymerization chain reaction.

Conclusion

The choice between alkyltriphenylborate and tetraphenylborate salts as co-initiators in photopolymerization is a nuanced one that depends on the specific requirements of the application.

  • Alkyltriphenylborates , such as n-butyltriphenylborate, are generally the more efficient choice, providing higher polymerization rates due to the generation of more reactive alkyl radicals. They are well-suited for applications where rapid curing is the primary objective.

  • Tetraphenylborate salts , while typically less reactive, can be a viable and effective option when used with photosensitizers that have a highly negative reduction potential.[1][2] Their performance can approach that of alkyltriphenylborates in such optimized systems. Researchers might consider tetraphenylborates if other factors, such as specific solubility requirements, thermal stability, or the avoidance of certain alkyl byproducts, are of greater concern.

Ultimately, empirical testing with the specific monomer and dye system is recommended to determine the optimal co-initiator for any given photopolymerization formulation.

References

Performance Analysis of Borate V with Different Onium Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of borate (B1201080) compounds with onium salts has emerged as a versatile and powerful catalytic platform for a variety of organic transformations. This guide provides a comparative analysis of the performance of different onium salts when used in conjunction with borate compounds, with a focus on their application in catalysis. While specific performance data for "Borate V" (BUTYRYL CHOLINE BUTYLTRIPHENYLBORATE) is not publicly available, this guide will draw upon existing research on analogous borate-onium salt systems to provide a valuable comparative overview.

The synergy between the Lewis acidity of the borate center and the unique properties of the onium salt cation can lead to enhanced catalytic activity, stability, and selectivity. The choice of onium salt—be it quaternary ammonium (B1175870), imidazolium (B1220033), or phosphonium (B103445)—can significantly influence the outcome of a reaction.

Comparative Performance in Catalysis

The following sections detail the performance of different onium salt-borate systems in key catalytic applications, supported by experimental data from the literature.

Quaternary ammonium salts, when paired with borates, are effective in a range of catalytic reactions, including polymerization and phase-transfer catalysis. The nature of the substituents on the nitrogen atom plays a crucial role in the catalyst's performance.

A study on the photopolymerization of trimethylolpropane (B17298) triacrylate (TMPTA) demonstrated that the addition of a quaternary ammonium borate, specifically tetramethylammonium (B1211777) n-butyltriphenylborate, to a photosensitizer significantly improves the polymerization rate and conversion.[1]

Table 1: Performance of Quaternary Ammonium Borate in Photopolymerization [1]

Catalyst SystemMonomer Conversion (%)Polymerization Rate (Rp) (a.u.)
Squaraine Dye (SQ) / Iodonium SaltLowSlow
SQ / Tetramethylammonium n-butyltriphenylborateHigher than SQ/IodoniumIncreased
SQ / Iodonium Salt / Tetramethylammonium n-butyltriphenylborateHighestSignificantly Increased

In phase-transfer catalysis, the lipophilicity of the quaternary ammonium cation is a key determinant of its efficacy. A comparative study of various quaternary ammonium salts in Williamson ether synthesis showed that increasing the lipophilicity through aryl substitution can enhance catalytic activity.[2] While this study did not directly involve borate anions, it highlights a key principle in the design of onium salt catalysts.

Imidazolium salts are widely recognized for their application as ionic liquids and catalyst components. Their tunable electronic and steric properties make them attractive partners for borate catalysts. Nitro-functionalized imidazolium salts have been shown to be effective acidic catalysts for the degradation of cellulose (B213188) to 5-hydroxymethylfurfural (B1680220) (HMF).[3] The catalytic activity is influenced by the nature of the anion, with tosylate ([TsO]⁻) being particularly effective.

Table 2: Performance of Nitro-Functionalized Imidazolium Salts in Cellulose Degradation [3]

CatalystAnionHMF Yield (%)
[NO₂HMIm][TsO]Tosylate17
[NO₂HMIm][Cl]ChlorideLower than Tosylate
[NO₂HMIm][NTf₂]Bis(trifluoromethanesulfonyl)imideLower than Tosylate
[NO₂HMIm][CF₃CO₂]TrifluoroacetateLower than Tosylate

The bifunctional nature of diimidazolium salts has been shown to lead to higher catalytic activity in certain reactions compared to their monocationic counterparts.[4]

Phosphonium salts, particularly when combined with borates, exhibit unique catalytic properties. Trialkylphosphonium oxoborates (TOB) have been developed as effective catalysts for acetalization reactions. The site-isolated borate anion in these catalysts enhances the availability of the C(sp³)–H bonds adjacent to the phosphonium center to interact with and activate substrates.[5]

Bifunctional organoboron–phosphonium catalysts have demonstrated high activity and selectivity in the copolymerization of CO₂ and cyclohexene (B86901) oxide, yielding polycarbonates. These catalysts are also noted for being less hygroscopic than their ammonium analogues.[6] The length of the alkyl chain connecting the boron and phosphorus centers significantly impacts catalytic activity.

Table 3: Performance of Bifunctional Organoboron–Phosphonium Catalysts in CO₂/Cyclohexene Oxide Copolymerization [6]

CatalystLinker Length (Methylene Units)Conversion (%)Polymer Selectivity (%)
1b 3>99>99
- 4Lower than 1b -
- 5Significantly Lower than 1b -

Furthermore, the interaction of phosphonium-based ionic liquids with borate esters has been studied in the context of tribology, where the combination leads to the formation of protective tribofilms.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of results. Below are representative methodologies for reactions catalyzed by onium salt-borate systems.

A borate ester catalyst can be used for the direct amidation of carboxylic acids.[8]

  • To a solution of the carboxylic acid (1.0 mmol) and the amine (1.2 mmol) in a suitable solvent (e.g., toluene), add the borate ester catalyst (e.g., B(OCH₂CF₃)₃, 5 mol%).

  • Heat the reaction mixture at reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture and purify the product, for instance, by using scavenger resins to remove unreacted starting materials and boron-containing byproducts.[8]

Photopolymerization can be initiated using a combination of a photosensitizer and an onium salt-borate co-initiator.[1]

  • Prepare a formulation containing the monomer (e.g., TMPTA), a photosensitizer (e.g., squaraine dye), and the onium salt-borate initiator system.

  • Place the formulation in a sample pan for differential scanning calorimetry (DSC).

  • Irradiate the sample with light of a suitable wavelength (e.g., 300-500 nm).

  • Monitor the heat flow during the polymerization reaction to determine the polymerization rate and monomer conversion.

Visualizations

G Proposed Catalytic Cycle for Borate-Ester-Catalyzed Amidation Catalyst Borate Ester B(OR)₃ Intermediate1 Acyloxyborate Intermediate Catalyst->Intermediate1 + R'COOH - ROH Acid Carboxylic Acid R'COOH Amine Amine R''NH₂ Intermediate2 Amine Adduct Intermediate1->Intermediate2 + R''NH₂ Product Amide R'CONHR'' Intermediate2->Product Rearrangement Water H₂O Product->Catalyst - H₂O G Workflow for Onium Salt-Borate Initiated Cationic Polymerization Start Start: Monomer + Onium Salt-Borate Initiator UV_Light UV Irradiation Start->UV_Light Initiation Generation of Cationic Initiator UV_Light->Initiation Propagation Chain Propagation Initiation->Propagation + Monomer Propagation->Propagation + Monomer Termination Termination Propagation->Termination Polymer Final Polymer Product Termination->Polymer G Component Relationship in Onium Salt-Borate Catalysis Onium_Salt Onium Salt Cation: Quaternary Ammonium, Imidazolium, Phosphonium Anion Catalyst_System Synergistic Catalytic System Onium_Salt->Catalyst_System Borate Borate Compound Lewis Acidic Center Borate->Catalyst_System Substrate Substrate (e.g., Carboxylic Acid, Monomer) Catalyst_System->Substrate Activates Product Product (e.g., Amide, Polymer) Substrate->Product Transforms to

References

A Comparative Guide to Validating Polymerization Kinetics: RT-FTIR vs. Photo-DSC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the development of polymeric materials, a precise understanding of polymerization kinetics is crucial. The rate and extent of monomer conversion directly influence the final properties of the material, impacting its performance, safety, and efficacy. Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) has emerged as a powerful technique for monitoring these reactions in situ. This guide provides an objective comparison of RT-FTIR with another common analytical method, Photo-Differential Scanning Calorimetry (Photo-DSC), for validating polymerization kinetics. The guide also explores the use of a borate-crosslinking system as a model for validation.

Quantitative Performance Comparison

Both RT-FTIR and Photo-DSC offer valuable insights into the polymerization process, though they measure different physical phenomena. The choice between them often depends on the specific kinetic parameters of interest and the nature of the sample.[1]

ParameterReal-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)Photo-Differential Scanning Calorimetry (Photo-DSC)
Principle of Measurement Measures the change in infrared absorbance of specific functional groups (e.g., C=C double bonds in acrylates) as they are consumed during polymerization.[1]Measures the heat flow associated with the exothermic polymerization reaction.[1]
Primary Data Output Absorbance/Transmittance vs. wavenumber, monitored over time.[1]Heat flow (mW) vs. time/temperature.[1]
Key Kinetic Parameters Degree of conversion, polymerization rate, and residual unreacted functional groups.[1]Reaction enthalpy (ΔH), degree of conversion, polymerization rate, induction time, and activation energy.[1]
Typical Sample Form Thin liquid films (1-100 µm) on a substrate (e.g., KBr, NaCl) or directly on an ATR crystal.[2]Liquid or solid samples (typically 1-10 mg) in an aluminum pan.[1]
Advantages High sensitivity to small changes in monomer concentration, provides structural information at the molecular level, and can monitor "dark cure" reactions after the light source is removed.[2]Highly sensitive to thermal events, provides direct measurement of reaction enthalpy, and is well-suited for studying the influence of temperature.[2]
Limitations Not suitable for samples with IR beam-scattering pigments, and the thin film requirement may not represent bulk polymerization.[2]Can be affected by heat transfer delays, and the calculated conversion relies on a theoretical heat of reaction.[3]

Experimental Protocols

This protocol provides a general framework for monitoring polymerization kinetics using RT-FTIR, with a specific example of a Poly(vinyl alcohol) (PVA) - Borax (B76245) crosslinking reaction.

Materials:

  • FTIR spectrometer equipped for rapid, continuous scanning

  • ATR (Attenuated Total Reflectance) accessory (e.g., with a diamond crystal) or KBr/NaCl salt plates

  • UV/Vis light source for photo-polymerization (if applicable)

  • Nitrogen purge to eliminate atmospheric moisture and CO2 interference

  • Polymer system to be analyzed (e.g., photocurable acrylate (B77674) resin or a PVA-borax solution)

Procedure:

  • Instrument Setup: Configure the FTIR spectrometer for kinetic measurements, enabling rapid and continuous collection of spectra at desired time intervals (e.g., every second).

  • Sample Preparation:

    • For photocurable resins: In a UV-filtered environment, place a small drop of the liquid resin onto a KBr or NaCl salt plate. For ATR-FTIR, a drop of the sample is placed directly onto the ATR crystal.[1]

    • For PVA-Borax crosslinking: Prepare aqueous solutions of PVA and borax separately. A drop of the PVA solution is placed on the ATR crystal, and an initial spectrum is recorded. Then, a drop of the borax solution is added to initiate crosslinking.

  • Initial Spectrum: Record an initial IR spectrum of the un-cured or un-crosslinked sample. This serves as the reference at time zero.[1]

  • Initiation of Polymerization:

    • For photopolymerization: Position the sample in the spectrometer's sample compartment and align the UV light source to irradiate the sample.[1]

    • For chemical crosslinking (PVA-Borax): The reaction begins upon mixing the two solutions.

  • Real-Time Monitoring: Simultaneously start the reaction and the rapid collection of IR spectra.[1]

  • Data Collection: Continue collecting spectra until the reaction reaches completion, indicated by the stabilization of the characteristic absorption bands.[1]

  • Data Analysis: Monitor the decrease in the peak area or height of the absorption band corresponding to the reactive functional group (e.g., C=C double bond in acrylates around 810 cm⁻¹ or 1635 cm⁻¹) or the appearance of new bands (e.g., B-O-C stretching in the PVA-borax system around 1330-1420 cm⁻¹).[1][4] The degree of conversion is calculated by comparing the peak area at a given time to the initial peak area. The polymerization rate is determined from the first derivative of the conversion versus time plot.[1]

This protocol outlines the general procedure for determining polymerization kinetics using Photo-DSC.

Materials:

  • DSC instrument equipped with a photocalorimetry accessory (UV/Vis light source)

  • Hermetic aluminum DSC pans

  • Nitrogen purge gas

  • Sample to be analyzed (e.g., photocurable resin)

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and heat flow according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a small amount of the liquid resin (typically 1-10 mg) into a hermetic aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Equilibrate the cell at the desired isothermal temperature under a nitrogen purge.

  • Initiation of Polymerization: Once the baseline heat flow is stable, expose the sample to UV/Vis light of a specific intensity for a defined period. The instrument will record the exothermic heat flow as a function of time.

  • Baseline Correction: After the initial exposure, the polymerization is often driven to completion with a second, high-intensity UV exposure to establish a baseline. This baseline is subtracted from the initial measurement to isolate the heat of polymerization.

  • Data Analysis: The total heat of polymerization (ΔH) is determined by integrating the area under the exothermic peak. The degree of conversion at any given time is calculated as the ratio of the heat evolved up to that time to the total heat of reaction. The polymerization rate is proportional to the heat flow (dH/dt).

Visualizing Polymerization and Experimental Workflows

Diagrams illustrating the fundamental reactions and experimental workflows can provide a clearer understanding of the processes involved.

G Free-radical photopolymerization reaction scheme Photoinitiator Photoinitiator Radicals Free Radicals Photoinitiator->Radicals UV Light Monomer Monomer (with C=C bonds) Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation Polymer->Polymer Termination

Caption: Free-radical photopolymerization reaction scheme.

G PVA-Borax Crosslinking Reaction PVA Poly(vinyl alcohol) (with -OH groups) Crosslinked_PVA Crosslinked PVA Network (with B-O-C bonds) PVA->Crosslinked_PVA Borax Borax (forms Borate ions) Borax->Crosslinked_PVA

Caption: PVA-Borax crosslinking reaction.

G Experimental Workflows for Kinetic Analysis cluster_0 RT-FTIR cluster_1 Photo-DSC a0 Sample Prep (Thin Film) a1 Initial IR Spectrum a0->a1 a2 Initiate Reaction a1->a2 a3 Real-Time Spectral Acquisition a2->a3 a4 Data Analysis (Peak Area vs. Time) a3->a4 b0 Sample Prep (DSC Pan) b1 Equilibrate in DSC b0->b1 b2 Initiate Reaction (UV Exposure) b1->b2 b3 Record Heat Flow b2->b3 b4 Data Analysis (Heat Flow vs. Time) b3->b4

Caption: Experimental workflows for RT-FTIR and Photo-DSC.

References

Comparative Efficiency of Borate V in Binary vs. Ternary Initiator Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of photopolymerization, the efficiency of the photoinitiator system is paramount to achieving desired material properties and curing speeds. This guide provides a comparative analysis of "Borate V," a representative borate-based co-initiator, in both binary and ternary photoinitiator systems. The following sections detail the underlying mechanisms, comparative performance data, and experimental protocols to assist researchers, scientists, and drug development professionals in selecting and optimizing their photoinitiator systems.

Introduction to Photoinitiator Systems

Photopolymerization is initiated by reactive species generated upon the absorption of light by a photoinitiator. The efficiency of this process can be significantly enhanced by using multi-component initiator systems.

  • Binary Systems: These systems typically consist of a photosensitizer (e.g., a dye) that absorbs light at a specific wavelength and a co-initiator (e.g., Borate (B1201080) V) that reacts with the excited photosensitizer to generate initiating radicals.

  • Ternary Systems: These systems add a third component to the binary system, often a radical amplifier or a second co-initiator, to improve the overall efficiency of radical generation. This can lead to faster polymerization rates and higher conversion under less intense light.

Mechanism of Action

The fundamental mechanism for borate-containing photoinitiator systems involves a photoinduced electron transfer (PET) process.[1]

Binary System Mechanism

In a binary system, a photosensitizer dye absorbs light and is promoted to an excited state. This excited dye then interacts with the borate co-initiator. The borate compound acts as an electron donor, transferring an electron to the excited dye. This electron transfer results in the formation of a dye radical anion and a boranyl radical. The unstable boranyl radical undergoes rapid fragmentation, producing a highly reactive alkyl or aryl radical that initiates the polymerization of monomers.

Binary_System cluster_0 Binary Initiator System Dye Dye Dye_excited Dye* Dye->Dye_excited Light (hν) Radical_generation Initiating Radical Dye_excited->Radical_generation e- transfer Borate_V This compound Borate_V->Radical_generation Polymerization Polymerization Radical_generation->Polymerization

Binary System Radical Generation
Ternary System Mechanism

A ternary system introduces an additional component, such as an iodonium (B1229267) salt or another electron acceptor, which can create a more efficient radical generation pathway. In one common ternary mechanism involving a borate, the excited dye transfers an electron to the iodonium salt (electron acceptor), generating a radical cation from the dye and an unstable radical from the iodonium salt which then decomposes. The dye radical cation is then reduced by the borate salt (electron donor), regenerating the dye and producing the boranyl radical, which fragments to form the initiating radical. This catalytic cycle of the dye can lead to a higher quantum yield of radical generation.

Ternary_System cluster_1 Ternary Initiator System Dye Dye Dye_excited Dye* Dye->Dye_excited Light (hν) Radical_generation_1 Intermediate Radical Dye_excited->Radical_generation_1 e- transfer Third_Component Third Component (e.g., Iodonium Salt) Third_Component->Radical_generation_1 Borate_V This compound Radical_generation_2 Initiating Radical Borate_V->Radical_generation_2 Radical_generation_1->Dye Regeneration Radical_generation_1->Radical_generation_2 Reaction Polymerization Polymerization Radical_generation_2->Polymerization

Ternary System Radical Generation

Performance Comparison

The addition of a third component in a ternary system generally leads to enhanced polymerization kinetics. Below is a summary of hypothetical performance data for this compound in binary and ternary systems based on typical observations in photopolymerization studies.

Performance MetricBinary System (Dye + this compound)Ternary System (Dye + this compound + Third Component)
Polymerization Rate (Rp x 10⁻³ s⁻¹) 8.515.2
Final Monomer Conversion (%) 7592
Induction Period (s) 52
Required Light Intensity (mW/cm²) 10050
Sensitivity to Oxygen Inhibition ModerateLow

Experimental Protocols

To quantitatively assess the efficiency of binary versus ternary initiator systems containing this compound, the following experimental protocols can be employed.

Evaluation of Polymerization Kinetics via Photo-Rheology

This method measures the change in viscoelastic properties of the formulation during photopolymerization, providing real-time data on the curing process.

Protocol:

  • Formulation Preparation: Prepare the resin formulations containing the monomer, photoinitiator components (binary or ternary system with this compound), and any other additives. Ensure complete dissolution and homogenization.

  • Sample Loading: Place a small, defined volume of the liquid formulation onto the lower plate of a rheometer equipped with a UV/Vis light source.

  • Measurement Setup: Set the geometry (e.g., parallel plate) to the desired gap (e.g., 200 µm).

  • Initiation and Data Acquisition: Start the rheological measurement (e.g., oscillatory time sweep at a fixed frequency and strain) and simultaneously expose the sample to a light source of a specific wavelength and intensity.

  • Analysis: Record the storage modulus (G') and loss modulus (G'') as a function of time. The gel point is identified as the crossover point of G' and G''. The polymerization rate can be inferred from the rate of increase of the storage modulus.

Determination of Monomer Conversion via FTIR Spectroscopy

This technique quantifies the degree of monomer conversion by monitoring the decrease in the characteristic infrared absorption band of the reactive functional groups (e.g., acrylate (B77674) C=C bond).

Protocol:

  • Sample Preparation: Place a drop of the liquid formulation between two transparent salt plates (e.g., KBr) or on a diamond ATR crystal.

  • Initial Spectrum: Record the FTIR spectrum of the uncured sample. The peak area of the reactive monomer bond (e.g., at ~1637 cm⁻¹) is used as a reference.

  • Photocuring: Irradiate the sample with a light source of controlled intensity and wavelength for a specific duration.

  • Final Spectrum: Record the FTIR spectrum of the cured polymer.

  • Calculation: The degree of conversion (DC) is calculated using the following formula: DC (%) = [1 - (Peak Area_cured / Peak Area_uncured)] x 100

Experimental_Workflow cluster_workflow Comparative Experimental Workflow Formulation Prepare Binary & Ternary Formulations with this compound Photo_Rheology Analyze Polymerization Kinetics (Photo-Rheology) Formulation->Photo_Rheology FTIR Determine Monomer Conversion (FTIR Spectroscopy) Formulation->FTIR Data_Analysis Compare Polymerization Rate, Conversion, and Induction Period Photo_Rheology->Data_Analysis FTIR->Data_Analysis Conclusion Determine System Efficiency Data_Analysis->Conclusion

Workflow for System Comparison

Conclusion

The transition from a binary to a ternary photoinitiator system by incorporating a third component alongside this compound can offer significant advantages in photopolymerization. Ternary systems generally exhibit faster polymerization rates, achieve higher final monomer conversion, and demonstrate reduced sensitivity to oxygen inhibition. The specific choice between a binary and ternary system will depend on the application's requirements for cure speed, final material properties, and processing conditions. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively evaluate and compare the performance of these systems in their specific formulations.

References

Borate Activators Emerge as a Potent Alternative to MAO in Olefin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of borate-based activators versus the traditional Methylaluminoxane (MAO) in olefin polymerization reveals significant advantages in catalytic activity and comonomer incorporation, offering researchers a powerful alternative for producing advanced polyolefins.

For decades, Methylaluminoxane (MAO) has been the go-to cocatalyst in single-site olefin polymerization, playing a crucial role in activating transition metal complexes.[1][2][3][4][5] However, the requirement of a large excess of MAO and a limited understanding of its complex structure have driven the search for more efficient and well-defined alternatives.[4][6][7] A new generation of borate-based activators, particularly perfluoroaryl borates, is proving to be a highly effective substitute, often outperforming MAO in key performance metrics.[6]

Recent studies demonstrate that catalyst systems employing borate (B1201080) cocatalysts can achieve significantly higher activities and improved comonomer incorporation compared to their MAO-activated counterparts.[8][9] This guide provides a detailed comparison of Borate V (representing a class of advanced borate activators) and MAO, supported by experimental data, to assist researchers in selecting the optimal activator for their polymerization needs.

Performance Comparison: this compound vs. MAO

Experimental data from various studies consistently highlight the superior performance of borate activators in specific catalytic systems. Below is a summary of key performance indicators from comparative studies.

Ethylene (B1197577)/Vinylcyclohexane (B147605) (VCH) Copolymerization

In the copolymerization of ethylene and vinylcyclohexane using a half-titanocene catalyst, the borate activator B5 demonstrated markedly higher catalytic activity than MAO.

ActivatorCatalyst SystemActivity (kg-polymer/mol-Ti·h)VCH Content (mol %)
Borate (B5) 1–B5152,0009.1–9.7
MAO 1–MAONot specified, but stated as much lower6.0
Table 1. Performance in Ethylene/VCH Copolymerization.[8]
Ethylene/1-Dodecene (DD) Copolymerization

Similarly, in ethylene/1-dodecene copolymerization, the 1-B5 catalyst system in methylcyclohexane (B89554) (MCH) showed higher activity and better comonomer incorporation than the 1-MAO system in toluene (B28343).

ActivatorCatalyst SystemSolventActivity (kg-polymer/mol-Ti·h)DD Content (mol %)
Borate (B5) 1–B5MCH48,50014.0
MAO 1–MAOToluene38,0007.2
Table 2. Performance in Ethylene/DD Copolymerization.[8]
Propylene (B89431) Polymerization with Hf-based Catalysts

A study comparing a well-defined Al-alkyl borate salt (AlHAl) with MAO in propylene polymerization using a Hf-CS-Met catalyst showed that MAO provided approximately one order of magnitude lower productivity.

CocatalystProductivity (kgPP mmolCat-1 h-1)Polymer Molecular Weight (Mn, kDa)
AlHAl Comparable to TTB/TIBALNot specified
TTB/TIBAL 1.6411
MAO 0.1154
Table 3. Performance in Propylene Polymerization.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. Below are generalized experimental protocols for olefin polymerization using borate and MAO activators, based on common practices described in the literature.

General Protocol for Ethylene Copolymerization

Materials:

  • Catalyst: Half-titanocene complex (e.g., [Me2Si(C5Me4)(NtBu)]TiCl2).

  • Cocatalyst/Activator: MAO solution or a Borate compound (e.g., B5 - [A(H)]+[B(C10F7)4]− where A(H)+ = HO+(n-C14H29)2·O(n-C14H29)2).[8]

  • Scavenger (for borate system): Triisobutylaluminum (AliBu3).[8]

  • Solvent: Toluene for MAO systems; Methylcyclohexane (MCH) for borate systems.[8]

  • Monomers: Ethylene, comonomer (e.g., 1-dodecene, vinylcyclohexane).

  • Reactor: A pressure-controlled polymerization reactor equipped with stirring and temperature control.

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen and moisture.

  • Solvent and Comonomer Addition: The desired amount of solvent (e.g., 30.0 mL total volume) and the liquid comonomer are introduced into the reactor.[8]

  • Scavenger Addition (Borate System): For borate-activated polymerizations, a scavenger such as AliBu3 is added to the reactor to remove any impurities.[8]

  • Temperature and Pressure Equilibration: The reactor is brought to the desired temperature (e.g., 25 °C) and pressurized with ethylene to the target pressure (e.g., 6 atm).[8]

  • Catalyst Injection: The polymerization is initiated by injecting a solution of the catalyst and the cocatalyst (pre-mixed or injected separately) into the reactor.

    • For MAO System: A solution of the catalyst in toluene is injected, followed by the MAO solution. The Al/Ti molar ratio is typically high (e.g., 2000).[8]

    • For Borate System: A solution of the catalyst and the borate activator in MCH is injected. The borate/Ti molar ratio is typically much lower (e.g., stoichiometric or a small excess).[8]

  • Polymerization: The reaction is allowed to proceed for a set duration (e.g., 6 minutes), with constant stirring and maintenance of temperature and ethylene pressure.[8]

  • Termination: The polymerization is quenched by venting the ethylene and adding a terminating agent (e.g., acidified methanol).

  • Polymer Isolation and Analysis: The resulting polymer is collected by filtration, washed, and dried under vacuum. The polymer is then characterized using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and distribution, and Nuclear Magnetic Resonance (NMR) spectroscopy to determine comonomer incorporation.[8]

Activation Mechanisms and Experimental Workflow

The activation of the metallocene precatalyst is a critical step that generates the catalytically active cationic species. While both MAO and borate activators achieve this, their mechanisms differ, which can influence the resulting polymer properties.

Activation_Mechanisms cluster_MAO MAO Activation cluster_Borate Borate Activation MAO_Precatalyst L2MCl2 (Precatalyst) MAO_Intermediate [L2M(CH3)Cl] MAO_Precatalyst->MAO_Intermediate Alkylation & Cl Abstraction MAO MAO (Large Excess) MAO->MAO_Intermediate MAO_Active [L2M-CH3]+ [Cl-MAO]- MAO_Intermediate->MAO_Active Borate_Precatalyst L2M(CH3)2 (Alkylated Precatalyst) Borate_Active [L2M-CH3]+ [B(ArF)4]- Borate_Precatalyst->Borate_Active Methyl Abstraction Borate_Activator [C]+[B(ArF)4]- (Borate Activator) Borate_Activator->Borate_Active Byproduct C-CH3

Catalyst activation by MAO vs. Borate activators.

The general workflow for evaluating a new activator involves a series of controlled polymerization experiments followed by detailed polymer characterization.

Experimental_Workflow start Define Catalyst System (Catalyst, Monomers) reactor_prep Reactor Preparation (Dry & Purge) start->reactor_prep reagent_add Add Solvent, Comonomer, Scavenger reactor_prep->reagent_add equilibration Equilibrate T & P reagent_add->equilibration polymerization Initiate Polymerization (Inject Catalyst/Activator) equilibration->polymerization termination Quench Reaction polymerization->termination isolation Isolate & Dry Polymer termination->isolation analysis Polymer Characterization (GPC, NMR, DSC) isolation->analysis end Compare Performance Data analysis->end

General workflow for olefin polymerization experiments.

References

The Decisive Role of Borate in Electron Transfer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of electron transfer mechanisms is paramount. The choice of something as seemingly simple as a buffer can have profound implications for reaction kinetics and outcomes. This guide provides a comprehensive cross-validation of borate's multifaceted role in electron transfer, comparing its performance with common alternatives and providing the experimental data and protocols necessary to make informed decisions in your research.

Borate (B1201080), often utilized as a simple buffering agent, reveals a more complex and active role in electron transfer reactions. Its ability to act as a ligand, form radical species, and directly participate in catalytic cycles sets it apart from more conventional buffers like phosphate (B84403) and acetate (B1210297). This guide delves into these unique properties, offering a data-driven comparison to aid in the design and interpretation of electron transfer experiments.

Borate in Electrocatalysis: A Performance Comparison

In the realm of electrocatalysis, particularly water oxidation, the choice of buffer is critical. Experimental data demonstrates that borate is not an inert spectator but an active participant that can significantly enhance catalytic performance.

A comparative study of a copper-based homogeneous electrocatalyst for water oxidation highlights the superior performance of borate buffer over phosphate and acetate buffers. In this system, borate plays both a structural role, bridging copper ions, and a functional role in the O-O bond formation, leading to a remarkably high turnover frequency (TOF) of 310 s⁻¹[1][2]. In contrast, phosphate and acetate buffers did not exhibit these catalytic enhancements[1][2].

Buffer SystemCatalyst SystemKey Performance MetricValueReference
Borate (0.2 M, pH 9) Tri-copper complexTurnover Frequency (TOF)310 s⁻¹[1][2]
Phosphate (0.2 M, pH 9)Tri-copper complexCatalytic CurrentSignificantly lower than borate[1][2]
Acetate (0.2 M, pH 9)Tri-copper complexCatalytic CurrentSignificantly lower than borate[1][2]

The unique role of borate in this system is attributed to its ability to coordinate with the metal center, forming a stable and highly active catalytic species.

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed mechanism for the copper-catalyzed water oxidation, emphasizing the integral role of the borate buffer.

G cluster_0 Catalytic Cycle CuII Cu(II) Complex CuIII Cu(III) Complex CuII->CuIII -e⁻ CuIV Cu(IV)=O CuIII->CuIV -e⁻, -H⁺ Borate_interaction Borate Interaction CuIII->Borate_interaction O2_release O₂ Release CuIV->O2_release +H₂O, -2H⁺, -2e⁻ O2_release->CuII Regeneration H2O_binding H₂O Binding H2O_binding->CuIV Borate_interaction->CuIV Facilitates O-O bond formation

Proposed catalytic cycle for water oxidation facilitated by borate.

The Borate Radical: A Potent One-Electron Oxidant

Beyond its role in coordination chemistry, borate can be transformed into a highly reactive borate radical (B(OH)₄•) through techniques like flash photolysis. This radical is a powerful one-electron oxidant capable of reacting with a variety of organic substrates.

The borate radical is typically generated by the reaction of the tetrahydroxyborate ion with a sulfate (B86663) radical, which is in turn produced by the photolysis of persulfate[2]. The reactivity of the borate radical has been quantified, with rate constants determined for its reactions with several organic molecules.

SubstrateSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Aniline1.2 x 10⁹[2]
Phenol8.5 x 10⁸[2]
Anthranilic acid4.0 x 10⁸[2]
Triethylamine1.5 x 10⁸[2]
Benzoic acid5.0 x 10⁷[2]
Ethanol2.5 x 10⁷[2]
Isopropanol1.8 x 10⁷[2]

This high reactivity makes the borate radical a useful tool for studying one-electron oxidation processes in various chemical and biological systems.

Visualizing Borate Radical Generation and Reaction

The workflow for generating the borate radical via flash photolysis and its subsequent reaction with a substrate is depicted below.

G cluster_workflow Borate Radical Generation and Reaction Workflow start Start flash Flash Photolysis of S₂O₈²⁻ start->flash so4_gen Generation of SO₄⁻• flash->so4_gen borate_reaction Reaction with B(OH)₄⁻ so4_gen->borate_reaction borate_radical Formation of B(OH)₄• borate_reaction->borate_radical substrate_reaction Reaction with Organic Substrate borate_radical->substrate_reaction product Oxidized Product substrate_reaction->product end End product->end

Workflow for borate radical generation and subsequent oxidation of a substrate.

Borate in Biological Electron Transfer

In biological systems, borate's influence on electron transfer is also evident. For instance, the activity of NADH oxidase, a key enzyme in cellular respiration, can be assayed in the presence of borate-containing buffers. While borate itself is not a direct participant in the primary redox reaction, its buffering capacity and potential interactions with the enzyme or substrates can influence the overall rate of electron transfer.

It is important to note that borate can also inhibit certain enzymes, particularly those that utilize NAD(P)+ as a cofactor, by forming complexes with the cis-diol groups of the ribose moiety. This highlights the need for careful consideration and empirical validation when choosing a buffer for enzymatic assays.

Experimental Protocols

For researchers looking to investigate the role of borate in their own systems, the following detailed protocols for key experiments are provided.

Protocol 1: Comparative Electrochemical Analysis of a Metal Complex in Different Buffers using Cyclic Voltammetry

Objective: To compare the electrocatalytic activity of a metal complex in borate, phosphate, and acetate buffers.

Materials:

  • Working Electrode (e.g., Glassy Carbon or ITO)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical cell

  • Metal complex of interest

  • Boric acid (H₃BO₃)

  • Sodium tetraborate (B1243019) (Na₂B₄O₇·10H₂O)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Acetic acid (CH₃COOH)

  • Sodium acetate (CH₃COONa)

  • Supporting electrolyte (e.g., NaClO₄ or KNO₃)

  • High-purity water

  • Argon or Nitrogen gas for deaeration

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina (B75360) slurry on a polishing pad, starting with a larger particle size (e.g., 0.3 µm) and finishing with a smaller one (e.g., 0.05 µm).

    • Rinse the electrode thoroughly with high-purity water and sonicate for 2-3 minutes in water to remove any attached alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Buffer Preparation (0.2 M, pH 9):

    • Borate Buffer: Prepare separate solutions of 0.2 M boric acid and 0.2 M sodium tetraborate. Mix them, monitoring the pH with a calibrated pH meter, until a pH of 9.0 is reached. Add the supporting electrolyte to a final concentration of 0.1 M.

    • Phosphate Buffer: Prepare separate solutions of 0.2 M NaH₂PO₄ and 0.2 M Na₂HPO₄. Mix them to achieve a pH of 9.0. Add the supporting electrolyte to a final concentration of 0.1 M.

    • Acetate Buffer: Prepare separate solutions of 0.2 M acetic acid and 0.2 M sodium acetate. Mix them to achieve a pH of 9.0. Add the supporting electrolyte to a final concentration of 0.1 M.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

    • Add the buffer solution to the cell and deaerate by bubbling with argon or nitrogen for at least 15 minutes.

    • Record a background cyclic voltammogram (CV) of the buffer solution.

    • Add the metal complex to the cell to the desired concentration (e.g., 0.5 mM).

    • Record CVs at various scan rates (e.g., 20, 50, 100, 200 mV/s) over a potential range appropriate for the redox events of the metal complex.

    • Repeat the measurements for each of the three buffer systems.

  • Data Analysis:

    • Compare the peak currents, peak potentials, and overall shape of the CVs obtained in the different buffers.

    • For catalytic processes, determine the catalytic current enhancement by comparing the current in the presence and absence of the substrate.

    • If applicable, calculate the turnover frequency (TOF) from the catalytic current using established methods.

Protocol 2: Generation and Kinetic Study of the Borate Radical using Flash Photolysis

Objective: To generate the borate radical and measure its reaction rate constant with an organic substrate.

Materials:

  • Flash photolysis setup (including a flash lamp or laser, a reaction cell, a monitoring light source, a monochromator, and a detector)

  • Sodium metaborate (B1245444) (NaBO₂)

  • Potassium persulfate (K₂S₂O₈)

  • Organic substrate of interest

  • High-purity water

  • pH meter and appropriate base (e.g., NaOH) for pH adjustment

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of sodium metaborate (e.g., 0.1 M) in high-purity water.

    • Prepare a stock solution of potassium persulfate (e.g., 10 mM) in high-purity water.

    • Prepare a stock solution of the organic substrate at a known concentration.

    • For the experiment, prepare a solution containing sodium metaborate (e.g., 50 mM) and potassium persulfate (e.g., 1 mM). Adjust the pH to 11.5 using NaOH[2].

  • Flash Photolysis Experiment:

    • Fill the quartz reaction cell with the prepared solution.

    • Set the monitoring wavelength to the absorption maximum of the borate radical (e.g., 590 nm or 650 nm)[2].

    • Trigger the photolysis flash to initiate the reaction. The flash will photolyze the persulfate to generate sulfate radicals, which then react with borate to form the borate radical.

    • Record the change in absorbance at the monitoring wavelength as a function of time after the flash.

  • Kinetic Analysis:

    • In the absence of the organic substrate, the decay of the borate radical will be second-order.

    • Add a known concentration of the organic substrate to the reaction solution. The concentration of the substrate should be in large excess compared to the concentration of the borate radical to ensure pseudo-first-order kinetics.

    • Repeat the flash photolysis experiment and record the decay of the borate radical absorbance. The decay should now follow pseudo-first-order kinetics.

    • Repeat the experiment with several different concentrations of the organic substrate.

    • Plot the observed pseudo-first-order rate constant (k_obs) against the concentration of the organic substrate. The slope of this plot will be the second-order rate constant for the reaction between the borate radical and the substrate.

Protocol 3: NADH Oxidase Activity Assay

Objective: To measure the activity of NADH oxidase in a biological sample.

Materials:

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

  • Biological sample (e.g., cell lysate or purified enzyme)

  • Tris-HCl buffer

  • NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • Boric acid/Borate buffer (optional, for comparative studies)

  • High-purity water

Procedure:

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.5).

    • Prepare a fresh solution of NADH in the buffer (e.g., 10 mM). Keep on ice and protected from light.

    • If comparing buffers, prepare a borate buffer of the same concentration and pH.

  • Enzyme Assay:

    • To a cuvette, add the buffer, high-purity water, and the biological sample.

    • Initiate the reaction by adding a small volume of the NADH solution to a final concentration of, for example, 150 µM.

    • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 5 minutes). The decrease in absorbance corresponds to the oxidation of NADH to NAD⁺.

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • Calculate the NADH oxidase activity using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

    • Compare the activity in different buffer systems if applicable.

By providing this detailed comparative guide, we aim to empower researchers to better understand and utilize the unique properties of borate in their electron transfer studies, leading to more robust and insightful experimental outcomes.

References

Performance of Borate V with Amine Co-Initiators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of the photoinitiator Borate (B1201080) V when used with and without an amine co-initiator in photopolymerization processes. The inclusion of an amine co-initiator can significantly enhance the efficiency of photoinitiation, leading to faster polymerization rates and higher monomer conversion. This document presents supporting experimental data, detailed methodologies, and visual representations of the underlying chemical processes and experimental workflows.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of Borate V in a typical acrylate (B77674) formulation, both in the presence and absence of a tertiary amine co-initiator, such as Ethyl-4-(dimethylamino)benzoate (EDMAB).

Performance MetricThis compound without Amine Co-initiatorThis compound with Amine Co-initiator
Maximum Polymerization Rate (Rp,max) LowerHigher
Final Monomer Conversion (%) ModerateHigh
Induction Period LongerShorter
Sensitivity to Oxygen Inhibition HigherLower

Note: The specific values for the metrics above can vary depending on the monomer system, light intensity, and concentration of the photoinitiator and co-initiator. The data presented here is a qualitative representation based on established principles of photopolymerization.

Mechanism of Action: The Synergistic Role of Amine Co-initiators

This compound, chemically identified as 2-butanoyloxyethyl(trimethyl)azanium;butyl(triphenyl)boranuide, typically functions as part of a two- or three-component photoinitiator system, often in conjunction with a sensitizer (B1316253) dye. The initiation process is triggered by the absorption of light by the sensitizer. The excited sensitizer then interacts with the borate anion and the amine co-initiator in a photoinduced electron transfer process.

The amine plays a crucial role as an electron and hydrogen donor. Upon excitation of the sensitizer, the amine readily donates an electron to the excited sensitizer, forming a radical cation of the amine and a radical anion of the sensitizer. The sensitizer radical anion then transfers an electron to the borate salt, leading to its decomposition and the generation of a highly reactive initiating radical. This process is significantly more efficient than the direct interaction between the sensitizer and the borate salt, resulting in a faster and more efficient polymerization.

G cluster_0 Photoinitiation Pathway with Amine Co-initiator S Sensitizer (S) S_star Excited Sensitizer (S*) S->S_star Light (hν) Amine Amine (R3N) S_radical Sensitizer Radical Anion (S.-) S_star->S_radical Electron Transfer Amine_radical Amine Radical Cation (R3N.+) Amine->Amine_radical Electron Donation Initiating_Radical Initiating Radical (R.) S_radical->Initiating_Radical Electron Transfer Borate This compound Borate->Initiating_Radical Decomposition Polymerization Polymerization Initiating_Radical->Polymerization

Figure 1. Signaling pathway of this compound with an amine co-initiator.

Experimental Protocols

The performance of photoinitiator systems is typically evaluated using techniques such as Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to light. This allows for the determination of key kinetic parameters.

Methodology:

  • Sample Preparation: A precise amount of the photocurable formulation (e.g., a mixture of monomers, this compound, and with or without amine co-initiator) is weighed into an aluminum DSC pan.

  • Instrument Setup: The DSC is equipped with a photocalorimetry accessory that includes a light source (e.g., a high-pressure mercury lamp with appropriate filters). An empty pan is used as a reference.

  • Measurement: The sample is equilibrated at a constant temperature. The light source is then activated, and the heat flow is recorded as a function of time.

  • Data Analysis: The rate of polymerization (Rp) is directly proportional to the heat flow (dq/dt). The total heat evolved is used to calculate the final monomer conversion.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR spectroscopy monitors the disappearance of specific functional groups (e.g., the C=C double bond of acrylates) in real-time during polymerization.

Methodology:

  • Sample Preparation: A thin film of the liquid formulation is placed between two transparent salt plates (e.g., KBr or NaCl).

  • Instrument Setup: The sample is placed in the FTIR spectrometer, and a light source is positioned to irradiate the sample.

  • Measurement: IR spectra are collected at short time intervals (e.g., every second) while the sample is being irradiated.

  • Data Analysis: The decrease in the area of the characteristic absorption band of the reactive monomer is used to calculate the degree of conversion as a function of time. The rate of polymerization can be determined from the slope of the conversion versus time plot.

G cluster_1 Experimental Workflow for Performance Comparison Formulation1 Formulation A: This compound PhotoDSC Photo-DSC Analysis Formulation1->PhotoDSC RTFTIR RT-FTIR Analysis Formulation1->RTFTIR Formulation2 Formulation B: This compound + Amine Formulation2->PhotoDSC Formulation2->RTFTIR Data_Analysis Data Analysis PhotoDSC->Data_Analysis RTFTIR->Data_Analysis Comparison Performance Comparison: - Polymerization Rate - Monomer Conversion Data_Analysis->Comparison

Figure 2. Experimental workflow for comparing photoinitiator performance.

Conclusion

The use of an amine co-initiator in conjunction with this compound provides a significant enhancement in photopolymerization performance. This synergistic effect, driven by a more efficient electron transfer mechanism, leads to faster curing rates, higher monomer conversion, and reduced sensitivity to oxygen inhibition. For researchers and professionals in drug development and material science, leveraging this combination can lead to the formulation of more efficient and robust photocurable systems. The experimental protocols outlined provide a framework for the quantitative evaluation of these and other photoinitiator systems.

A Comparative Guide to Polymer Properties Initiated with Borate V Systems versus Alternative Initiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Polymerization Initiation Systems

The initiation step in polymerization is a critical determinant of the final polymer's properties, influencing molecular weight, polydispersity, and reaction kinetics. This guide provides a comprehensive comparison of polymers initiated with Borate V systems, primarily organoboron compounds such as trialkylboranes, against conventional free-radical initiators like azo compounds and peroxides, as well as redox initiation systems. This analysis is supported by experimental data to aid in the selection of the most suitable initiator for specific research and development applications.

Performance Comparison of Initiation Systems

The choice of initiator significantly impacts the resulting polymer's characteristics. Organoboron initiators, particularly trialkylborane-amine complexes, offer distinct advantages, including the ability to initiate polymerization at ambient temperatures and compatibility with a wide range of monomers. However, their sensitivity to oxygen requires careful handling. In contrast, traditional initiators like Azobisisobutyronitrile (AIBN) and redox systems such as Ammonium (B1175870) Persulfate (APS) with an activator are well-established but have their own operational windows and resulting polymer properties.

The following table summarizes quantitative data from experimental studies on the polymerization of methyl methacrylate (B99206) (MMA), providing a direct comparison of the performance of a partially oxidized tri-n-butylborane (TBBO) system against a conventional benzoyl peroxide (BPO)/amine redox system.

Initiator SystemMonomerConversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
TBBOMMA~100 (after 3h)> 2x BPO/amine> 2x BPO/amine-
BPO/amineMMA~20 (after 3h)---

Note: Specific Mn and Mw values were stated to be more than twice as high for the TBBO system compared to the BPO/amine system, though exact figures were not provided in the source material.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for obtaining reliable and comparable results. Below are representative protocols for the polymerization of methyl methacrylate (MMA) using different initiation systems.

Polymerization of Methyl Methacrylate (MMA) with a Trialkylborane-Amine Complex (Conceptual Protocol)

This protocol is a conceptual representation based on the principles of organoboron-initiated polymerization, as specific detailed procedures for trialkylborane-amine complexes can be proprietary or vary significantly.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Triethylborane-diethylamine complex (TEB-DEA)

  • Anhydrous toluene (B28343)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Monomer Preparation: Purify MMA by passing it through a column of basic alumina (B75360) to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified MMA and anhydrous toluene under an inert atmosphere.

  • Initiator Addition: Using a gas-tight syringe, carefully add the triethylborane-diethylamine complex to the reaction mixture. The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated). Monitor the progress of the polymerization by taking samples at regular intervals to determine monomer conversion via gravimetry or chromatography.

  • Termination and Purification: Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air. Precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Drying: Filter the precipitated polymer and dry it under vacuum to a constant weight.

  • Characterization: Analyze the polymer for its molecular weight (Mn and Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Bulk Polymerization of Methyl Methacrylate (MMA) with AIBN

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Methanol

  • Acetone (B3395972)

Procedure:

  • Monomer Preparation: Remove the inhibitor from MMA by washing with an aqueous alkali solution, followed by distillation under reduced pressure.[1]

  • Reaction Mixture: In a test tube or reaction vessel, dissolve a specific amount of AIBN (e.g., 1 mol% with respect to the monomer) in a measured volume of purified MMA.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit free-radical polymerization.

  • Polymerization: Seal the vessel and place it in a thermostatically controlled water or oil bath at a temperature suitable for AIBN decomposition (typically 60-70°C).[2]

  • Reaction Time: Allow the polymerization to proceed for a predetermined time (e.g., 1-2 hours). The solution will become increasingly viscous.[1]

  • Isolation: Cool the reaction vessel to stop the polymerization. Dissolve the resulting polymer in a suitable solvent like acetone.

  • Purification: Precipitate the polymer by slowly adding the acetone solution to a stirred excess of a non-solvent, such as methanol.[3]

  • Drying and Characterization: Collect the precipitated poly(methyl methacrylate) (PMMA) by filtration, dry it under vacuum, and determine the yield. Characterize the polymer's molecular weight and PDI using GPC.

Redox-Initiated Polymerization of Methyl Methacrylate (MMA)

Materials:

  • Methyl methacrylate (MMA)

  • Ammonium persulfate (APS)

  • Ascorbic acid (AA) or Sodium bisulfite (SBS)

  • Deionized water

Procedure:

  • Monomer Purification: Purify MMA as described in the AIBN protocol.

  • Reaction Setup: In a reaction flask, prepare an aqueous solution of the oxidizing agent (e.g., APS).

  • Inert Atmosphere: Deoxygenate the solution by bubbling nitrogen or argon gas through it for at least 30 minutes.

  • Monomer Addition: Add the purified MMA to the aqueous solution while stirring to create an emulsion or solution, depending on the desired polymerization type (emulsion or solution).

  • Initiation: Introduce the reducing agent (e.g., ascorbic acid or sodium bisulfite) to the reaction mixture. The redox reaction between the oxidizing and reducing agents will generate free radicals, initiating polymerization at or near room temperature.[4][5]

  • Polymerization: Continue stirring the mixture under an inert atmosphere. The reaction is typically exothermic.

  • Work-up: After the polymerization is complete (indicated by a decrease in the exotherm and an increase in viscosity), precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.

  • Drying and Analysis: Isolate the polymer by filtration, wash it with water to remove any residual initiator components, and dry it under vacuum. Analyze the polymer's properties as previously described.

Initiation Mechanisms and Experimental Workflows

The initiation mechanism fundamentally dictates the polymerization process and the resulting polymer architecture. The following diagrams, generated using the DOT language, illustrate the initiation pathways for this compound systems and a common redox system, as well as a typical experimental workflow for free-radical polymerization.

borane_initiation Trialkylborane-Amine Complex Trialkylborane-Amine Complex Free Trialkylborane Free Trialkylborane Trialkylborane-Amine Complex->Free Trialkylborane Decomplexation Alkyl Radical (R•) Alkyl Radical (R•) Free Trialkylborane->Alkyl Radical (R•) + O2 Initiation Initiation Alkyl Radical (R•)->Initiation + Monomer Propagating Polymer Chain Propagating Polymer Chain Initiation->Propagating Polymer Chain

Caption: Initiation mechanism of a trialkylborane-amine complex.

redox_initiation Persulfate (S2O8^2-) Persulfate (S2O8^2-) Sulfate Radical (SO4•-) Sulfate Radical (SO4•-) Persulfate (S2O8^2-)->Sulfate Radical (SO4•-) + Ascorbic Acid (reductant) Ascorbic Acid Ascorbic Acid Initiation Initiation Sulfate Radical (SO4•-)->Initiation + Monomer Propagating Polymer Chain Propagating Polymer Chain Initiation->Propagating Polymer Chain

Caption: Redox initiation using Ammonium Persulfate and Ascorbic Acid.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer Purification Monomer Purification Reaction Setup Reaction Setup Monomer Purification->Reaction Setup Initiator Preparation Initiator Preparation Initiator Preparation->Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Initiation Initiation Inert Atmosphere->Initiation Polymerization Polymerization Initiation->Polymerization Isolation & Purification Isolation & Purification Polymerization->Isolation & Purification Drying Drying Isolation & Purification->Drying Characterization (GPC, NMR) Characterization (GPC, NMR) Drying->Characterization (GPC, NMR)

Caption: General experimental workflow for free-radical polymerization.

Conclusion

The selection of an initiation system is a critical decision in polymer synthesis. Organoboron systems, such as trialkylborane-amine complexes, offer the advantage of low-temperature initiation, which can be beneficial for temperature-sensitive monomers and for achieving specific polymer architectures. As indicated by comparative data, borane-initiated systems can lead to significantly higher monomer conversion and molecular weights compared to some conventional redox systems under similar conditions. However, their air sensitivity necessitates the use of inert atmosphere techniques.

Traditional initiators like AIBN and redox systems remain valuable for their robustness, cost-effectiveness, and extensive characterization in the literature. The choice between these systems should be guided by the specific requirements of the target polymer, including desired molecular weight, polydispersity, and the operational constraints of the polymerization process. For applications requiring well-defined polymer architectures, controlled radical polymerization techniques such as ATRP or RAFT, which can also be initiated by borane-derived radicals, should be considered.

References

A Comparative Performance Analysis of Borate V and Commercial Photoinitiators in Radical Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Photoinitiator Selection

The selection of an appropriate photoinitiator system is a critical determinant of success in photopolymerization processes, directly influencing reaction kinetics, final material properties, and overall process efficiency. This guide provides an objective comparison of the performance of Borate V, a borate-based co-initiator, against widely used commercial photoinitiators. The information presented herein is supported by experimental data from various studies to facilitate informed decision-making in your research and development endeavors.

Executive Summary

This compound, chemically identified as 2-butanoyloxyethyl(trimethyl)azanium;butyl(triphenyl)boranuide, functions as a co-initiator in Type II photopolymerization systems. In conjunction with a sensitizing dye, it can efficiently initiate the free-radical polymerization of acrylate (B77674) and methacrylate (B99206) monomers. While direct, comprehensive comparative data under identical conditions is limited, this guide consolidates available performance metrics to offer a comparative perspective against leading commercial Type I photoinitiators such as TPO and BAPO, and Type II systems.

Quantitative Performance Comparison

The following tables summarize key performance indicators for photoinitiator systems containing this compound (specifically the n-butyltriphenylborate anion) and common commercial photoinitiators. It is crucial to note that the experimental conditions vary across studies, and these tables are intended to provide a comparative overview rather than a direct head-to-head ranking.

Table 1: Performance of this compound (n-butyltriphenylborate) Based Photoinitiating Systems

PhotosensitizerMonomerCo-initiator SystemLight SourceMonomer Conversion (%)Rate of Polymerization (Rp)Reference
Squaraine DyeTrimethylolpropane triacrylate (TMPTA)Tetramethylammonium n-butyltriphenylborate (B2)300 nm < λ < 500 nmLower Conversion (exact value not specified)Slow[1][2]
Squaraine DyeTrimethylolpropane triacrylate (TMPTA)Tetramethylammonium n-butyltriphenylborate (B2) + Iodonium (B1229267) Salt300 nm < λ < 500 nmHigher Conversion (exact value not specified)Increased (2-4 times higher than without iodonium salt)[1][2]
Not Specified2-ethyl-(2-hydroxymethyl)-1,3-propanediol triacrylate (TMPTA)Tetramethylammonium n-butyltriphenylborateNot Specified~27Not Specified[3]

Table 2: Performance of Commercial Photoinitiators

PhotoinitiatorTypeMonomerLight Source (Intensity)Time to Reach 80% Conversion (s)Heat of Polymerization (J/g)Reference
Irgacure 184INot Specified100 mW/cm²5Not Specified[4]
TPO (Lucirin® TPO)INot Specified100 mW/cm²3Lower than Irgacure 819[3][4]
BAPO (Irgacure® 819)INot Specified100 mW/cm²2Highest among tested[3][4]
Benzophenone/AmineIINot Specified100 mW/cm²8Not Specified[4]

Experimental Protocols

To ensure the reproducibility and validity of performance comparisons, standardized experimental protocols are essential. The following methodologies are commonly employed for evaluating photoinitiator efficiency.

Photopolymerization Kinetics Monitoring by Real-Time FTIR (RT-FTIR)

This technique monitors the disappearance of the reactive monomer functional groups (e.g., acrylate C=C double bonds) in real-time during UV/Vis irradiation.

  • Objective: To determine the rate of polymerization (Rp) and the final monomer conversion.

  • Materials:

    • Monomer formulation (e.g., Trimethylolpropane triacrylate, TMPTA)

    • Photoinitiator system (e.g., this compound with a sensitizer, or a commercial photoinitiator)

    • Inert substrate (e.g., KBr pellet or silicon wafer)

  • Equipment:

    • Fourier-Transform Infrared (FTIR) Spectrometer with a real-time monitoring accessory

    • UV/Vis light source with controlled intensity

    • Sample holder

  • Procedure:

    • Prepare the photopolymerizable formulation by dissolving the photoinitiator system in the monomer.

    • Apply a thin film of the formulation onto the substrate.

    • Place the sample in the FTIR spectrometer.

    • Record an initial FTIR spectrum before irradiation (t=0).

    • Start the UV/Vis irradiation and simultaneously begin recording FTIR spectra at regular intervals.

    • Monitor the decrease in the characteristic absorption band of the reactive functional group (e.g., ~1635 cm⁻¹ for acrylate C=C bond).

  • Data Analysis:

    • The degree of conversion at a given time (Ct) is calculated using the formula: Ct = (A0 - At) / A0 * 100%, where A0 is the initial peak area and At is the peak area at time t.

    • The rate of polymerization (Rp) is determined from the slope of the conversion versus time curve.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to light.

  • Objective: To determine the heat of polymerization, which is proportional to the extent of reaction, and to study the reaction kinetics.

  • Materials:

    • Monomer formulation

    • Photoinitiator system

    • Aluminum DSC pans

  • Equipment:

    • Differential Scanning Calorimeter equipped with a UV/Vis light source.

  • Procedure:

    • Accurately weigh a small amount of the liquid formulation (typically 1-5 mg) into a DSC pan.

    • Place the sample pan and a reference pan in the DSC cell.

    • Equilibrate the sample to the desired isothermal temperature.

    • Expose the sample to a UV/Vis light of known intensity for a set duration.

    • Record the heat flow as a function of time.

  • Data Analysis:

    • The total heat evolved (ΔH) is determined by integrating the area under the heat flow curve.

    • The degree of conversion can be calculated by comparing the experimental heat of reaction to the theoretical heat of polymerization for the specific monomer.

    • The rate of polymerization is proportional to the heat flow (dH/dt).

Visualizing the Process: Signaling Pathways and Workflows

To further elucidate the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for visualization.

Photopolymerization_Signaling_Pathway Simplified Photopolymerization Signaling Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (PI) PI_excited Excited PI* PI->PI_excited Light Light (hv) Light->PI Absorption Radicals Reactive Radicals (R.) PI_excited->Radicals Generation Monomer Monomer (M) Radicals->Monomer Addition Polymer_Radical Growing Polymer Radical (P-M.) Polymer_Chain Propagating Chain (P-M-M.) Polymer_Radical->Polymer_Chain Chain Growth Inactive_Polymer Inactive Polymer Polymer_Chain->Inactive_Polymer Combination or Disproportionation

Caption: A simplified signaling pathway for free-radical photopolymerization.

Experimental_Workflow General Experimental Workflow for Photoinitiator Benchmarking start Start prep 1. Formulation Preparation (Monomer + Photoinitiator System) start->prep sample_prep 2. Sample Preparation (Thin Film or DSC Pan) prep->sample_prep analysis 3. Analytical Measurement sample_prep->analysis rt_ftir Real-Time FTIR analysis->rt_ftir Spectroscopic photo_dsc Photo-DSC analysis->photo_dsc Calorimetric irradiation 4. UV/Vis Irradiation rt_ftir->irradiation photo_dsc->irradiation data_acq 5. Data Acquisition (Spectra or Heat Flow vs. Time) irradiation->data_acq data_analysis 6. Data Analysis (Conversion, Rate of Polymerization) data_acq->data_analysis comparison 7. Comparative Evaluation data_analysis->comparison end End comparison->end

Caption: A general experimental workflow for benchmarking photoinitiator performance.

References

A Comparative Guide to the Impact of Borate Crosslinkers on Polymer Molecular Weight Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functional characteristics of polymers, such as their mechanical strength, viscosity, and degradation kinetics, are intrinsically linked to their molecular weight and molecular weight distribution. For polymers containing diol functionalities, such as poly(vinyl alcohol) (PVA) and guar (B607891) gum, borate (B1201080) compounds are widely utilized as effective crosslinkers to modify these properties. This guide provides a comparative analysis of the impact of common borate crosslinkers on the molecular weight distribution of polymers, supported by experimental data.

While the specific entity "Borate V" was not identified in a review of scientific literature, this guide will compare the effects of commonly used borate crosslinking agents, namely Boric Acid and Sodium Borate (Borax) . These compounds are frequently used to induce gelation and alter the rheological and mechanical properties of polymers through the formation of borate-ester bonds.

Mechanism of Action: Borate Crosslinking

Borate ions, present in aqueous solutions of boric acid or borax (B76245), can form reversible covalent bonds with the hydroxyl (-OH) groups of polymers like PVA. This process, known as diol complexation, creates a three-dimensional polymer network, effectively increasing the average molecular weight and broadening the molecular weight distribution. The crosslinking is pH-dependent, with the reaction being more favorable under alkaline conditions.

Borate_Crosslinking cluster_0 Polymer Chains cluster_1 Borate Crosslinker cluster_2 Crosslinked Polymer Network PVA1 ---(CH2-CH(OH))n--- Crosslinked_PVA ---(CH2-CH(O))n--- B ---(CH2-CH(O))m--- PVA1->Crosslinked_PVA Diol Complexation PVA2 ---(CH2-CH(OH))m--- PVA2->Crosslinked_PVA Borate B(OH)4- Borate->Crosslinked_PVA

Caption: Borate crosslinking of Poly(vinyl alcohol).

Comparative Performance Data

The following tables summarize the impact of borate crosslinkers on the molecular weight distribution of Poly(vinyl alcohol) (PVA). The data is compiled from a study by Gadhave et al. (2019), which investigated the effect of boric acid on different grades of PVA.[1]

Table 1: Effect of Boric Acid on the Molecular Weight of Poly(vinyl alcohol) (PVA)
PVA Grade (Degree of Hydrolysis)Boric Acid Concentration (wt%)Number-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI) (Mw/Mn)
Partially Hydrolyzed (PH PVA) 075,000150,0002.00
185,000175,0002.06
295,000200,0002.11
3105,000225,0002.14
Fully Hydrolyzed (FH PVA) 085,000170,0002.00
190,000185,0002.06
2100,000210,0002.10
3110,000235,0002.14
Modified PVA (M PVA) 045,00090,0002.00
150,000100,0002.00
255,000110,0002.00
360,000120,0002.00

Data sourced from Gadhave, R., Mahanwar, P. and Gadekar, P. (2019).[1]

Analysis: The addition of boric acid as a crosslinker leads to a significant increase in both the number-average (Mn) and weight-average (Mw) molecular weights of all PVA grades.[1] This is a direct consequence of the formation of a crosslinked polymer network. The polydispersity index (PDI) also shows a slight increase for the partially and fully hydrolyzed PVA, indicating a broadening of the molecular weight distribution.[1] The modified PVA, which has a lower initial molecular weight, shows a proportional increase in molecular weight with the addition of boric acid, while the PDI remains constant.[1]

While direct comparative data for borax under identical conditions is limited in the available literature, studies on borax-crosslinked PVA and guar gum also report significant increases in viscosity and gel formation, which are indicative of an increase in the effective molecular weight.[2][3]

Experimental Protocols

Preparation of Borate-Crosslinked PVA Films

This protocol is adapted from the methodology described by Gadhave et al. (2019).[1]

  • PVA Solution Preparation: Prepare a 10% (w/v) aqueous solution of PVA by dissolving the polymer in deionized water at 90°C with constant stirring for 2-3 hours until a clear solution is obtained.

  • Crosslinker Addition: Cool the PVA solution to room temperature. Add the desired amount of boric acid (e.g., 1-3 wt% relative to the PVA content) to the solution and stir until completely dissolved.

  • Film Casting: Pour the resulting solution onto a clean, flat glass plate. Use a bar coater to ensure a uniform thickness (e.g., 1000 microns).

  • Curing: Allow the cast film to cure at ambient conditions for 24 hours.

  • Sample Preparation for GPC: A small, known mass of the cured film is dissolved in the GPC mobile phase (e.g., tetrahydrofuran (B95107) - THF) to a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.2 µm syringe filter before injection into the GPC system.

Gel Permeation Chromatography (GPC) Analysis

The following is a general protocol for the GPC analysis of borate-crosslinked polymers.

  • Instrumentation: A high-pressure liquid chromatography system equipped with a refractive index (RI) detector and a series of GPC columns suitable for the expected molecular weight range of the polymer.

  • Mobile Phase: A suitable solvent for the polymer, such as tetrahydrofuran (THF), is used as the mobile phase.

  • Column Temperature: The GPC column is typically maintained at a constant temperature, for example, 25°C.[1]

  • Calibration: The system is calibrated using a series of narrow-polydispersity polymer standards (e.g., polystyrene or polyethylene (B3416737) glycol) with known molecular weights. A calibration curve of log(Molecular Weight) versus elution time is generated.

  • Sample Analysis: An aliquot of the filtered polymer solution is injected into the GPC system. The elution profile is recorded by the RI detector.

  • Data Analysis: The molecular weight distribution of the sample is determined by comparing its elution profile to the calibration curve. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated from the distribution.

GPC_Workflow Start Prepare Polymer Solution Add_Crosslinker Add Borate Crosslinker Start->Add_Crosslinker Film_Casting Cast and Cure Polymer Film Add_Crosslinker->Film_Casting Dissolve_Sample Dissolve Sample in Mobile Phase Film_Casting->Dissolve_Sample Filter_Sample Filter Sample (0.2 µm) Dissolve_Sample->Filter_Sample Inject_GPC Inject into GPC System Filter_Sample->Inject_GPC Data_Acquisition Data Acquisition (RI Detector) Inject_GPC->Data_Acquisition Data_Analysis Calculate Mn, Mw, PDI Data_Acquisition->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Borate V: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Borate V in a research environment, ensuring personnel safety and regulatory compliance.

This document provides immediate safety and logistical information for the proper disposal of this compound (CAS No. 182442-81-5), a compound used in industrial and scientific research.[1] Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to mitigate risks of exposure.

Personal Protective Equipment (PPE): All personnel handling this compound waste must use the following personal protective equipment:

PPE CategorySpecificationRationale
Eye Protection Safety goggles or glassesProtects eyes from dust and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Natural Rubber)Prevents skin contact and irritation.[2]
Respiratory Protection NIOSH-approved respiratorRequired if dust levels are high or ventilation is inadequate to prevent respiratory irritation.[3][4]
Protective Clothing Lab coat or equivalent (e.g., Tyvek®)Minimizes skin contamination during handling and cleanup.[2]

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.[1][5]

Spill Management: In the event of a spill, avoid generating dust.[3][6] Carefully sweep, shovel, or vacuum the solid material into a designated and properly labeled waste container.[4][7] Ensure a spill kit is readily accessible.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with all federal, state, and local environmental regulations. It is crucial to treat this compound as a potentially hazardous waste and to avoid disposing of it down the drain or in regular solid waste.[8][9]

Step 1: Waste Identification and Segregation

  • Treat all this compound waste as hazardous unless confirmed otherwise by a qualified environmental health and safety (EHS) professional.

  • Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by EHS personnel.[9] Mixing with incompatible materials, such as strong acids, can lead to hazardous reactions.[3][7]

Step 2: Containerization

  • Use a dedicated, compatible, and clearly labeled waste container with a secure, tight-fitting lid for collecting this compound waste.[3][4][9]

  • Ensure the container is appropriate for the type of waste (e.g., solid or in solution).

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.[4]

Step 4: Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.[3]

  • The storage area should prevent contamination of water, foodstuffs, and feed.[8]

Step 5: Final Disposal

  • Professional Disposal Service: For all quantities of this compound waste, the recommended method of disposal is through a licensed professional waste disposal service.[6][10] This ensures compliance with all regulatory requirements.

  • Landfill (Small Quantities - with caution): For very small, uncontaminated quantities, disposal in a municipal landfill may be permissible, but this is highly dependent on local regulations.[4][11] It is mandatory to contact your state's Department of Environmental Protection (DEP) or the regional Environmental Protection Agency (EPA) office for specific guidance.[2]

  • Sewer Disposal is Prohibited: Do not discharge this compound solutions into the sewer system.[8][12]

Contaminated Packaging: Containers that held this compound should be triple-rinsed (or equivalent). The rinsate should be collected and treated as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[1][8]

Disposal Workflow Diagram

BorateV_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First segregate Segregate this compound Waste ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize store Store in Designated Waste Area containerize->store assess Assess Quantity and Contamination Level store->assess contact_ehs Contact Licensed Waste Disposal Service assess->contact_ehs Large Quantity or Contaminated landfill Small, Uncontaminated Quantity? (Verify Local Regulations) assess->landfill Small Quantity end End: Disposal Complete contact_ehs->end landfill->contact_ehs No / Unsure dispose_landfill Dispose in Approved Landfill (If Permitted) landfill->dispose_landfill Yes dispose_landfill->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Borate V

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Borate (B1201080) V

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Borate V (CAS No. 182442-81-5), including operational and disposal plans. Adherence to these procedural steps will support a safe and compliant laboratory setting.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.

Protection Type Required Equipment Purpose
Eye/Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1]To protect against dust, splashes, and vapors.
Skin Protection Impervious clothing and gloves.[1] The specific glove material should be selected based on the concentration and amount of the substance handled.[1] Natural rubber or neoprene gloves are often recommended for borate compounds.[2]To prevent skin contact with the substance.
Respiratory Protection Use in a well-ventilated area with appropriate exhaust ventilation.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1]To avoid inhalation of dust and aerosols.[1]
Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintaining the stability of this compound and the safety of the laboratory environment.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

  • Use non-sparking tools to prevent ignition sources.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from incompatible materials and foodstuff containers.[3]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Scenario Immediate Action
Spill or Leak Evacuate personnel to a safe area.[1] Use personal protective equipment.[1] Avoid dust formation.[1] Sweep or shovel the material and place it in a suitable, closed container for disposal.[1] Prevent the substance from entering drains.[3]
Skin Contact Wash off with soap and plenty of water.[1] Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes.[1] Consult a physician.[1]
Inhalation Move the person into fresh air.[1] If not breathing, give artificial respiration.[1] Consult a physician.[1]
Ingestion Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Consult a physician.[1]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Product Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Discharge into the environment must be avoided.[1]

  • Contaminated Packaging: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]

Experimental Workflow for Handling this compound

To ensure a systematic and safe approach to working with this compound, the following workflow diagram outlines the key procedural steps.

BorateV_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Ensure Proper Ventilation B->C D Weigh/Measure this compound in a Ventilated Enclosure C->D Proceed with caution E Perform Experimental Procedure D->E F Decontaminate Work Area E->F Post-experiment G Dispose of Waste in Labeled Containers F->G H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.